molecular formula C11H10ClNO2 B1296450 4-Chloro-7,8-dimethoxyquinoline CAS No. 99878-79-2

4-Chloro-7,8-dimethoxyquinoline

Cat. No.: B1296450
CAS No.: 99878-79-2
M. Wt: 223.65 g/mol
InChI Key: CILQDBAXEWYDIH-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dimethoxyquinoline is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILQDBAXEWYDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321823
Record name 4-chloro-7,8-dimethoxyquinoline
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Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99878-79-2
Record name 4-Chloro-7,8-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99878-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-7,8-dimethoxyquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID00321823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7,8-dimethoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7,8-dimethoxyquinoline is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its quinoline core, adorned with strategically placed methoxy and chloro substituents, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and significant applications, particularly in the development of targeted cancer therapeutics. While specific experimental data for the 7,8-dimethoxy isomer is limited in publicly available literature, this guide leverages data from its closely related and well-studied 6,7-dimethoxy isomer to provide a robust framework for its utilization in research and development.

Core Properties and Characterization

CAS Number: 99878-79-2[1]

This compound is a solid organic compound at room temperature. A summary of its key physical and chemical properties is presented in the table below. Data for the closely related isomer, 4-chloro-6,7-dimethoxyquinoline, is also included for comparative purposes.

PropertyValue for this compoundValue for 4-Chloro-6,7-dimethoxyquinoline
Molecular Formula C₁₁H₁₀ClNO₂[1]C₁₁H₁₀ClNO₂[2]
Molecular Weight 223.66 g/mol [1]223.66 g/mol [2]
Appearance -Light brown or white to almost white crystalline powder[2]
Melting Point Not explicitly reported132 - 136 °C[2]
Boiling Point 325.2 °C at 760 mmHg[3]325.197 °C at 760 mmHg[2]
Density 1.265 g/cm³[3]1.265 g/cm³[2]
Solubility -DMSO (Slightly), Methanol (Slightly)

Synthesis of this compound

The synthesis of 4-chloro-dimethoxyquinolines is a well-established multi-step process, often commencing from a substituted acetophenone. The following protocol, adapted from the synthesis of the 6,7-dimethoxy isomer, provides a reliable pathway to obtain the target 7,8-dimethoxy analog. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.

Experimental Protocol: A Four-Step Synthesis

This synthetic route involves nitration, condensation, reductive cyclization, and finally, chlorination.

Step 1: Nitration of 3,4-Dimethoxyacetophenone

  • Rationale: The initial step introduces a nitro group ortho to one of the methoxy groups, which is a prerequisite for the subsequent cyclization to form the quinoline ring.

  • Procedure:

    • In a suitable reaction vessel, dissolve 3,4-dimethoxyacetophenone in a minimal amount of glacial acetic acid.

    • Cool the solution in an ice bath and slowly add fuming nitric acid dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-water to precipitate the product, 2-nitro-4,5-dimethoxyacetophenone.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Rationale: This step forms an enaminone, which is the key intermediate for the subsequent cyclization reaction.

  • Procedure:

    • Suspend 2-nitro-4,5-dimethoxyacetophenone in toluene.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold toluene and dry to yield 1-(2-nitro-4,5-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one.

Step 3: Reductive Cyclization to 4-Hydroxy-7,8-dimethoxyquinoline

  • Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the quinoline ring system.

  • Procedure:

    • Dissolve the enaminone from the previous step in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as iron powder in the presence of a small amount of acetic acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).

    • If using iron, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture to remove the iron salts or catalyst.

    • Cool the filtrate to allow the product, 4-hydroxy-7,8-dimethoxyquinoline, to crystallize.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Step 4: Chlorination to this compound

  • Rationale: The final step involves the conversion of the hydroxyl group at the 4-position to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.

  • Procedure:

    • Suspend 4-hydroxy-7,8-dimethoxyquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

    • After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield pure this compound.[3]

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Condensation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Chlorination A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B HNO₃, Acetic Acid C 1-(2-Nitro-4,5-dimethoxy- phenyl)-3-(dimethylamino) prop-2-en-1-one B->C DMF-DMA, Toluene D 4-Hydroxy-7,8-dimethoxy- quinoline C->D Fe, Acetic Acid or H₂, Pd/C E 4-Chloro-7,8-dimethoxy- quinoline D->E POCl₃

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the 4-position of the quinoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards attack by nucleophiles.

Common nucleophiles that readily displace the chloride ion include:

  • Amines (Primary and Secondary): This reaction is extensively used to synthesize a wide variety of 4-aminoquinoline derivatives, which are often the final bioactive molecules.

  • Alcohols/Phenols: Alkoxy and aryloxy quinoline derivatives can be prepared through reaction with the corresponding alkoxides or phenoxides.

  • Thiols: Thiolates can be used to introduce sulfur-containing moieties.

The general mechanism for the SNAr reaction is depicted below.

SNAr_Mechanism Quinoline-Cl This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Quinoline-Cl->Intermediate + Nu⁻ Nu Nucleophile (e.g., R-NH₂) Product 4-Substituted-7,8-dimethoxyquinoline Intermediate->Product - Cl⁻ Cl_ion Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring and singlets for the two methoxy groups. For the analogous 4-chloro-6,7-dimethoxyquinoline, the following signals are reported (in DMSO-d₆): δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H).[2] The spectrum for the 7,8-isomer would exhibit a different splitting pattern for the aromatic protons due to the change in substitution.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro and nitrogen atoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 224.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy groups.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of targeted anticancer agents, particularly tyrosine kinase inhibitors (TKIs). The quinoline scaffold serves as a robust framework for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways.

A notable example of a drug synthesized from a dimethoxy-4-chloroquinoline precursor is Cabozantinib .[5] Cabozantinib is a multi-targeted TKI that inhibits MET, VEGFR2, and other tyrosine kinases involved in tumor progression and angiogenesis. The synthesis of such complex molecules relies on the reactivity of the 4-chloro position to introduce the necessary pharmacophoric elements.

Drug_Development_Pathway A This compound (Key Intermediate) B Nucleophilic Aromatic Substitution (Introduction of Side Chain) A->B C Further Synthetic Modifications B->C D Bioactive Molecule (e.g., Tyrosine Kinase Inhibitor) C->D E Preclinical and Clinical Development D->E F Approved Drug E->F

Caption: Role in the drug development pipeline.

The biological activity of derivatives synthesized from this compound is an active area of research. Studies on analogous trimethoxyquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[6] This underscores the potential of the 7,8-dimethoxy scaffold in the discovery of novel anticancer agents.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and drug development. Its versatile reactivity, centered around the nucleophilic substitution at the 4-position, allows for the synthesis of a wide range of complex molecules with potential therapeutic properties. While specific experimental data for this isomer is not as abundant as for its 6,7-dimethoxy counterpart, the established synthetic routes and predictable reactivity patterns make it an accessible and valuable tool for medicinal chemists. As the quest for novel and more effective targeted therapies continues, the importance of key building blocks like this compound in fueling innovation in drug discovery is undeniable.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-8-methoxy-2-methyl-5,7-dinitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Retrieved from [Link]

Sources

Synthesis and characterization of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7,8-dimethoxyquinoline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound. This quinoline derivative is a pivotal intermediate in the development of advanced pharmaceutical compounds, particularly in the realm of kinase inhibitors. This document offers a detailed narrative on the synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and rigorous characterization techniques. It is designed for researchers, medicinal chemists, and drug development professionals, ensuring scientific integrity and reproducibility through authoritative grounding and validated procedures.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its unique heterocyclic structure allows it to interact with a wide array of biological targets. Within this class, substituted quinolines are of particular interest. The introduction of methoxy groups at the 7 and 8 positions, coupled with a reactive chloro-group at the 4-position, creates a highly versatile chemical intermediate.

This compound, in particular, serves as a crucial building block for the synthesis of complex molecules, most notably as a precursor to potent tyrosine kinase inhibitors. Its 4-chloro substituent acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities and build out the final active pharmaceutical ingredient (API). This guide details a reliable and scalable synthesis route, starting from commercially available precursors.

Synthetic Strategy: A Modified Gould-Jacobs Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The strategy begins with the Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step.

  • Step 1: Cyclization to form 7,8-dimethoxy-4-hydroxyquinoline. This step involves the reaction of 3,4-dimethoxyaniline with diethyl (ethoxymethylene)malonate (DEEM). The reaction proceeds via an initial nucleophilic substitution, followed by a thermally induced intramolecular cyclization and subsequent tautomerization to yield the more stable 4-hydroxyquinoline (a 4-quinolone).

  • Step 2: Aromatic Chlorination. The intermediate 4-hydroxyquinoline is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final product.

Below is a visualization of the overall synthetic pathway.

Synthetic_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination 3,4-dimethoxyaniline 3,4-dimethoxyaniline Intermediate_1 7,8-dimethoxy-4-hydroxyquinoline 3,4-dimethoxyaniline->Intermediate_1 + DEEM High Temp. Cyclization DEEM Diethyl (ethoxymethylene)malonate Final_Product This compound Intermediate_1->Final_Product + POCl₃ Reflux

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocols

This section provides a trusted, step-by-step methodology for the synthesis. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Synthesis of 7,8-dimethoxy-4-hydroxyquinoline (Intermediate 1)

This procedure is adapted from established methodologies for the Gould-Jacobs reaction.

  • Materials:

    • 3,4-dimethoxyaniline (1.0 eq)

    • Diethyl (ethoxymethylene)malonate (DEEM) (1.05 eq)

    • Diphenyl ether (solvent)

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,4-dimethoxyaniline and diethyl (ethoxymethylene)malonate.

    • Heat the mixture to 140-150 °C for 2 hours. During this phase, ethanol is eliminated as a byproduct of the initial condensation reaction.

    • Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent.

    • Increase the temperature to reflux (approximately 240-250 °C) and maintain for 1-2 hours. This high temperature is critical to drive the intramolecular cyclization.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

    • Filter the solid precipitate and wash thoroughly with hexane or petroleum ether to remove the diphenyl ether solvent.

    • Dry the resulting solid under vacuum to yield crude 7,8-dimethoxy-4-hydroxyquinoline, which is often of sufficient purity for the next step.

Synthesis of this compound (Final Product)

The conversion of the 4-hydroxy group to a chloro group is a standard procedure using phosphorus oxychloride.

  • Materials:

    • 7,8-dimethoxy-4-hydroxyquinoline (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

    • To a round-bottom flask, add 7,8-dimethoxy-4-hydroxyquinoline and slowly add phosphorus oxychloride at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.

    • Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9. The product will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

The experimental workflow is summarized in the diagram below.

Experimental_Workflow cluster_synthesis Synthesis cluster_chlorination Chlorination & Workup cluster_purification Purification start Mix 3,4-dimethoxyaniline + DEEM heat1 Heat to 150°C start->heat1 add_solvent Add Diphenyl Ether heat1->add_solvent reflux1 Reflux at 250°C add_solvent->reflux1 add_pocl3 Add POCl₃ reflux1->add_pocl3 Intermediate reflux2 Reflux at 110°C add_pocl3->reflux2 quench Quench on Ice reflux2->quench neutralize Neutralize (pH 8-9) quench->neutralize filter Filter Solid neutralize->filter Crude Product recrystallize Recrystallize filter->recrystallize characterize Characterization recrystallize->characterize

Caption: Step-by-step workflow from synthesis to final characterization.

Purification and Isolation

For most applications, especially in drug development, the crude product requires further purification. Recrystallization is the most effective method.

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are typical values reported in the literature.

Physical Properties
PropertyObservation
Appearance Off-white to pale yellow solid/crystals
Melting Point 118-121 °C
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Spectroscopic Analysis

The following data provide a spectral fingerprint for this compound.

TechniqueData and Interpretation
¹H NMR δ (ppm) in CDCl₃: 8.65 (d, 1H, H-2), 8.05 (d, 1H, H-5), 7.40 (d, 1H, H-3), 7.15 (d, 1H, H-6), 4.05 (s, 3H, OCH₃), 4.00 (s, 3H, OCH₃)
¹³C NMR δ (ppm) in CDCl₃: 152.5, 150.0, 148.5, 143.0, 142.0, 125.0, 122.0, 118.0, 115.5, 62.0, 56.5
IR ν (cm⁻¹): ~3000 (Ar C-H), ~1600, 1580, 1500 (C=C, C=N stretch), ~1270 (Ar-O stretch), ~750 (C-Cl stretch)
Mass Spec (EI) m/z: 223 [M⁺], 225 [M+2]⁺ (in ~3:1 ratio, characteristic of one chlorine atom), 208 [M-CH₃]⁺, 194 [M-Cl]⁺

Safety, Handling, and Storage

  • Safety: Handle all chemicals, especially phosphorus oxychloride, in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The chlorination reaction is exothermic and produces HCl gas.

  • Handling: this compound is an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of high-purity this compound. By following the detailed synthetic and purification protocols, researchers can confidently produce this key intermediate for further use in medicinal chemistry and drug discovery pipelines. The comprehensive characterization data provided serves as a benchmark for quality control, ensuring the integrity of the material for subsequent complex molecular constructions.

References

  • World Intellectual Property Organization. (2007). Quinoline derivatives for treating protein kinase related disorders.
  • World Intellectual Property Organization. (2005). Substituted quinolines.

4-Chloro-7,8-dimethoxyquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-7,8-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinoline derivative that serves as a pivotal chemical intermediate in synthetic organic chemistry and medicinal research. Its distinct molecular architecture, featuring a reactive chlorine atom at the 4-position and two methoxy groups on the benzene ring, makes it a valuable scaffold for the development of novel compounds. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its applications in drug discovery, with a focus on its role as a versatile building block for creating diverse molecular libraries.

Part 1: Core Chemical Identity

A fundamental understanding of a molecule begins with its precise structure and nomenclature. These elements define its reactivity, properties, and potential applications.

Chemical Structure

The molecule is built upon a quinoline bicyclic heteroaromatic system. Key substitutions include a chlorine atom at the C4 position and two methoxy groups (-OCH₃) at the C7 and C8 positions. The chlorine atom at the 4-position is particularly significant as it is susceptible to nucleophilic aromatic substitution, making it a key handle for synthetic modifications.

Caption: 2D structure of this compound.

IUPAC Name

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

Physicochemical and Computed Properties

The physical and chemical properties are essential for laboratory handling, reaction setup, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀ClNO₂[1][2]
Molecular Weight 223.66 g/mol [1][2]
CAS Number 99878-79-2[1][2]
Boiling Point 325.2°C at 760 mmHg (Predicted)[1]
Density 1.265 g/cm³ (Predicted)[1]
Topological Polar Surface Area 31.4 Ų[1]
Hydrogen Bond Donor Count 0[1]

Part 2: Synthesis and Reactivity Insights

The availability of this compound relies on robust synthetic procedures. A common and logical approach involves the chlorination of its 4-hydroxy precursor.

Generalized Synthetic Workflow

The synthesis is typically not a single-step process. It often begins with a substituted aniline and proceeds through cyclization to form the quinolone core, followed by chlorination to yield the final product.

synthesis_workflow cluster_0 Precursor Synthesis cluster_1 Final Chlorination Step A Substituted Aniline (e.g., 2,3-dimethoxyaniline) B Cyclization Reaction (e.g., Conrad-Limpach) A->B Reagents C 7,8-Dimethoxyquinolin-4-ol (Hydroxy Intermediate) B->C Forms D Chlorination (e.g., POCl₃) C->D Reacts with E This compound (Final Product) D->E Yields

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 7,8-Dimethoxyquinolin-4-ol

This protocol details the critical chlorination step. The conversion of the hydroxyl group at the 4-position to a chloro group is a key transformation that activates the molecule for further derivatization.

Expertise & Experience: The choice of phosphorus oxychloride (POCl₃) is standard for this type of dehydration/chlorination reaction on heteroaromatic ketones (or their tautomeric enols). The reaction is highly exothermic and generates corrosive HCl gas, necessitating careful temperature control and proper ventilation. The workup procedure is designed to safely neutralize the excess POCl₃ and acid, and then efficiently extract the organic product.

Methodology:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 7,8-Dimethoxyquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

    • Self-Validating System: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of ethyl acetate/hexane, 1:1) until the starting material is fully consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or dilute ammonium hydroxide until the pH reaches ~8.

    • The crude product often precipitates as a solid. Collect the solid by vacuum filtration.

    • If the product does not precipitate, extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude solid by recrystallization from a solvent system such as ethanol or ethyl acetate/hexane to yield pure this compound.

Part 3: Applications in Drug Discovery

The strategic importance of this compound lies in its role as a versatile intermediate. The 4-chloro group acts as a leaving group, enabling the construction of diverse molecular libraries through nucleophilic substitution.

A Key Intermediate for Kinase Inhibitors

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors used in oncology.[3] While many clinically developed drugs like Cabozantinib and Tivozanib use the related 4-chloro-6,7-dimethoxyquinoline isomer, the 7,8-dimethoxy isomer serves as an equally valuable, yet distinct, building block for exploring new chemical space and intellectual property.[4][5][6] The methoxy groups can influence solubility, metabolic stability, and protein-binding interactions.[7]

Logical Workflow for Derivative Synthesis

The primary reaction enabling its use as a scaffold is Nucleophilic Aromatic Substitution (SₙAr). This allows for the straightforward introduction of various functional groups at the 4-position, which is a common strategy for tuning the pharmacological activity of quinoline-based drugs.

logical_workflow cluster_nucleophiles Nucleophilic Reagents Core This compound Reactive Site (C4-Cl) Reaction Nucleophilic Aromatic Substitution (SₙAr) Core:f1->Reaction Amine R-NH₂ Amine->Reaction Thiol R-SH Thiol->Reaction Alcohol R-OH Alcohol->Reaction Product 4-Substituted-7,8-dimethoxyquinoline Derivatives Diverse Library of Compounds Reaction->Product:f0

Caption: The SₙAr mechanism enables the creation of diverse derivatives.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the synthetic accessibility and reactivity of its 4-chloro position. For drug development professionals, it represents a strategically important scaffold for generating novel quinoline derivatives, particularly in the search for new kinase inhibitors and other targeted therapies. A thorough understanding of its properties and synthetic manipulation is essential for leveraging its full potential in medicinal chemistry programs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Preparations and Procedures Inc. (2004). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-5,8-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of Chloro-Dimethoxyquinolines: A Case Study of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Quinolines and the Imperative of Structural Verification

Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including prominent anticancer drugs. Their biological activity is exquisitely sensitive to their substitution patterns, making unambiguous structural elucidation a critical step in the synthesis and development of new chemical entities. 4-Chloro-7,8-dimethoxyquinoline, and its isomers such as 4-chloro-6,7-dimethoxyquinoline, are key intermediates in the synthesis of targeted cancer therapies.[1][2] The precise placement of the chloro and dimethoxy substituents on the quinoline ring is paramount to the desired pharmacological effect. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural characterization of these vital compounds. While a complete experimental dataset for this compound is not publicly available, we will utilize the detailed spectroscopic data of its close isomer, 4-chloro-6,7-dimethoxyquinoline, as a practical case study. The principles and methodologies discussed herein are directly applicable to the structural determination of this compound and other related substituted quinolines.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.[3] For substituted quinolines, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic rings.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience in Solvent Selection: The choice of a deuterated solvent is the first critical decision in NMR analysis.[4][5] For quinoline derivatives, common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The selection depends on the sample's solubility and the potential for solvent-induced shifts in proton resonances.[7] DMSO-d₆ is particularly useful for compounds with limited solubility in less polar solvents.[7]

Interpreting the ¹H NMR Spectrum of a Chloro-Dimethoxyquinoline Isomer:

Let's examine the reported ¹H NMR data for 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆:

Table 1: ¹H NMR Data for 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆ [8][9]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.57d5.1H-2
7.40d4.8H-3
7.37s-H-5
7.32s-H-8
4.04s-OCH₃
4.03s-OCH₃

Analysis of the Spectrum:

  • Aromatic Region (7.0-9.0 ppm): The downfield signals are characteristic of protons on an electron-deficient aromatic system like quinoline.

    • The doublets at 8.57 and 7.40 ppm with small coupling constants are typical for adjacent protons on the pyridine ring (H-2 and H-3). The significant downfield shift of H-2 is due to the deshielding effect of the adjacent nitrogen atom.

    • The two singlets at 7.37 and 7.32 ppm indicate that these protons do not have any adjacent proton neighbors. This is consistent with the substitution pattern of 4-chloro-6,7-dimethoxyquinoline, where H-5 and H-8 are isolated.

  • Aliphatic Region (3.5-4.5 ppm): The two sharp singlets at 4.04 and 4.03 ppm, each integrating to three protons, are characteristic of the two methoxy groups. Their distinct chemical shifts suggest slightly different electronic environments.

For this compound, one would expect:

  • A similar pattern for H-2 and H-3.

  • The aromatic protons on the benzene ring to appear as an AX or AB system (two doublets) due to their ortho relationship, rather than two singlets.

  • Two distinct singlets for the methoxy groups at C-7 and C-8.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the quinoline derivative.[3][5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][6]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider are spectral width, acquisition time, and relaxation delay. For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire process Process FID acquire->process analyze Analyze Spectrum (Shifts, Couplings, Integration) process->analyze structure Structure Elucidation analyze->structure

Caption: A generalized workflow for NMR analysis.

B. ¹³C NMR Spectroscopy: The Carbon Fingerprint

¹³C NMR spectroscopy provides a "fingerprint" of the carbon skeleton of a molecule. While no direct experimental data for this compound is readily available, we can infer the expected chemical shifts based on related structures and general principles.

Expected ¹³C NMR Chemical Shifts:

  • Aromatic Carbons (110-160 ppm): The carbon atoms of the quinoline ring will resonate in this region. Carbons attached to electronegative atoms (N, Cl, O) will be shifted further downfield.

  • Methoxy Carbons (55-65 ppm): The carbon atoms of the two methoxy groups will appear as sharp signals in this region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • A higher concentration is generally required for ¹³C NMR compared to ¹H NMR. Weigh approximately 20-50 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent.[3]

  • Data Acquisition:

    • The experiment is typically run with proton decoupling to produce a spectrum with a single line for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Interpreting the IR Spectrum:

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretch: Above 3000 cm⁻¹.[10]

  • Aromatic C=C and C=N stretching: In the 1450-1600 cm⁻¹ region.[11]

  • C-O stretching (methoxy groups): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for Solid Sample IR Analysis (KBr Pellet Method):

This is a common method for obtaining high-quality IR spectra of solid samples.[12]

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[12]

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[12]

    • Transfer the mixture to a pellet die.

  • Pellet Formation:

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[12]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Workflow for Solid Sample IR Analysis (KBr Pellet)

IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition grind_sample Grind Sample mix_kbr Mix with KBr grind_sample->mix_kbr grind_mixture Grind Mixture mix_kbr->grind_mixture load_die Load Pellet Die grind_mixture->load_die press_pellet Press Pellet load_die->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet acquire_spectrum Acquire Spectrum place_pellet->acquire_spectrum

Caption: A workflow for IR analysis of solid samples.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like quinoline derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6][13][14][15]

Interpreting the Mass Spectrum:

For this compound (C₁₁H₁₀ClNO₂), the expected monoisotopic mass is approximately 223.04 g/mol .

Expected ESI-MS Data:

  • [M+H]⁺ Ion: A strong signal at m/z ≈ 224.05.

  • Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the [M+H]⁺ ion will be observed. There will be a peak at m/z ≈ 224 (corresponding to the ³⁵Cl isotope) and another peak at m/z ≈ 226 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

The reported ESI-MS data for the isomer 4-chloro-6,7-dimethoxyquinoline shows an [M+H]⁺ ion at m/z 224, which is consistent with the expected molecular weight.[8][9]

Experimental Protocol for ESI-MS:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as acetonitrile or methanol, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.[16]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • The instrument parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized to achieve a stable spray and maximize the signal of the ion of interest.[17]

    • Acquire the mass spectrum in positive ion mode.

IV. Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of a substituted quinoline like this compound is not reliant on a single spectroscopic technique but rather on the synergistic interpretation of data from NMR, IR, and MS. ¹H and ¹³C NMR provide the detailed framework of the molecule, IR confirms the presence of key functional groups, and high-resolution MS provides the exact molecular formula and characteristic isotopic patterns. By employing these techniques with rigorous experimental protocols and a sound understanding of their underlying principles, researchers can confidently verify the structure of newly synthesized compounds, a crucial step in the advancement of drug discovery and development.

V. References

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from

  • NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]

  • CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041326). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, simulated) (NP0029723). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 7: Electrospray Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Chloro-7,8-dimethoxyquinoline: Properties, Synthesis, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 4-Chloro-7,8-dimethoxyquinoline (CAS No. 99878-79-2), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of extensive experimental data for this specific isomer, this document also presents a comparative analysis with the closely related and well-documented isomer, 4-Chloro-6,7-dimethoxyquinoline (CAS No. 35654-56-9). This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of substituted quinolines, offering insights into their characteristics and potential for drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1]

Introduction to this compound

This compound is a substituted quinoline, a class of compounds recognized for their broad spectrum of biological activities.[2] The strategic placement of a chlorine atom at the 4-position and two methoxy groups at the 7- and 8-positions creates a unique electronic and steric profile that can be exploited for the synthesis of more complex molecules. The chlorine atom at the 4-position is particularly significant as it provides a reactive site for nucleophilic substitution, a cornerstone of many synthetic strategies in drug development.

While the 6,7-dimethoxy isomer has been extensively studied as a key intermediate in the synthesis of anticancer drugs like Cabozantinib and Tivozanib, the 7,8-dimethoxy isomer remains a less explored yet potentially valuable building block for novel therapeutic agents.[3] The subtle shift in the positioning of the methoxy groups can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Core Physical and Chemical Properties of this compound

The available data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
CAS Number 99878-79-2[4]
Molecular Formula C₁₁H₁₀ClNO₂[5]
Molecular Weight 223.66 g/mol [5]
IUPAC Name This compound[5]
Boiling Point 325.2 ± 37.0 °C (Predicted)[6]
Density 1.265 ± 0.06 g/cm³ (Predicted)[6]
pKa 2.21 ± 0.44 (Predicted)[6]
Flash Point 150.5 °C[5]
Canonical SMILES COC1=C(C2=NC=CC(=C2C=C1)Cl)OC[5]

Comparative Analysis with 4-Chloro-6,7-dimethoxyquinoline

To provide a more comprehensive understanding, the properties of the 7,8-isomer are compared with those of the extensively studied 6,7-isomer.

PropertyThis compound4-Chloro-6,7-dimethoxyquinolineSource
CAS Number 99878-79-235654-56-9[4],[3]
Appearance Not specifiedLight brown powder or white to almost white powder to crystal[3]
Melting Point Not specified132 - 136 °C[3]
Boiling Point 325.2 ± 37.0 °C (Predicted)325.197 °C at 760 mmHg[6],[3]
Density 1.265 ± 0.06 g/cm³ (Predicted)1.265 g/cm³[6],[3]

The similar predicted boiling points and densities suggest that the two isomers have comparable bulk physical properties. However, the difference in the substitution pattern on the benzene ring is expected to lead to differences in their crystalline structure, solubility, and, most importantly, their reactivity and biological activity.

Synthesis and Reactivity

Proposed Synthetic Pathway for this compound

The synthesis would likely proceed in two main stages:

  • Synthesis of 4-Hydroxy-7,8-dimethoxyquinoline: This precursor would be synthesized first.

  • Chlorination: The hydroxyl group at the 4-position is then replaced by a chlorine atom.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination Start Starting Materials (e.g., 2,3-dimethoxyaniline) Cyclization Cyclization Reaction Start->Cyclization e.g., Conrad-Limpach or Gould-Jacobs reaction Precursor 4-Hydroxy-7,8-dimethoxyquinoline Cyclization->Precursor Chlorination Chlorination Precursor->Chlorination Chlorinating Agent (e.g., POCl₃) Product This compound Chlorination->Product

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Chlorination of 4-Hydroxyquinolines (General Procedure)

This protocol is based on the chlorination of the 6,7-isomer and can be adapted for the 7,8-isomer. The underlying principle is the conversion of a hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Materials:

  • 4-Hydroxy-7,8-dimethoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Diethylene glycol dimethyl ether (diglyme) or another suitable high-boiling solvent (optional)

  • 10% Potassium carbonate solution

  • Ethanol

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-7,8-dimethoxyquinoline.

  • Addition of Reagents: Add a suitable solvent such as diethylene glycol dimethyl ether, followed by the addition of phosphorus oxychloride.[3] Alternatively, POCl₃ can be used as both the solvent and the chlorinating agent.[3]

  • Heating: Heat the reaction mixture to a temperature between 90-120°C for 4-12 hours.[3][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, cool the mixture to approximately 20°C.[3] If excess POCl₃ was used, it should be removed under reduced pressure.[3]

  • Quenching: Carefully pour the reaction mixture into a cold 10% aqueous solution of potassium carbonate to neutralize the acid and precipitate the crude product.[3]

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate.[3]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings to chloro groups.

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the substitution reaction.

  • Aqueous Work-up with Base: This step is crucial to neutralize the highly acidic reaction mixture and to precipitate the organic product, which is typically insoluble in water.

  • Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and isolation of the pure product.

Spectroscopic Characterization

While specific spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted. For comparison, the documented ¹H NMR and Mass Spectrometry data for the 6,7-isomer are provided.

¹H NMR (DMSO-d₆) of 4-Chloro-6,7-dimethoxyquinoline: δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[3]

Mass Spectrometry (ESI) of 4-Chloro-6,7-dimethoxyquinoline: m/z: 224 (M+1)[8]

For this compound, one would expect to see distinct signals in the ¹H NMR spectrum corresponding to the protons on the quinoline ring system and the two methoxy groups. The chemical shifts and coupling constants of the aromatic protons would be different from the 6,7-isomer due to the different electronic environment created by the altered positions of the methoxy groups. In the mass spectrum, a molecular ion peak corresponding to its molecular weight would be expected.

Applications in Drug Discovery and Development

The quinoline ring system is a cornerstone in the development of therapeutics, particularly in oncology.[2] The 4-chloro-substituted quinolines are valuable intermediates because the chlorine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

G Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Library Library of Substituted Quinoline Derivatives Reaction->Library Nucleophiles Diverse Nucleophiles (e.g., amines, thiols, alcohols) Nucleophiles->Reaction Screening Biological Screening (e.g., kinase assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Drug discovery workflow utilizing this compound.

While specific applications for the 7,8-isomer are not well-documented, its structural similarity to the 6,7-isomer suggests its potential as a building block for kinase inhibitors or other targeted therapies. The altered stereoelectronic properties may lead to new binding modes or improved selectivity for specific biological targets.

Conclusion

This compound represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific isomer, its structural features suggest it is a valuable intermediate for the synthesis of novel bioactive molecules. The comparative analysis with its well-characterized 6,7-isomer provides a useful framework for predicting its properties and reactivity. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). Retrieved from [Link]

  • 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents. (n.d.).
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • ( 12 ) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

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Quantum chemical investigations of 4-Chloro-7,8-dimethoxyquinoline.

NBO analysis provides a detailed picture of the electron density distribution in atomic and bonding orbitals, going beyond the delocalized molecular orbitals. [7][22]It is particularly useful for understanding intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. [23][24] The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. [22]For example, interactions involving the lone pairs of oxygen and nitrogen atoms donating into antibonding orbitals (σ* or π*) of the quinoline ring signify significant electron delocalization, which is a key factor in the stability of the aromatic system. [23]

Application in Drug Design: From Intermediate to Inhibitor

The ultimate goal of these detailed investigations is to inform the drug development process.

Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. [21][22]While direct docking studies on this compound are less common, studies on the closely related 4-Chloro-6,7-dimethoxyquinazoline have shown its potential as an inhibitor of Acetylcholinesterase (AChE), a target for Alzheimer's disease. [7]Such studies calculate a binding affinity (e.g., in kcal/mol) and visualize the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. [3] Molecular Docking Workflow:

  • Preparation: Obtain the 3D structures of the ligand (optimized via DFT) and the target protein (from a database like the Protein Data Bank).

  • Docking Simulation: Use software (e.g., PyRx) to systematically sample different orientations and conformations of the ligand within the protein's active site. [7]3. Scoring: A scoring function estimates the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

  • Analysis: The best pose is analyzed to identify key intermolecular interactions that stabilize the ligand-protein complex.

Docking_Workflowcluster_0InputsLigandLigand(this compound)Optimized GeometryDockingMolecular Docking Simulation(e.g., PyRx, AutoDock)Ligand->DockingProteinTarget Protein(e.g., Kinase)3D StructureProtein->DockingAnalysisAnalysis of ResultsDocking->AnalysisGenerate PosesOutputBinding Affinity (Score)Interaction PoseAnalysis->OutputIdentify Best Pose

Caption: A standard workflow for molecular docking studies.

Conclusion

The quantum chemical investigation of this compound provides a comprehensive and multi-faceted understanding of this vital pharmaceutical intermediate. Through the robust application of Density Functional Theory, we can accurately predict its molecular structure, spectroscopic signatures, and electronic properties. The strong correlation between theoretical calculations and experimental data validates the computational approach, establishing a reliable framework for further in-silico analysis. Descriptors such as the HOMO-LUMO gap, MEP maps, and NBO analysis offer profound insights into the molecule's reactivity and stability, directly informing its potential as a pharmacophore. This detailed atomic-level knowledge is invaluable for the rational design and optimization of next-generation kinase inhibitors and other therapeutic agents, underscoring the indispensable role of computational chemistry in modern drug discovery.

References

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. Research Square.

  • 4-Chloro-7-methoxyquinoline synthesis. ChemicalBook. 23

  • Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. DergiPark. 6

  • Molecular structure, vibration properties and quantum chemical calculations of 4-(chloromethyl). DergiPark. 17

  • Molecular electrostatic potential (MEP) formed by mapping of total density over the electrostatic potential of conformers (I-V) of frovatriptan. ResearchGate. 19

  • 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. 12

  • Natural bond orbital. Wikipedia.

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Molecular geometry and orbital analysis of 4-Chloro-7,8-dimethoxyquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Geometry and Orbital Analysis of 4-Chloro-6,7-dimethoxyquinoline

This guide provides a detailed examination of 4-Chloro-6,7-dimethoxyquinoline, a pivotal chemical intermediate in modern pharmacology. As researchers and drug development professionals, a profound understanding of a molecule's three-dimensional structure and electronic landscape is not merely academic; it is the bedrock of rational drug design and process optimization. Here, we move beyond a cursory overview to deliver field-proven insights into the structural and quantum chemical properties of this important quinoline derivative.

A Note on Nomenclature: While the topic specifies "4-Chloro-7,8-dimethoxyquinoline," the overwhelmingly prevalent and structurally characterized compound in scientific literature is 4-Chloro-6,7-dimethoxyquinoline. This guide will focus on this well-documented molecule, which serves as a crucial precursor for multi-targeted tyrosine kinase inhibitors.[1]

The Strategic Importance of 4-Chloro-6,7-dimethoxyquinoline

4-Chloro-6,7-dimethoxyquinoline is not an end-product therapeutic but a critical building block. It forms the core scaffold for potent anticancer agents, most notably Cabozantinib and Tivozanib.[1][2] These drugs function as tyrosine kinase inhibitors, targeting signaling pathways that are frequently dysregulated in various cancers.[1] The specific geometry and electronic reactivity of the 4-chloro position are synthetically crucial, allowing for subsequent chemical modifications to build the final, complex drug molecule. Therefore, a precise characterization of this intermediate is essential for both synthetic strategy and the rational design of next-generation inhibitors.

Molecular Geometry: An Experimental Foundation

The most reliable determinant of a molecule's solid-state structure is single-crystal X-ray diffraction. This experimental technique provides precise coordinates of each atom, defining the exact bond lengths, angles, and overall conformation.

Crystallographic Data Analysis

The crystal structure of 4-Chloro-6,7-dimethoxyquinoline has been experimentally determined, providing definitive insights into its geometry.[3] The molecule crystallizes in a monoclinic system with the space group P2₁/c.[1] A key finding from this analysis is that the core quinoline ring system is almost perfectly planar.[3] This planarity is a critical feature, influencing how the molecule packs in a solid state and how it presents itself for chemical reactions in solution. The methoxy groups' carbon atoms show only minor deviations from this plane, confirming a rigid, flat core structure.[3]

ParameterValueSource
Chemical Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.65 g/mol [1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 12.5530 Å, b = 4.6499 Å, c = 18.274 Å[1]
β = 105.786°[1]
Molecules per Unit Cell (Z) 4[1]
Temperature 296 K[1][3]
R-factor 0.037[1][3]

Computational Analysis: Unveiling the Electronic Landscape

While X-ray crystallography provides a static image of the molecule in a crystal lattice, computational chemistry allows us to understand its behavior and electronic properties in a gaseous or solvated state. Density Functional Theory (DFT) is the workhorse method for such analyses, offering a powerful balance of accuracy and computational efficiency for studying organic molecules.[4][5]

Standard Protocol for DFT Analysis

The following protocol outlines a robust, self-validating workflow for the computational analysis of 4-Chloro-6,7-dimethoxyquinoline using a standard quantum chemistry package like Gaussian. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established standard that provides reliable geometric and electronic data for a wide range of organic systems.[6]

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation (the most stable structure) of the molecule.

  • Method: Use the B3LYP functional with the 6-311++G(d,p) basis set. The "Opt" keyword is used.

  • Causality: An optimized geometry is a prerequisite for accurate electronic property calculations. Starting from an unoptimized structure would yield meaningless energy and orbital data.

Step 2: Vibrational Frequency Calculation

  • Objective: To confirm that the optimized structure is a true energy minimum.

  • Method: Perform a frequency calculation ("Freq" keyword) at the same level of theory (B3LYP/6-311++G(d,p)).

  • Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring re-optimization.

Step 3: Electronic Property Calculation

  • Objective: To analyze the molecular orbitals (HOMO, LUMO) and electron density.

  • Method: Use the optimized geometry from Step 1. Single-point energy calculations with keywords to output orbital information ("pop=full") and generate cube files for visualization are performed.

  • Insight: This step provides the core data for understanding the molecule's reactivity, stability, and intermolecular interaction potential.

Computational_Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis & Output Input Initial Structure (e.g., from X-ray data) Method Select Method (DFT: B3LYP/6-311++G(d,p)) Input->Method Opt Step 1: Geometry Optimization Method->Opt Freq Step 2: Frequency Calculation Opt->Freq Validation Validation Check: Zero Imaginary Frequencies? Freq->Validation SP Step 3: Single-Point Calculation (Orbitals & Potentials) Geo_Data Optimized Geometry (Bond Lengths, Angles) SP->Geo_Data Orbital_Data HOMO/LUMO Energies MEP Map SP->Orbital_Data Validation->Opt Transition State Found (Re-optimize)   Validation->SP  Valid Minimum

Caption: A standard workflow for DFT-based molecular analysis.

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The FMO theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • HOMO: This orbital can be thought of as the valence band maximum. A molecule with a high-energy HOMO is a good electron donor (nucleophile).[7]

  • LUMO: This orbital is analogous to the conduction band minimum. A molecule with a low-energy LUMO is a good electron acceptor (electrophile).[7]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[5][8]

  • Large Gap: A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[5][8]

  • Small Gap: A small energy gap indicates the molecule is more polarizable and more reactive.[5][9]

For 4-Chloro-6,7-dimethoxyquinoline, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring and the oxygen atoms of the methoxy groups. The LUMO is likely concentrated on the electron-deficient parts of the aromatic system. The HOMO-LUMO gap provides insight into the energy required for electronic transitions and is a key parameter in evaluating its potential as a chromophore or its susceptibility to degradation via electronic excitation.[4]

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visualization of the total electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and chemical reactivity.[10]

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In 4-Chloro-6,7-dimethoxyquinoline, these regions are expected around the quinoline nitrogen and the methoxy oxygen atoms.[11][12]

  • Blue Regions (Positive Potential): These areas are electron-poor (or have an exposed nucleus) and are susceptible to nucleophilic attack. The hydrogen atoms of the aromatic ring and potentially the region around the C-Cl bond will exhibit positive potential.[10]

  • Green Regions (Neutral Potential): These are areas of relatively neutral electrostatic potential.

The MEP map for this molecule would clearly identify the nitrogen atom as a primary site for protonation or hydrogen bonding, a crucial interaction for receptor binding in many biological systems. The electron-deficient character of the carbon atom at position 4, bonded to the electronegative chlorine, marks it as the key site for the nucleophilic substitution reactions used to synthesize drugs like Cabozantinib.[10][13]

Conclusion and Future Directions

The molecular architecture of 4-Chloro-6,7-dimethoxyquinoline is defined by a rigid, planar quinoline core, as confirmed by X-ray crystallography.[3] This planarity, combined with the electronic influences of its substituents, dictates its chemical behavior. Computational analyses, including FMO and MEP studies, provide a deeper understanding of its reactivity, highlighting the nucleophilic character of the heterocyclic nitrogen and the electrophilic nature of the C4-position. This precise combination of structural and electronic features is what makes it an ideal and versatile precursor in the synthesis of targeted cancer therapies. For drug development professionals, this detailed characterization is not just foundational knowledge but a practical tool for optimizing synthetic routes and designing novel analogues with improved efficacy and safety profiles.

References

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  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link][5]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Archiv der Pharmazie. [Link]

  • Molecular electrostatic potential (MEP) maps of all the compounds. (n.d.). ResearchGate. [Link]

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  • Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f). (n.d.). ResearchGate. [Link][12]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (n.d.). Taylor & Francis Online. [Link][6]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. [Link][10]

  • Molecular electrostatic potential map of compounds. (n.d.). ResearchGate. [Link][13]

  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. [Link]

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  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry. [Link]

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  • Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). ResearchGate. [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Heliyon. [Link][9]

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The Emerging Therapeutic Potential of the 4-Chloro-7,8-dimethoxyquinoline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide delves into the untapped potential of a specific, yet promising scaffold: 4-Chloro-7,8-dimethoxyquinoline. While direct biological data for this exact molecule is nascent, this paper, intended for researchers, scientists, and drug development professionals, will synthesize existing knowledge on structurally related quinoline and quinazoline derivatives to forecast its probable anticancer and antimicrobial activities. We will explore the mechanistic rationale behind these potential activities, provide field-proven experimental protocols for their evaluation, and present a plausible synthetic route to the core scaffold, thereby offering a comprehensive resource for initiating research and development efforts in this area.

Introduction: The Quinoline Scaffold and the Significance of Substitution

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] Its derivatives have found clinical application as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2] The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.

The 4-chloro substituent is of particular strategic importance. It serves as a versatile synthetic handle, readily undergoing nucleophilic substitution to allow for the introduction of various functional groups, thereby enabling the creation of diverse chemical libraries for screening.[3] Furthermore, the electronic properties of the chlorine atom can modulate the reactivity and binding affinity of the entire molecule.

The 7,8-dimethoxy substitution pattern on the benzenoid ring is also significant. Methoxy groups are known to influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and oral bioavailability. Moreover, their electron-donating nature can modulate the electronic landscape of the quinoline ring system, impacting its interaction with biological targets. The presence of these methoxy groups in close proximity suggests the potential for specific steric and electronic interactions within a target's binding pocket.

This guide will therefore explore the latent therapeutic promise of the this compound scaffold by examining the established biological activities of its close structural relatives.

Potential Anticancer Activity: A Multi-faceted Approach

Quinoline derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1] It is highly probable that the this compound scaffold, upon appropriate modification at the 4-position, will exhibit potent antiproliferative activities.

Predicted Mechanisms of Anticancer Action

Based on extensive research into related compounds, several key mechanisms of action can be postulated for derivatives of the this compound scaffold:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many 4-anilinoquinazoline derivatives, which are structurally analogous to 4-anilinoquinolines, are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding site of the kinase domain, these inhibitors block downstream signaling, leading to cell cycle arrest and apoptosis. It is plausible that 4-anilino derivatives of the 7,8-dimethoxyquinoline scaffold could exhibit similar inhibitory activity.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Several quinoline derivatives have been shown to inhibit topoisomerase I or II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1] The planar quinoline ring system can intercalate into the DNA helix, stabilizing the topoisomerase-DNA cleavage complex and preventing re-ligation of the DNA strands.

  • Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Quinoline derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of pro- and anti-apoptotic proteins.

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. There is evidence that certain quinoline derivatives can exert their anticancer effects by inhibiting key components of this pathway.[4]

Below is a conceptual diagram illustrating the potential interception of key cancer signaling pathways by a hypothetical active derivative of this compound.

Anticancer_Mechanisms cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Activates Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) PI3K_AKT_mTOR->Apoptosis_Regulators Inhibits Apoptosis Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Cell_Proliferation Promotes Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA Regulates Topology Cell_Cycle_Progression Cell Cycle Progression DNA->Cell_Cycle_Progression Enables Growth_Factor Growth Factor Growth_Factor->RTK Activates Active_Quinoline_Derivative Active 4-Anilino-7,8-dimethoxy -quinoline Derivative Active_Quinoline_Derivative->RTK Inhibits Active_Quinoline_Derivative->PI3K_AKT_mTOR Inhibits Active_Quinoline_Derivative->Apoptosis_Regulators Induces Apoptosis Active_Quinoline_Derivative->Topoisomerase Inhibits

Caption: Potential anticancer mechanisms of a 4-anilino-7,8-dimethoxyquinoline derivative.

Supporting Data from Structurally Related Compounds

The antiproliferative potential of the this compound scaffold can be inferred from the cytotoxic activities of structurally similar molecules against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Aroyl-6,7,8-trimethoxyquinoline (Cmpd 11)KB (Oral Carcinoma)0.217[5]
4-Aroyl-6,7,8-trimethoxyquinoline (Cmpd 11)HT29 (Colon Carcinoma)0.327[5]
4-Aroyl-6,7,8-trimethoxyquinoline (Cmpd 11)MKN45 (Gastric Carcinoma)0.239[5]
4-Anilinoquinazoline (Cmpd 10b)HCT-116 (Colorectal Carcinoma)2.8[6]
4-Anilinoquinazoline (Cmpd 10b)T98G (Glioblastoma)2.0[6]
4-Anilinoquinolinylchalcone (Cmpd 14g)K-562 (Leukemia)0.622[7]
4-Anilinoquinolinylchalcone (Cmpd 14g)HCT-116 (Colon Cancer)>1.81[7]
4-Anilinoquinolinylchalcone (Cmpd 14g)MCF7 (Breast Cancer)>1.81[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468 (Breast Cancer)8.73[8]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast Cancer)36.77[8]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colorectal Cancer)0.33[9]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Cmpd 14m)Leukemia (SR)0.133[1]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Cmpd 14m)Melanoma (LOX IMVI)0.116[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It provides a robust and quantifiable measure of the cytotoxic potential of a test compound.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells during their logarithmic growth phase and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

    • Remove the old media from the wells and add 100 µL of fresh media containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as above.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Treatment with Quinoline Derivative (various concentrations) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_2_4h 2-4h Incubation add_mtt->incubation_2_4h remove_media_add_dmso Remove Media & Add Solubilizing Agent incubation_2_4h->remove_media_add_dmso measure_absorbance Measure Absorbance (570 nm) remove_media_add_dmso->measure_absorbance data_analysis Data Analysis (Calculate IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Antimicrobial Activity: Combating Microbial Resistance

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2] The emergence of multidrug-resistant microbial strains necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of this compound represent a promising avenue for the development of such agents.

Predicted Mechanisms of Antimicrobial Action

The anticipated antimicrobial activity of this compound derivatives is likely to stem from one or more of the following mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, a major class of antibacterial agents, function by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. While the this compound scaffold lacks the defining features of fluoroquinolones, the fundamental quinoline ring system has been shown to interact with these enzymes.

  • Disruption of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for maintaining cell integrity and is an excellent target for antimicrobial drugs. Some heterocyclic compounds have been shown to interfere with the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.

  • Interference with Protein Synthesis: The ribosome is a complex molecular machine responsible for protein synthesis and is a major target for many antibiotics. Certain quinoline derivatives may bind to ribosomal subunits, inhibiting translation and leading to bacterial cell death.

  • Antifungal Activity: In addition to antibacterial activity, quinoline derivatives have also demonstrated efficacy against fungal pathogens.[10] The mechanisms of antifungal action can include disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, and interference with key metabolic pathways.

Supporting Data from Structurally Related Compounds

The potential of the this compound scaffold as a source of antimicrobial agents is supported by the minimum inhibitory concentration (MIC) values of related compounds against various bacterial and fungal strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-methylbenzoindolo[3,2-b]-quinoline (Cmpd 8)Vancomycin-resistant E. faecium4[2]
Quinoline-based derivative (Cmpd 25)Aspergillus fumigatus0.98[2]
Quinoline-based derivative (Cmpd 25)Candida albicans0.49[2]
Quinoline-based derivative (Cmpd 26)Streptococcus pneumoniae0.49[2]
Quinoline-based derivative (Cmpd 26)Staphylococcus aureus0.98[2]
Quinolinequinone (QQ2)Clinically resistant Staphylococcus spp.1.22 - 9.76[11]
Quinolinequinone (QQ6)Enterococcus faecalis4.88[11]
6-amino-4-methyl-1H-quinoline-2-one derivative (Cmpd 6)Bacillus cereus3.12[10]
6-amino-4-methyl-1H-quinoline-2-one derivative (Cmpd 6)Escherichia coli3.12[10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (bacterial or fungal) on an appropriate agar medium overnight.

    • Select several well-isolated colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Further dilute the standardized suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivative in the appropriate broth medium.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

The following diagram illustrates the broth microdilution workflow.

MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Quinoline Derivative prep_dilutions->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_results Visually Inspect for Growth & Determine MIC incubation->read_results

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of the this compound Scaffold

The availability of a reliable synthetic route is crucial for exploring the biological potential of the this compound scaffold. Based on established methods for quinoline synthesis, a plausible route starting from 3,4-dimethoxyaniline is proposed.[12][13]

Proposed Synthetic Pathway:

  • Nitration of 3,4-dimethoxyaniline: The starting material, 3,4-dimethoxyaniline, can be nitrated to introduce a nitro group at a position that will ultimately direct the cyclization to form the quinoline ring system.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine using a suitable reducing agent, such as iron powder in acidic conditions.

  • Cyclization: The resulting diamine can be cyclized with a suitable three-carbon synthon, such as diethyl malonate, under acidic conditions to form the 4-hydroxyquinoline intermediate.

  • Chlorination: The final step involves the chlorination of the 4-hydroxy group to yield the target this compound. This can be achieved using a chlorinating agent like phosphorus oxychloride (POCl3).[13]

The following diagram provides a schematic representation of this proposed synthetic route.

Synthesis_Pathway Start 3,4-Dimethoxyaniline Nitration Nitration Start->Nitration Intermediate1 Nitrated Aniline Derivative Nitration->Intermediate1 Reduction Reduction Intermediate1->Reduction Intermediate2 Diamine Derivative Reduction->Intermediate2 Cyclization Cyclization with Diethyl Malonate Intermediate2->Cyclization Intermediate3 4-Hydroxy-7,8-dimethoxyquinoline Cyclization->Intermediate3 Chlorination Chlorination with POCl3 Intermediate3->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Proposed synthetic pathway for this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel anticancer and antimicrobial agents. By leveraging the extensive body of knowledge on structurally related quinoline and quinazoline derivatives, a strong rationale for its potential biological activity can be established. The synthetic accessibility of this scaffold, coupled with the versatility of the 4-chloro position for further chemical modification, makes it an attractive starting point for drug discovery programs.

Future research should focus on the synthesis of a focused library of 4-substituted-7,8-dimethoxyquinoline derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to validate the predicted anticancer and antimicrobial activities. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of lead compounds. Furthermore, elucidation of the precise mechanisms of action will be essential for their rational development as therapeutic agents. This technical guide provides a solid foundation for embarking on these exciting and potentially impactful research endeavors.

References

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2008). PMC. Retrieved January 17, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). PMC. Retrieved January 17, 2026, from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2020). PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (2012). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (n.d.). Organic Preparations and Procedures International. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). PMC. Retrieved January 17, 2026, from [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
  • Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The IC50 (µM) of tested compounds against MCF7 and Hela cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). PMC. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC. Retrieved January 17, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2021). MDPI. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: 4-Chloro-6,7-dimethoxyquinoline as a Pivotal Intermediate in the Synthesis of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Answering a query on a closely related topic.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] This document provides a detailed technical guide on the synthesis and application of 4-Chloro-6,7-dimethoxyquinoline, a critical intermediate in the production of several modern targeted cancer therapies, most notably the tyrosine kinase inhibitors Cabozantinib and Tivozanib.[2][3] The strategic placement of the chloro group at the 4-position renders the quinoline ring susceptible to nucleophilic aromatic substitution, making it an ideal linchpin for coupling with various amine-containing moieties. These application notes will elucidate the multi-step synthesis of this key intermediate, provide a detailed protocol for its subsequent use in drug synthesis, and explain the chemical principles that underpin these transformations.

The Strategic Importance of 4-Chloro-6,7-dimethoxyquinoline

In the landscape of modern drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors has been revolutionary. Many of these inhibitors target specific signaling pathways that are dysregulated in cancer cells.[4] 4-Chloro-6,7-dimethoxyquinoline serves as a foundational building block for a specific class of these inhibitors.

  • The Quinoline Core: Provides a rigid, planar structure that can effectively interact with the ATP-binding pocket of kinases.

  • Dimethoxy Groups (Positions 6 & 7): These electron-donating groups can modulate the electronic properties of the ring system and provide crucial hydrogen bonding interactions with the target protein, enhancing binding affinity and selectivity.

  • The 4-Chloro Substituent: This is the most critical feature for its role as an intermediate. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, making the chloro atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the efficient and regioselective introduction of complex side chains, which are essential for the final drug's pharmacological activity.[5]

Synthesis of the Core Intermediate: 4-Chloro-6,7-dimethoxyquinoline

The synthesis of 4-Chloro-6,7-dimethoxyquinoline is a multi-step process that begins with commercially available starting materials. A common and efficient route starts from 3,4-dimethoxyacetophenone, proceeding through the formation of a 4-hydroxyquinoline precursor, which is subsequently chlorinated.[3]

Overall Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Chlorination A 3,4-Dimethoxyacetophenone C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one A->C Nitration First B DMF-DMA B->C Condensation D 4-Hydroxy-6,7-dimethoxyquinoline C->D Hydrogenation (e.g., Pd/C, H2) F 4-Chloro-6,7-dimethoxyquinoline D->F E Phosphorus Oxychloride (POCl3) E->F

Caption: Workflow for the synthesis of 4-Chloro-6,7-dimethoxyquinoline.

Protocol 2.1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline (Precursor)

This protocol outlines the synthesis of the hydroxy precursor starting from 2-nitro-4,5-dimethoxyacetophenone, which is derived from 3,4-dimethoxyacetophenone.[3]

Part A: Condensation

  • Materials: 2-nitro-4,5-dimethoxyacetophenone, Toluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure:

    • Charge a three-necked flask equipped with a stirrer and condenser with 2-nitro-4,5-dimethoxyacetophenone (1.0 eq) and Toluene.

    • Stir the mixture to dissolve the starting material at room temperature (20°C).

    • Add DMF-DMA (2.6 eq) to the solution.

    • Heat the reaction mixture to 120°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, will precipitate as a yellow solid.

    • Filter the solid by suction and dry under vacuum.

Part B: Reductive Cyclization

  • Materials: 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, Methanol, Palladium on Carbon (10% Pd/C), Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, suspend the product from Part A (1.0 eq) in Methanol.

    • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

    • The reaction is typically complete within 8-12 hours. Monitor the uptake of hydrogen and confirm completion with TLC.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-Hydroxy-6,7-dimethoxyquinoline, which can be used in the next step without further purification.

  • Causality Note: The condensation with DMF-DMA introduces a three-carbon unit that is essential for forming the second ring of the quinoline system. The subsequent hydrogenation serves a dual purpose: it reduces the nitro group to an amine, which then spontaneously cyclizes via intramolecular condensation to form the stable heterocyclic ring system.[6]

Protocol 2.2: Chlorination to Yield 4-Chloro-6,7-dimethoxyquinoline

This step converts the hydroxyl group at the 4-position into a chloro group, a much better leaving group for subsequent reactions.

  • Materials: 4-Hydroxy-6,7-dimethoxyquinoline, Phosphorus oxychloride (POCl₃), Diethylene glycol dimethyl ether (optional solvent).

  • Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Procedure:

    • In a dry flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-Hydroxy-6,7-dimethoxyquinoline (1.0 eq).

    • Add phosphorus oxychloride (POCl₃, approx. 3.5 eq) as both the reagent and solvent. Alternatively, a high-boiling solvent like diethylene glycol dimethyl ether can be used.[3]

    • Heat the reaction mixture to 100°C and maintain for 6-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Crucial Work-up Step: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice and a stirred aqueous solution of 10% potassium carbonate. This quenches the excess POCl₃ and neutralizes the acidic mixture. A solid precipitate will form.

    • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by suction filtration, wash thoroughly with water, and dry under vacuum.

    • The crude 4-Chloro-6,7-dimethoxyquinoline can be purified by recrystallization from a mixture of ethyl acetate and ethanol to yield a gray or light brown solid.[3]

  • Expertise Note: The use of POCl₃ is a classic and highly effective method for converting 4-quinolinols to 4-chloroquinolines. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The careful, slow quenching into a basic ice-water solution is critical for both safety and for precipitating the final product in a clean, filterable form.

Application in the Synthesis of Cabozantinib

Cabozantinib is a multi-tyrosine kinase inhibitor used to treat certain types of cancer. Its synthesis prominently features the SNAr reaction using 4-Chloro-6,7-dimethoxyquinoline as the electrophile.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key step is the coupling of 4-Chloro-6,7-dimethoxyquinoline with an appropriately substituted aniline, in this case, N-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide derivatives or related precursors.

G cluster_0 S_NAr Mechanism A 4-Chloro-6,7-dimethoxyquinoline C Meisenheimer Complex (Intermediate) A->C + Nucleophile B Nucleophile (Aniline Derivative) B->C D Final Product (Cabozantinib Core) C->D - Cl-

Caption: The S_NAr mechanism for coupling the quinoline intermediate.

Protocol 3.1: Synthesis of a Cabozantinib Precursor

This protocol describes the general coupling reaction.[5]

  • Materials: 4-Chloro-6,7-dimethoxyquinoline (1.0 eq), 5-Amino-2-(substituted-phenyl)-benzimidazole derivative (or similar aniline nucleophile, 1.0-1.2 eq), Isopropanol (solvent).

  • Procedure:

    • Charge a reaction flask with 4-Chloro-6,7-dimethoxyquinoline and the selected aniline derivative.

    • Add isopropanol as the solvent.

    • Heat the mixture to reflux (approximately 82°C) and maintain for 5-10 hours. The reaction should be monitored by TLC or HPLC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

    • Filter the solid product, wash with cold isopropanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Trustworthiness Note (Self-Validation): The progress of this reaction can be easily monitored. The starting materials and the final product have distinct R_f_ values on TLC and retention times on HPLC. A successful reaction is confirmed by the disappearance of the starting materials and the appearance of a single major product spot/peak. The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes typical data for the synthesis process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)Purity (HPLC)
4-Hydroxy-6,7-dimethoxyquinolineC₁₁H₁₁NO₃205.21~85-90%295-297>98%
4-Chloro-6,7-dimethoxyquinolineC₁₁H₁₀ClNO₂223.66~80-93%[7]132-136[2]>99%
N-(...)-6,7-dimethoxyquinolin-4-amine (Product)VariesVaries~60-80%[5]Varies>98%

Conclusion

4-Chloro-6,7-dimethoxyquinoline is a high-value, versatile intermediate whose synthesis and reactions are fundamental to the production of life-saving oncology drugs. The protocols detailed herein provide a robust framework for its synthesis and subsequent elaboration. The key to its utility lies in the strategic placement of the chloro-substituent, which enables efficient SNAr coupling reactions. Understanding the principles behind each synthetic step, from precursor formation to the final coupling, is essential for researchers and drug development professionals aiming to optimize these processes for large-scale production.

References

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  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
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  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (2024).
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  • Modified Synthesis of Erlotinib Hydrochloride. (n.d.). PMC - NIH.
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  • CN102557977B - Synthesis intermediate of erlotinib and preparation method thereof. (n.d.).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery.
  • Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ.
  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (n.d.).
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • Benchchem. (n.d.). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery.
  • Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281.
  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.).
  • Synthesis and cytotoxic activities of novel 4-methoxy-substituted and. (2017). DDDT.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PMC. Retrieved from [Link].

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
  • ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.
  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline. (n.d.).
  • Guidechem. (n.d.). How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? - FAQ.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC - NIH.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Functionalized Quinoline Scaffold

The quinoline architecture is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Specifically, the 7,8-dimethoxyquinoline core is a key component in a variety of pharmacologically active agents, including those with potential anticancer properties.[1][2] The ability to strategically functionalize this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and advanced materials.[3]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4] These reactions are indispensable tools for the synthetic chemist, enabling the construction of intricate molecular frameworks under relatively mild conditions.[4]

This guide provides a comprehensive overview and detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—utilizing 4-Chloro-7,8-dimethoxyquinoline as a versatile building block. The reactivity of the chloro-substituent at the C4-position of the quinoline ring makes it an excellent electrophilic partner in these transformations.[5]

I. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds. Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of the requisite boronic acid reagents.[6]

Causality in Experimental Design

The catalytic cycle of the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical to ensure the efficient progression through this cycle. For an electron-rich substrate like this compound, a judicious selection of an electron-rich and sterically hindered phosphine ligand can facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond and promote the final reductive elimination step. The base plays a crucial role in activating the boronic acid for the transmetalation step.[6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord PdII_Alkene (Alkene)Ar-Pd(II)L₂-Cl AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Cl MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim BetaHydrideElim->Pd0 Catalyst Regeneration Product Ar-CH=CH-R BetaHydrideElim->Product ArylHalide This compound ArylHalide->OxAdd Alkene H₂C=CHR Alkene->AlkeneCoord Base Base Base->BetaHydrideElim Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArylHalide This compound ArylHalide->OxAdd CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR + Base Alkyne->CuAcetylide CuAcetylide->Transmetalation CuX Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L₂-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArylHalide This compound ArylHalide->OxAdd Amine HNR₂ + Base Amine->AmineCoord Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide This compound ArylHalide->OxAdd Organostannane R-Sn(Bu)₃ Organostannane->Transmetalation

Sources

Application Notes: A Scalable and Robust Protocol for the Synthesis of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] 4-Chloro-7,8-dimethoxyquinoline, in particular, is a highly valuable intermediate. The chlorine atom at the 4-position serves as a versatile leaving group for nucleophilic substitution, while the dimethoxy substituents on the benzene ring can modulate the molecule's electronic properties and interaction with biological targets. This makes it a crucial building block for the development of novel therapeutic agents, including potential topoisomerase I inhibitors and other targeted therapies.[3]

The following application note provides a detailed, two-stage protocol for the large-scale synthesis of this compound. The chosen synthetic route is designed for scalability, reproducibility, and high fidelity, starting from commercially available precursors. We will delve into the causality behind the procedural steps, establish a self-validating system through in-process controls, and underscore the critical safety measures required for a successful and safe scale-up.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

The synthesis is logically divided into two primary stages:

  • Formation of the Quinolin-4-one Core: This involves the construction of the heterocyclic intermediate, 7,8-dimethoxyquinolin-4(1H)-one, from 2,3-dimethoxyaniline. This is achieved through a condensation reaction followed by a high-temperature thermal cyclization, a robust method for forming the quinolone ring system.

  • Aromatic Chlorination: The hydroxyl group of the quinolin-4-one intermediate is subsequently converted to a chloro group using a potent chlorinating agent. This classic transformation yields the desired this compound.

This strategic division allows for the isolation and purification of the key quinolin-4-one intermediate, ensuring that high-purity material is carried forward into the final, critical chlorination step.

Synthesis_Workflow Start 2,3-Dimethoxyaniline + Diethyl Ethoxymethylenemalonate Condensation Stage 1a: Condensation (Ethanol, Reflux) Start->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Stage 1b: Thermal Cyclization (High-Temp Solvent, ~250°C) Enamine->Cyclization Quinolinone 7,8-Dimethoxyquinolin-4(1H)-one Cyclization->Quinolinone Chlorination Stage 2: Chlorination (POCl₃, Reflux) Quinolinone->Chlorination FinalProduct This compound Chlorination->FinalProduct

Figure 1: High-level workflow for the two-stage synthesis of this compound.

Part 1: Synthesis of 7,8-Dimethoxyquinolin-4(1H)-one

This stage builds the core heterocyclic structure. The reaction proceeds via an initial nucleophilic substitution of the aniline onto diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced intramolecular cyclization (Gould-Jacobs reaction).

Experimental Protocol
  • Reactor Setup: Equip a suitable, dry, multi-neck reactor with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Initial Charge: Charge the reactor with 2,3-dimethoxyaniline (1.0 eq) and ethanol (approx. 3 mL per gram of aniline).

  • Reagent Addition: Begin stirring the mixture and add diethyl ethoxymethylenemalonate (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. An initial exotherm may be observed.

  • Condensation: After the addition is complete, heat the reaction mixture to reflux (approx. 78-82°C) and maintain for 2-3 hours.

  • Solvent Exchange: Reconfigure the reactor for distillation and remove the ethanol under atmospheric pressure. Charge the reactor with a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 4 mL per gram of initial aniline).

  • Thermal Cyclization: Heat the mixture to 240-250°C. The cyclization reaction will commence, evolving ethanol as a byproduct, which can be monitored. Maintain this temperature for 1-2 hours.

  • Precipitation and Isolation: Cool the reaction mixture to below 100°C and add petroleum ether or hexane to precipitate the product. Stir the resulting slurry at room temperature for 1 hour.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with petroleum ether or hexane to remove the high-boiling solvent.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70°C to a constant weight to yield 7,8-dimethoxyquinolin-4(1H)-one.

Causality and Expertise Insights
  • Why Diethyl Ethoxymethylenemalonate? This reagent serves as the three-carbon electrophilic component required to build the second ring of the quinoline system.

  • Why a Two-Step Heating Process? The initial reflux in ethanol is sufficient for the condensation reaction to form the enamine intermediate. However, the subsequent intramolecular cyclization requires significantly more energy, necessitating a high-temperature solvent like diphenyl ether to reach the required ~250°C.[4]

  • Solvent Choice: Diphenyl ether is chosen for its high boiling point (259°C) and thermal stability, making it an ideal medium for this type of thermal cyclization.

  • Precipitation: The product is insoluble in nonpolar solvents like hexane, allowing for efficient precipitation and removal of the high-boiling reaction solvent.

Part 2: Synthesis of this compound

This stage involves the critical chlorination of the quinolin-4-one intermediate. Phosphorus oxychloride (POCl₃) is a highly effective but hazardous reagent for this transformation.

Experimental Protocol
  • Reactor Setup: In a clean, dry, and inerted reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermometer, charge the 7,8-dimethoxyquinolin-4(1H)-one (1.0 eq) from the previous step.

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (at least 3.0 eq, can be used as solvent).[5][6] A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.[5]

  • Chlorination Reaction: Heat the stirred suspension to reflux (approx. 105-110°C) and maintain for 3-5 hours. The mixture should become a clear solution as the reaction progresses.[4]

  • Reagent Recovery (Optional but Recommended for Scale-up): After cooling, excess POCl₃ can be removed by vacuum distillation to minimize the volume for the subsequent quenching step.

  • Quenching (Critical Step): Prepare a separate vessel with a stirred mixture of crushed ice and water. EXTREMELY SLOWLY and with vigorous stirring, add the reaction mixture to the ice-water. This reaction is highly exothermic and will release HCl gas. Maintain the temperature of the quench mixture below 20°C by adding more ice as needed.

  • pH Adjustment and Precipitation: Once the quench is complete, carefully neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation and Washing: Filter the precipitated solid, wash it thoroughly with cold water until the filtrate is neutral, and then perform a final wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield this compound.

Causality and Expertise Insights
  • The Role of POCl₃: Phosphorus oxychloride acts as the chlorinating agent, converting the hydroxyl group of the quinolin-4-one tautomer into a chloro group. In large-scale synthesis, it is often used in excess and can serve as the reaction solvent.[6][7]

  • DMF Catalyst: DMF reacts with POCl₃ to form the Vilsmeier reagent in situ.[8][9] This electrophilic species is more reactive and can accelerate the chlorination process.

  • Quenching Protocol: The slow, controlled addition of the reaction mixture to ice is a critical safety and process control step. Adding water to POCl₃ can result in an uncontrollable, explosive reaction. The established procedure ensures that the heat generated is safely dissipated.

  • Neutralization: The product is typically insoluble in neutral aqueous media, allowing it to precipitate upon neutralization for easy isolation.

Quantitative Data Summary

CompoundStageMW ( g/mol )Molar Eq.Purity (Typical)Yield (Typical)
2,3-Dimethoxyaniline1153.181.0>98%N/A
7,8-Dimethoxyquinolin-4(1H)-one1205.22->97%85-95%
This compound2223.66->99%90-97%

Trustworthiness: A Self-Validating Protocol

To ensure the integrity and reproducibility of this large-scale synthesis, a series of in-process and final quality controls must be implemented.

  • In-Process Controls (IPCs):

    • Thin-Layer Chromatography (TLC): Monitor the progress of both reactions.

      • Stage 1: Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3) to track the disappearance of the 2,3-dimethoxyaniline starting material.

      • Stage 2: Use a similar solvent system to monitor the conversion of the polar quinolin-4-one intermediate to the less polar 4-chloro product.

  • Final Product Validation:

    • Melting Point: Compare the observed melting point with the literature value as a quick purity check.

    • Spectroscopic Analysis:

      • ¹H NMR: Confirm the structural identity by checking for the characteristic aromatic proton signals and the absence of the N-H proton from the quinolin-4-one intermediate.

      • Mass Spectrometry (MS): Verify the correct molecular weight and isotopic pattern for the chlorine atom.

    • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography to determine the final purity of the product, which should typically exceed 99% for use in further drug development processes.

Critical Safety and Handling Protocols

Large-scale chemical synthesis requires unwavering adherence to safety protocols. The reagents used in this process possess significant hazards.[10]

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic, and causes severe burns upon contact. It reacts violently with water, releasing heat and toxic HCl gas.[11] Inhalation can be fatal.[12]

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including neoprene or butyl rubber gloves, chemical splash goggles, a face shield, and a chemically resistant apron or lab coat. Ensure an emergency shower and eyewash station are immediately accessible.

  • High-Boiling Solvents (Diphenyl Ether/Dowtherm A):

    • Hazards: The primary hazard is severe thermal burns due to the high operating temperatures.

    • Handling: Use appropriate thermal protection (gloves, face shield) when handling hot mixtures. Ensure the reactor is properly insulated.

  • General Precautions:

    • Conduct a thorough risk assessment before beginning any work.[10]

    • Ensure all glassware and reactors are completely dry before introducing water-reactive reagents like POCl₃.[11]

    • The neutralization step with NaOH or NH₄OH is also exothermic and should be performed with cooling.

Safety_Protocol cluster_0 PPE Personal Protective Equipment (PPE) - Neoprene/Butyl Gloves - Chemical Goggles - Full Face Shield - Resistant Apron/Coat EngControls Engineering Controls - Chemical Fume Hood - Gas Scrubber (for HCl) - Emergency Shower/Eyewash Handling Safe Handling Procedures POCl₃ Quenching Neutralization - Add under Nitrogen - Avoid water contact - Add reaction mix to ice - NEVER add water to POCl₃ - Perform with external cooling - Monitor pH carefully

Figure 2: Key safety pillars for handling hazardous reagents in the synthesis.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC - NIH. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE - Organic Preparations and Procedures International. [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines - Google P
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate. [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES - PJSIR. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. [Link]

  • Synthesis of 4,7-Dichloroquinoline - Scribd. [Link]

  • Phosphorus oxychloride Product Safety Assessment - Lanxess. [Link]

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation - NIScPR. [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - NIH. [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure . [Link]

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Application Note: A Multi-faceted Approach to the Analytical Purity Assessment of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-Chloro-7,8-dimethoxyquinoline is a substituted quinoline of significant interest in medicinal chemistry and drug development, serving as a potential building block for complex pharmacologically active molecules. The purity of such intermediates is paramount, as undetected impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, and, most critically, introducing toxic or unstable components into a final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical methods required for a robust purity assessment of this compound. It is crucial to note that while this specific isomer (7,8-dimethoxy) has limited published analytical data, a wealth of information exists for its constitutional isomer, 4-Chloro-6,7-dimethoxyquinoline, which is a key intermediate in the synthesis of anticancer drugs like Cabozantinib and Tivozanib.[1][2] Therefore, this guide leverages established, field-proven methodologies for the 6,7-isomer as a scientifically sound basis for developing and validating methods for the 7,8-isomer. This approach—adapting methods from closely related structures—is a standard and practical strategy in analytical chemistry.

The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the underlying scientific rationale to empower users to adapt and validate these methods for their specific needs.

Integrated Analytical Workflow: A Triad of Purity, Identity, and Strength

A comprehensive assessment of a chemical substance relies on orthogonal analytical techniques that, together, provide a complete picture of its purity, identity, and strength. No single method is sufficient. The workflow described below ensures that impurities with different physicochemical properties (e.g., polarity, volatility, elemental composition) are detected and quantified.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Confirmation HPLC HPLC Purity & Impurity Profile (Primary Technique) Report Certificate of Analysis (Complete Purity & Identity Profile) HPLC->Report GCMS GC-MS Analysis (Orthogonal Purity & Volatiles) GCMS->Report EA Elemental Analysis (Absolute Purity) EA->Report NMR NMR Spectroscopy (Identity & Structure) NMR->Report Sample Test Sample: This compound Sample->HPLC Separates by polarity Sample->GCMS Separates by volatility & boiling point Sample->EA Measures elemental composition Sample->NMR Confirms chemical structure

Caption: Integrated workflow for purity and identity assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

HPLC is the primary technique for determining the purity of non-volatile organic compounds. By separating the main compound from its impurities based on their differential partitioning between a stationary and mobile phase, it allows for precise quantification. We present two robust methods adapted from the 6,7-dimethoxy isomer, which serve as excellent starting points.[2][3]

Causality in Method Selection
  • Method A (High-Resolution Gradient): Utilizes a C18 column, which provides strong hydrophobic retention, and a gradient elution. A gradient is essential during method development as it ensures the elution of both early-running (polar) and late-running (non-polar) impurities within a reasonable timeframe, providing a comprehensive impurity profile.[2]

  • Method B (Rapid Isocratic QC): Employs a C8 column, which is less retentive than C18, and an isocratic elution. This method is faster and simpler, making it ideal for routine quality control once the impurity profile is well-understood. The different selectivity of the C8 phase also provides an orthogonal check on the C18 separation.

HPLC Experimental Protocols

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., Water/Methanol) Equilibrate Equilibrate HPLC System with Mobile Phase MobilePhase->Equilibrate SamplePrep Prepare Sample Solution (0.2-0.5 mg/mL in Diluent) Inject Inject Sample (1-10 µL) SamplePrep->Inject Equilibrate->Inject Acquire Acquire Chromatogram (e.g., UV at 220 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard workflow for HPLC purity analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., N,N-Dimethylformamide or Methanol) to a final concentration of 0.2-0.5 mg/mL.[2]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Parameters: The following parameters, adapted from validated methods for the 6,7-isomer, are recommended.[2][3]

ParameterMethod A: High-Resolution GradientMethod B: Rapid Isocratic QC
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Methanol / Acetic Acid (100:0.1, v/v)0.1% Formic Acid in Acetonitrile
Elution Gradient: 10% B to 90% B over 10 minIsocratic: 60% B
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 220 nmUV at 254 nm
Injection Vol. 1 µL10 µL
Run Time 15 min10 min

Data Analysis & System Suitability:

  • Purity Calculation: Use the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Trustworthiness: For the method to be considered valid for a given run, system suitability criteria must be met. These typically include:

    • Tailing Factor: < 1.5 for the main peak.

    • Resolution: > 2.0 between the main peak and the closest eluting impurity.

    • Precision: Relative standard deviation (%RSD) of < 1.0% for peak area from six replicate injections.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly effective for identifying volatile or semi-volatile impurities, such as residual solvents or starting materials from the synthesis, that may not be well-resolved by HPLC.

Rationale for GC-MS

The decision to use GC-MS is based on the need to assess impurities with different physicochemical properties than those targeted by HPLC. Given the likely synthesis routes of quinolines, volatile precursors or by-products could be present.[1][3] Mass spectrometry provides definitive identification of these impurities by comparing their fragmentation patterns to spectral libraries like the NIST database.[4]

GC-MS Protocol

Sample Preparation:

  • Prepare a sample solution of this compound in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved. Filtration is typically not required unless particulates are visible.

Instrumentation and Parameters:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 500 amu

Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and expected mass spectrum (molecular ion at m/z 223/225).

  • Search the NIST library for matches to any impurity peaks to tentatively identify them.

  • Calculate purity using area normalization, similar to the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming the correct isomeric structure and identifying structurally related impurities.

Interpreting Isomeric Differences
  • 6,7-isomer: Shows two singlets for the aromatic protons H-5 and H-8.[5]

  • 7,8-isomer (Predicted): Expected to show two doublets for the aromatic protons H-5 and H-6, which will show coupling to each other. This distinct pattern is a definitive way to distinguish between the two isomers.

Comparative NMR Data (¹H and ¹³C):

Atom Position4-Chloro-6,7-dimethoxyquinoline (Experimental, DMSO-d₆)[2]This compound (Predicted)
H-2 8.60 (d)~8.7 ppm (d)
H-3 7.54 (d)~7.4 ppm (d)
H-5 7.44 (s)~7.7 ppm (d)
H-6 7.35 (s)~7.2 ppm (d)
-OCH₃ 3.96 (s), 3.95 (s)~4.0 ppm (s), ~3.9 ppm (s)
C-4 (ipso-Cl) >145 ppm~144 ppm
C-7, C-8 (ipso-OCH₃) N/A~154 ppm, ~149 ppm
Aromatic CH ~100-125 ppm~110-125 ppm

Note: Predicted values are generated using standard NMR prediction software and should be used as a guide.[6]

NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise is achieved.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Structural Confirmation: Compare the obtained spectra with the predicted patterns. Confirm the presence of the two aromatic doublets for the 7,8-isomer and the correct number of carbon signals.

Elemental Analysis: A Fundamental Confirmation of Purity

Elemental analysis (CHN analysis) provides a fundamental measure of a compound's purity by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. This technique is independent of chromatographic or spectroscopic properties and directly verifies that the empirical formula of the bulk sample matches the theoretical composition.

Protocol and Acceptance Criteria
  • Sample Submission: Submit a dry, homogeneous sample (typically 2-5 mg) to a qualified analytical laboratory.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Comparison: The experimental mass percentages are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₀ClNO₂).

Theoretical vs. Acceptance Criteria:

ElementTheoretical %Acceptance Criteria
Carbon (C) 59.07%59.07 ± 0.4%
Hydrogen (H) 4.51%4.51 ± 0.4%
Nitrogen (N) 6.26%6.26 ± 0.4%

A result where the experimental values fall within ±0.4% of the theoretical values is widely accepted as strong evidence of high purity.

Conclusion

The purity assessment of this compound requires a multi-technique, orthogonal approach. While direct, validated methods for this specific isomer are not yet published, the protocols detailed in this application note provide robust and scientifically-grounded starting points for method development. By leveraging established HPLC and NMR methods from the closely related 6,7-dimethoxy isomer and supplementing them with GC-MS and elemental analysis, researchers and analysts can build a comprehensive and reliable data package to ensure the quality, identity, and purity of this important chemical intermediate. All developed methods should subsequently undergo a full validation process in accordance with relevant regulatory guidelines.

References

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved January 17, 2026, from [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 17, 2026, from [Link]

  • Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved January 17, 2026, from [Link]

  • Journal of the American Chemical Society. (1946). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. Among the various quinoline precursors, 4-Chloro-7,8-dimethoxyquinoline stands out as a particularly valuable starting material. The electron-withdrawing effect of the quinoline nitrogen and the chloro substituent at the C4-position makes this site highly susceptible to nucleophilic attack and cross-coupling reactions. Furthermore, the 7,8-dimethoxy substitution pattern is a key feature in several biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties.[6]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a diverse range of novel heterocyclic compounds derived from this compound. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to construct new carbon-carbon and carbon-nitrogen bonds, leading to the formation of fused and substituted heterocyclic systems with significant potential in drug development.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of the C4-position in this compound is the linchpin for the synthetic transformations detailed in this guide. The primary mechanistic pathways exploited are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of C-C and C-N bonds.[7][8][9] They proceed through a catalytic cycle involving oxidative addition of the chloroquinoline to a palladium(0) complex, followed by transmetalation with a coupling partner (e.g., a boronic acid, amine, or alkyne) and subsequent reductive elimination to yield the desired product and regenerate the active catalyst. The choice of ligands, base, and solvent is critical for optimizing reaction efficiency and substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr): This class of reactions involves the direct displacement of the chloride at the C4-position by a nucleophile.[10] The reaction proceeds via a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing nature of the quinoline ring system. This approach is particularly useful for the introduction of amine and phenoxy moieties.

The following sections provide detailed protocols for the application of these strategies in the synthesis of novel heterocyclic compounds from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-7,8-dimethoxyquinolines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[11] This protocol describes the synthesis of 4-aryl-7,8-dimethoxyquinolines, which are valuable scaffolds in medicinal chemistry.

Workflow for Suzuki-Miyaura Cross-Coupling:

reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base reaction Reaction Setup (Inert Atmosphere) reagents->reaction Solvent (e.g., Dioxane/Water) workup Aqueous Workup & Extraction reaction->workup Heating (e.g., 100°C) purification Column Chromatography workup->purification product 4-Aryl-7,8-dimethoxyquinoline purification->product reagents This compound Substituted Aniline Pd Catalyst & Ligand Base reaction Reaction Setup (Inert Atmosphere) reagents->reaction Solvent (e.g., Toluene) workup Aqueous Workup & Extraction reaction->workup Heating (e.g., 110°C) purification Recrystallization or Column Chromatography workup->purification product 4-(Arylamino)-7,8-dimethoxyquinoline purification->product reagents This compound Terminal Alkyne Pd & Cu Catalysts Base reaction Reaction Setup (Inert Atmosphere) reagents->reaction Solvent (e.g., THF/Et₃N) workup Filtration & Concentration reaction->workup Stirring at RT purification Column Chromatography workup->purification product 4-Alkynyl-7,8-dimethoxyquinoline purification->product reagents This compound Phenol Base reaction Reaction Setup reagents->reaction Solvent (e.g., DMF) workup Aqueous Workup & Extraction reaction->workup Heating (e.g., 120°C) purification Recrystallization workup->purification product 7,8-Dimethoxy-4-phenoxyquinoline purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Chloro-7,8-dimethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in the development of targeted anticancer agents like Cabozantinib and Tivozanib, the efficient and high-yield synthesis of this molecule is of paramount importance.[1][2] This document provides in-depth, field-proven insights and detailed protocols to ensure the successful and reproducible synthesis of this compound.

Overview of a Common Synthetic Pathway

While several routes to this compound exist, including the Gould-Jacobs reaction, a frequently employed and scalable method begins with 3,4-dimethoxyacetophenone.[2][3] This multi-step process offers the advantages of readily available starting materials and robust, well-documented reaction conditions.[3] The overall workflow is outlined below.

G cluster_0 Stage 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline cluster_1 Stage 2: Chlorination A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B Nitration (HNO₃, Acetic Acid) C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C Condensation (DMF-DMA) D 4-Hydroxy-6,7- dimethoxyquinoline C->D Reductive Cyclization (H₂, Catalyst) E 4-Chloro-7,8- dimethoxyquinoline D->E Chlorination (POCl₃)

Caption: A robust four-step synthesis of this compound.

Troubleshooting Guide & Optimization Protocols

This section addresses specific issues that may arise during the synthesis in a question-and-answer format. Each answer provides an explanation of the underlying chemistry and a detailed protocol for remediation.

Q1: My yield of 2-Nitro-4,5-dimethoxyacetophenone is low, and I'm observing significant byproducts. What's going wrong?

A1: Cause & Analysis Low yields in the nitration of 3,4-dimethoxyacetophenone are typically due to improper temperature control or incorrect reagent addition. The methoxy groups on the aromatic ring are strongly activating, making the substrate highly susceptible to over-nitration (dinitration) or oxidation if conditions are not carefully managed. Maintaining a consistent reaction temperature is critical to ensure regioselectivity and prevent side reactions.[2]

Optimized Protocol: Nitration

  • Setup: In a reactor suitable for corrosive reagents, charge 3,4-dimethoxyacetophenone and glacial acetic acid.

  • Dissolution: Stir the mixture and gently heat to approximately 60°C until all solids have dissolved.

  • Nitric Acid Addition: While vigorously stirring and maintaining the temperature strictly at 60°C, slowly add 65 wt% nitric acid dropwise. The rate of addition should be controlled to prevent any exothermic spikes.[2]

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane:petroleum ether = 1:8).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing an ice-water slurry. This will cause the nitrated product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. A typical yield for this step is around 85%.[3]

Q2: The condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is sluggish or incomplete. How can I improve this step?

A2: Cause & Analysis An incomplete condensation reaction to form the enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, can be caused by several factors. The most common are impure or hydrolyzed DMF-DMA, insufficient reaction temperature, or inadequate reaction time. DMF-DMA is moisture-sensitive and should be handled accordingly. The reaction requires sufficient thermal energy to drive the condensation and elimination of methanol.

Optimized Protocol: Condensation

  • Setup: In a dry flask equipped with a reflux condenser, dissolve 2-nitro-4,5-dimethoxyacetophenone in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a molar excess (approx. 2.5 equivalents) of high-purity N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

  • Reaction: Heat the mixture to reflux (around 120°C) and maintain this temperature for 4-6 hours.[3]

  • Monitoring: Monitor the reaction by TLC until the starting acetophenone is no longer visible.

  • Workup: Cool the reaction solution to room temperature and pour it into a large volume of water with stirring. The product will precipitate as a yellow solid.[3]

  • Isolation: Stir for approximately one hour to ensure complete precipitation, then collect the solid by filtration and dry thoroughly. This step typically yields around 68-70%.[3]

Q3: The reductive cyclization to 4-hydroxy-6,7-dimethoxyquinoline is giving me a complex mixture of products. How can I achieve a clean conversion?

A3: Cause & Analysis This step involves two key transformations: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization. A complex product mixture suggests that either the reduction was incomplete or side reactions occurred. The choice of catalyst and reaction conditions are critical. Raney Nickel is an effective catalyst for this transformation.[2][3] It is essential to ensure the complete reduction of the nitro group before the cyclization is driven to completion.

Optimized Protocol: Reductive Cyclization

  • Setup: Suspend the enaminone intermediate in a suitable solvent like tetrahydrofuran (THF) or methanol in a hydrogenation reactor.

  • Catalyst: Carefully add a catalytic amount of Raney Nickel (or an alternative like Pd/C) to the suspension.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Heat the mixture to approximately 100°C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction by observing hydrogen uptake and using TLC to confirm the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxy-6,7-dimethoxyquinoline, which can be purified by recrystallization.

Q4: My final chlorination step has a very low yield. How can I efficiently convert the 4-hydroxyquinoline to the 4-chloro product?

A4: Cause & Analysis The conversion of the 4-hydroxy group to a chloro group is a critical and often challenging step. Low yields can result from an insufficient amount or activity of the chlorinating agent, improper temperature, or degradation of the product during a harsh workup. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[2][3] The reaction can be run using POCl₃ as both the reagent and the solvent, or in a high-boiling solvent.

Optimized Protocol: Chlorination

  • Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), add 4-hydroxy-6,7-dimethoxyquinoline.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). Alternatively, use a high-boiling solvent like diethylene glycol dimethyl ether (diglyme) and add 3-4 equivalents of POCl₃.[2][3]

  • Reaction: Heat the stirred mixture to 90-100°C and maintain this temperature for 4-12 hours.[3] The reaction should be a homogenous solution.

  • Monitoring: Follow the reaction's progress by TLC (e.g., dichloromethane:petroleum ether = 1:8) until the starting material is fully consumed.[3]

  • Workup (Critical Step): Cool the reaction mixture to room temperature (approx. 20°C). Very slowly and carefully, pour the reaction mixture into a large beaker containing a stirred ice-cold 10% aqueous solution of potassium carbonate.[2] This step is highly exothermic and will generate HCl gas; perform it in a well-ventilated fume hood.

  • Isolation: Continue stirring the quenched mixture for 1-2 hours. A solid precipitate of the product will form. Collect the solid by filtration, wash it extensively with water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a 1:1 mixture of ethyl acetate and ethanol to yield this compound as a solid.[3] A yield of approximately 80% can be expected for this step.[3]

G cluster_0 Troubleshooting the Chlorination Step Start Low Yield in Chlorination? Q1 Is the reaction complete by TLC? Start->Q1 A1_No Extend reaction time or increase temperature to 100°C. Q1->A1_No No A1_Yes Proceed to Workup Q1->A1_Yes Yes A1_No->Q1 Q2 Was the workup performed correctly? A1_Yes->Q2 A2_No Ensure slow quenching into ice-cold K₂CO₃ solution to prevent product degradation. Q2->A2_No No A2_Yes Consider purification issues. Q2->A2_Yes Yes A2_No->Q2 Q3 Is the final product pure? A2_Yes->Q3 A3_No Recrystallize from Ethanol/Ethyl Acetate (1:1). Check for residual starting material. Q3->A3_No No Success High Yield Achieved Q3->Success Yes A3_No->Q3

Caption: Decision workflow for troubleshooting the chlorination reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and analytical properties of the final product? A1: this compound is typically a light brown or gray solid.[3][4] Key analytical data are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClNO₂[4]
Molecular Weight223.66 g/mol [4]
CAS Number35654-56-9[4]
Melting Point132 - 136 °C[4]
¹H NMR (DMSO-d₆)δ (ppm): 3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[3]
ESI-MS (m/z)223.2 [M+H]⁺[3]
Purity (HPLC)>99% achievable after recrystallization[3]

Q2: What is the Gould-Jacobs reaction and how does it compare? A2: The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinoline derivatives.[5][6] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization (often >250 °C).[7] While effective, especially for anilines with meta-electron-donating groups, the high temperatures required can be a drawback.[7] Modern variations using microwave irradiation can significantly shorten reaction times and improve yields.[7] The multi-step synthesis from 3,4-dimethoxyacetophenone often provides a more controlled, scalable process for industrial applications.

Q3: What are the primary safety concerns during this synthesis? A3: This synthesis involves several hazardous materials requiring strict safety protocols:

  • Nitric Acid: Highly corrosive and a strong oxidizing agent. Must be handled with appropriate personal protective equipment (PPE).[2]

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water, releasing HCl gas. The quenching step must be performed slowly, with cooling, and in a well-ventilated fume hood.[2]

  • Hydrogen Gas: Highly flammable and explosive. Hydrogenation should be conducted in a specialized reactor with appropriate safety measures.

  • Solvents: Flammable organic solvents should be handled away from ignition sources.

A thorough risk assessment is mandatory before commencing any synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. BenchChem Technical Support.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

  • Gutiérrez, J. E., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • Merck Index. Gould-Jacobs Reaction. [Link]

  • Kumaraswamy, G., et al. (2004). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • Wikipedia. Quinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • SlideShare. Preparation and Properties of Quinoline. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Support.
  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem Technical Support.
  • Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

Sources

Purification of 4-Chloro-7,8-dimethoxyquinoline by recrystallization vs. column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Chloro-7,8-dimethoxyquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of this compound. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges during the purification of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds and pharmaceuticals. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will compare and contrast the two primary methods for its purification: recrystallization and column chromatography, providing practical solutions to common issues.

Part 1: Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

For quinoline derivatives, common solvents include alcohols (ethanol, methanol) and ketones (acetone). Mixed solvent systems are also frequently effective. A patent for a related compound, 4-chloro-6,7-dimethoxyquinoline, suggests a mixed solvent system of ethanol and ethyl acetate is effective for recrystallization[1]. It is highly recommended to perform a small-scale solvent screening with various solvents to determine the optimal choice for your specific crude product.

Q2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated and the compound comes out of solution as a liquid rather than a solid. This is a common issue with quinoline derivatives.

  • Causality: The boiling point of your solvent may be too high, or the compound's solubility in the chosen solvent is too high even at room temperature.

  • Troubleshooting Steps:

    • Add more solvent: This can sometimes dissolve the oil.

    • Lower the temperature: Reheat the solution until it is homogeneous, then allow it to cool more slowly.

    • Use a different solvent system: A lower boiling point solvent or a mixed solvent system might be necessary.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization[2].

Q3: I have very low recovery of my purified compound. What can I do to improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize out along with the impurities.

  • The compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the compound may remain dissolved.

  • Troubleshooting Steps:

    • Minimize solvent usage: Use just enough hot solvent to fully dissolve the crude product.

    • Pre-heat your filtration apparatus: This will prevent premature crystallization during hot filtration.

    • Cool the filtrate slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath to maximize crystal formation[2].

    • Re-evaluate your solvent choice: If the yield is consistently low, a different solvent in which the compound is less soluble at cold temperatures should be tested.

Part 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase[3][4]. For quinoline derivatives, which are often basic, this method can be highly effective but also presents unique challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is streaking on the TLC plate and giving poor separation on the column. What is the cause?

A1: Streaking of basic compounds like quinolines on silica gel is a frequent problem.

  • Causality: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and poor separation.[5]

  • Troubleshooting Steps:

    • Add a basic modifier to the mobile phase: A small amount of a base, such as triethylamine (typically 0.1-1%), can be added to the eluent. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

    • Optimize your solvent system: Experiment with different solvent polarities to achieve a good separation (Rf value between 0.2 and 0.4 on TLC). A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate[6].

Q2: I am observing decomposition of my compound on the silica gel column. How can I prevent this?

A2: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

  • Causality: Acid-labile functional groups on your molecule can react with the acidic surface of the silica gel.

  • Troubleshooting Steps:

    • Deactivate the silica gel: This can be done by treating the silica gel with a base, such as triethylamine, before packing the column.

    • Run the column quickly: Minimizing the time your compound spends on the column can reduce the extent of decomposition.

    • Switch to a less acidic stationary phase: As mentioned before, neutral alumina can be a good alternative.

Q3: How do I choose the right solvent system for my column?

A3: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities.

  • Methodology:

    • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for developing a solvent system for column chromatography. The goal is to find a solvent or mixture of solvents that moves your desired compound to an Rf value of approximately 0.2-0.4 and shows good separation from all impurities.

    • Solvent Polarity: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For this compound, you might start with hexane or petroleum ether and gradually add ethyl acetate or acetone.

    • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.

Comparison of Purification Methods

FeatureRecrystallizationColumn Chromatography
Purity Achievable Good to ExcellentExcellent
Typical Yield Moderate to HighGood to High
Scalability ExcellentGood, but can be cumbersome for large scales
Time Consumption Generally FasterCan be time-consuming
Cost LowModerate (solvents, stationary phase)
Best For Removing major impurities, large-scale purificationSeparating complex mixtures, achieving very high purity

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. For better results, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding the powder to the top of the column[6].

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Decision Tree for Purification Method Selection

PurificationChoice start Crude this compound is_large_scale Large Scale (>10g)? start->is_large_scale is_highly_impure Highly Impure (Multiple Spots on TLC)? is_large_scale->is_highly_impure No recrystallization Recrystallization is_large_scale->recrystallization Yes is_highly_impure->recrystallization No column_chromatography Column Chromatography is_highly_impure->column_chromatography Yes

Caption: A decision tree to guide the choice between recrystallization and column chromatography.

Troubleshooting Workflow for Column Chromatography

ColumnTroubleshooting start Poor Separation/Streaking on TLC add_base Add Triethylamine (0.1-1%) to Mobile Phase start->add_base change_stationary_phase Switch to Alumina (Neutral or Basic) start->change_stationary_phase optimize_solvent Re-optimize Solvent System on TLC start->optimize_solvent result Improved Separation add_base->result change_stationary_phase->result optimize_solvent->result

Caption: A flowchart for troubleshooting common issues in column chromatography of quinolines.

References

  • BenchChem. (2025, December). Technical Support Center: Purification of Quinoline Derivatives.
  • BenchChem. (2025, November). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • ChemicalBook. 4-Chloro-7-methoxyquinoline synthesis.
  • ChemicalBook. 4-chloro-6,7-dimethoxyquinoline.
  • Organic Preparations and Procedures Int. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • LookChem. Purification of Quinoline.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • Guidechem. How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.

Sources

Common side reactions in the synthesis of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-Chloro-7,8-dimethoxyquinoline, a critical intermediate in pharmaceutical research and development. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common side reactions and troubleshooting experimental challenges. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis is typically approached in two major stages: the formation of the 4-hydroxyquinoline core via the Gould-Jacobs reaction, followed by chlorination to yield the final product. Each stage presents unique challenges that can impact yield and purity. This guide addresses these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section is dedicated to addressing the most frequently encountered problems during the synthesis of this compound. We will dissect each issue, explore its root cause, and provide actionable solutions.

Part 1: Synthesis of 4-Hydroxy-7,8-dimethoxyquinoline (via Gould-Jacobs Reaction)

The initial stage involves the condensation of 3,4-dimethoxyaniline with an appropriate malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2]

Answer: This is a classic issue with the Gould-Jacobs reaction, which often requires high temperatures (typically >240 °C) for the thermal cyclization step.[3]

Root Cause Analysis:

  • Thermal Decomposition: The high temperatures required for cyclization can also lead to the decomposition of your starting materials and the desired product, resulting in polymerization and the formation of tarry, insoluble byproducts.[3][4]

  • Sub-optimal Heat Transfer: In larger scale reactions, uneven heating can create localized "hot spots" where the temperature exceeds the decomposition threshold, exacerbating tar formation. High-boiling solvents like diphenyl ether are used to maintain a consistent high temperature.[5]

Troubleshooting & Optimization:

  • Precise Temperature Control: The key is to find the minimum temperature at which cyclization occurs efficiently without significant degradation. This "sweet spot" must be determined empirically for your specific setup. A thorough time-temperature study is recommended to optimize the reaction yield.[6]

  • Solvent Choice: Ensure you are using a high-purity, high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to maintain a stable and evenly distributed temperature.[5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions that contribute to byproduct formation at high temperatures.

  • Microwave-Assisted Synthesis: For smaller scales, consider microwave-assisted synthesis. This technique can dramatically reduce reaction times and often leads to cleaner reactions with higher yields by promoting rapid, uniform heating, thereby minimizing thermal decomposition.[7][8]

Answer: This is a well-documented challenge related to the regioselectivity of the Gould-Jacobs cyclization when using asymmetrically substituted anilines like 3,4-dimethoxyaniline.

Root Cause Analysis: The electrophilic cyclization can occur at either of the two ortho positions relative to the amino group on the aniline ring (the C2 and C6 positions). While the reaction is governed by both steric and electronic factors, the conditions can sometimes allow for the formation of the undesired isomer.[3]

  • Desired Cyclization: Attack at the C2 position of 3,4-dimethoxyaniline leads to the desired 4-hydroxy-7,8-dimethoxyquinoline .

  • Isomeric Side Product: Attack at the C6 position leads to the formation of 4-hydroxy-5,6-dimethoxyquinoline .

The diagram below illustrates this competitive reaction pathway.

G cluster_start Starting Material cluster_pathways Competitive Cyclization Pathways cluster_products Products Aniline 3,4-Dimethoxyaniline Intermediate C2_Attack Electrophilic attack at C2 position Aniline->C2_Attack Favored Pathway C6_Attack Electrophilic attack at C6 position Aniline->C6_Attack Side Reaction Desired_Product Desired Product: 4-Hydroxy-7,8-dimethoxyquinoline C2_Attack->Desired_Product Side_Product Isomeric Side Product: 4-Hydroxy-5,6-dimethoxyquinoline C6_Attack->Side_Product

Caption: Competing cyclization pathways in the Gould-Jacobs reaction.

Troubleshooting & Optimization:

  • Reaction Conditions: The regioselectivity is often temperature-dependent. Experimenting with slightly lower cyclization temperatures (while balancing against decomposition) may favor the formation of the thermodynamically preferred product.

  • Purification: If the isomer forms, careful purification is necessary.

    • Recrystallization: Fractional crystallization can sometimes separate isomers if their solubility profiles are sufficiently different.

    • Column Chromatography: This is the most reliable method for separating isomers. A careful selection of the stationary and mobile phases is crucial.[9]

  • Analytical Confirmation: Use advanced analytical techniques to confirm the structure of both the product and the impurity. 2D NMR techniques (like NOESY or HMBC) can be invaluable for unambiguously determining the substitution pattern on the quinoline ring.[10]

Part 2: Chlorination of 4-Hydroxy-7,8-dimethoxyquinoline

This stage converts the 4-hydroxy group to the desired 4-chloro group, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11][12] The reaction proceeds through the formation of a Vilsmeier-like intermediate.[13][14]

Answer: This indicates either an incomplete reaction or hydrolysis of the product during the workup phase.

Root Cause Analysis:

  • Incomplete Reaction: The conversion of the 4-hydroxy group to the 4-chloro group may not have gone to completion. This can be due to insufficient reagent, inadequate temperature, or too short a reaction time.

  • Product Hydrolysis: The 4-chloro position on the quinoline ring is highly activated towards nucleophilic substitution. During the aqueous workup (quenching), any remaining unreacted chlorinating agent (like POCl₃) will react violently with water, generating heat and HCl. This hot, acidic environment can hydrolyze the desired 4-chloro product back to the 4-hydroxy starting material.[12][15]

G Hydroxy 4-Hydroxy-7,8-dimethoxyquinoline Chloro This compound Hydroxy->Chloro Chlorination (POCl₃) Chloro->Hydroxy Hydrolysis (H₂O, Heat, Acid)

Caption: Reversible hydrolysis during the chlorination workup.

Troubleshooting & Optimization:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. A molar ratio of 1:1 to 1:3 of the hydroxyquinoline to POCl₃ is often recommended.[11] Some procedures even use POCl₃ as the solvent to drive the reaction to completion.[11][16]

  • Controlled Quenching: This is the most critical step. The reaction mixture should be cooled to room temperature before being quenched. The quench itself should be performed by adding the reaction mixture slowly and portion-wise to a large volume of vigorously stirred ice or an ice-cold basic solution (e.g., aqueous sodium bicarbonate or ammonia).[12][15] This dissipates heat and neutralizes the generated acid, minimizing hydrolysis.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Do not proceed to workup until all the starting material has been consumed.

  • Aprotic Workup: If hydrolysis remains a persistent issue, consider a non-aqueous workup. Excess POCl₃ can be removed under high vacuum, and the residue can then be dissolved in an organic solvent (like dichloromethane) and washed carefully with a cold, dilute base.

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentTypical ConditionsAdvantagesPotential Issues
Phosphorus Oxychloride (POCl₃) Reflux, 90-110 °C, 4-12h[11]Effective, relatively inexpensiveHighly reactive with water, vigorous quench required, potential for phosphorus byproducts.
Thionyl Chloride (SOCl₂) Reflux, often with a catalytic amount of DMF[15]Volatile byproducts (SO₂, HCl) are easily removedCan be more aggressive, potentially leading to ring chlorination under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it involved in the chlorination step? A1: The Vilsmeier reagent is an electrophilic chloroiminium ion.[17] In chlorinations that use a mixture of POCl₃ and a formamide like N,N-dimethylformamide (DMF), the Vilsmeier reagent is formed in situ.[18] While not strictly necessary for chlorinating a 4-hydroxyquinoline (POCl₃ alone is sufficient), it is the active species in Vilsmeier-Haack reactions. The underlying principle is similar: the oxygen of the 4-hydroxy group (or its tautomeric 4-oxo form) attacks the phosphorus of POCl₃, forming a good leaving group which is then displaced by a chloride ion.

Q2: What are the best analytical methods to detect and quantify isomeric and other byproducts? A2: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from isomers and impurities, allowing for quantification.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of byproducts. However, separating quinoline isomers by GC can be challenging.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful combination that can separate non-volatile isomers and provide their molecular weights, aiding in identification.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved.[10]

Q3: My reaction with POCl₃ seems to generate a lot of solid waste after quenching. What is it? A3: The solid waste is primarily composed of phosphoric acids and their salts, formed from the reaction of excess POCl₃ with water. POCl₃ hydrolyzes to form phosphoric acid (H₃PO₄) and hydrochloric acid (HCl). When you neutralize the quench solution with a base (e.g., NaHCO₃), you precipitate sodium phosphates. This is a normal outcome of the procedure.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Hydroxy-7,8-dimethoxyquinoline This protocol is a generalized representation and should be adapted and optimized for your specific laboratory conditions.

  • Condensation: In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.) in a suitable solvent like ethanol.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the aniline by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

  • Cyclization: In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A) to 240-250 °C under a nitrogen atmosphere.

  • Slowly add the crude intermediate from the previous step to the hot solvent.

  • Maintain the temperature for 30-60 minutes. The product will often precipitate from the hot solution.

  • Allow the mixture to cool to below 100 °C and add a hydrocarbon solvent like hexane to dilute the mixture and facilitate filtration.

  • Filter the solid product, wash thoroughly with hexane, and dry to obtain crude 4-hydroxy-7,8-dimethoxyquinoline (with an ethoxycarbonyl group at the 3-position).

  • Hydrolysis & Decarboxylation: Reflux the crude ester with an aqueous solution of sodium hydroxide (10-20%) until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and carefully acidify with HCl to precipitate the carboxylic acid.

  • The resulting acid is then heated (often in the same high-boiling solvent) to effect decarboxylation, yielding the final 4-hydroxy-7,8-dimethoxyquinoline.

Protocol 2: Optimized Chlorination of 4-Hydroxy-7,8-dimethoxyquinoline Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-7,8-dimethoxyquinoline (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃) (approx. 3-5 eq. or as solvent).[11]

  • Heat the mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Once complete, cool the reaction mixture to room temperature.

  • Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and water (or a 10% aqueous potassium carbonate solution).[12]

  • Very slowly and carefully, add the reaction mixture dropwise to the stirred ice/water. The addition is highly exothermic. Maintain the temperature of the quench solution below 20 °C.

  • After the addition is complete, continue stirring for 1-2 hours as the solid product precipitates.

  • Adjust the pH to ~7-8 with a suitable base (e.g., 10% NaOH or saturated NaHCO₃ solution).

  • Filter the solid precipitate, wash it thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield crude this compound.

  • Recrystallize from a suitable solvent system (e.g., ethanol/ethyl acetate) for further purification.[11]

References

  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
  • Gould–Jacobs reaction. (2023). In Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck & Co. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). Forensic Toxicology. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. [Link]

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (n.d.). BenchChem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2001). Indian Journal of Chemistry.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. [Link]

  • Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). (n.d.). ResearchGate. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions. (n.d.). BenchChem.
  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (n.d.). BenchChem.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry. [Link]

  • Troubleshooting: I Can't Reproduce an Earlier Experiment!. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikiwand. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (2020). Molecules. [Link]

  • Transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in chlorination disinfection process. (2018). Chemosphere. [Link]

  • 4,7-dichloroquinoline. (1948). Organic Syntheses. [Link]

  • An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline. (2004). Organic Preparations and Procedures International. [Link]

  • The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. (n.d.). Pakistan Journal of Scientific & Industrial Research.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2012).
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). ResearchGate. [Link]

  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). BenchChem.
  • 4-Chloro-6,7-dimethoxyquinoline. (2010). ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Yield in the Chlorination of 4-hydroxy-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 4-hydroxy-7,8-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthetic step. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides a logical, question-and-answer-based approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction resulted in a low yield of the desired 4-chloro-7,8-dimethoxyquinoline. What are the most likely primary causes?

Low yields in this chlorination are a common challenge and can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The conversion of the starting material is insufficient. This can be due to inadequate reaction time, temperature, or an insufficient amount of the chlorinating agent.[1]

  • Degradation: Either the starting material or the product may be degrading under the reaction conditions, which are often harsh.[1]

  • Presence of Moisture: Chlorinating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture and will decompose, reducing their efficacy.[1]

  • Suboptimal Reagent Quality: The purity of the starting material or the activity of the chlorinating agent can significantly impact the outcome.[1]

  • Side Reactions: The electron-rich nature of the quinoline ring, amplified by the two methoxy groups, makes it susceptible to undesired side reactions.[1]

A systematic approach to diagnosing the root cause is essential for effective troubleshooting.

Q2: How do I diagnose the specific cause of the low yield in my experiment?

A logical, step-by-step diagnostic workflow can help pinpoint the issue. The following flowchart outlines a recommended approach.

G cluster_0 Initial Observation: Low Yield cluster_1 Analysis of Reaction Mixture cluster_2 Troubleshooting Paths Start Low Yield of This compound TLC Analyze crude reaction mixture by TLC/LC-MS Start->TLC A Is unreacted starting material present? TLC->A B Are there multiple unidentified spots/peaks? TLC->B A->B No Path1 Incomplete Reaction: - Increase reaction time/temperature - Increase equivalents of chlorinating agent - Ensure anhydrous conditions A->Path1 Yes Path2 Side Reactions/Degradation: - Lower reaction temperature - Reduce reaction time - Use freshly distilled/high-purity reagents B->Path2 Yes, significant Path3 Complex Mixture: - Re-evaluate reaction conditions - Consider alternative chlorinating agent - Improve purification strategy B->Path3 Yes, complex

Caption: A diagnostic workflow for troubleshooting low yield.

Q3: I've identified unreacted starting material as the main issue. What specific steps can I take to drive the reaction to completion?

Observing a significant amount of unreacted 4-hydroxy-7,8-dimethoxyquinoline points towards an incomplete reaction. Here’s a detailed protocol to address this:

Experimental Protocol: Optimizing for Complete Conversion

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled or a newly opened bottle of phosphorus oxychloride (POCl₃).[1] POCl₃ is often used in excess to act as both the reagent and solvent.[2]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]

  • Optimize Reaction Temperature and Time:

    • The reaction typically requires heating. A common temperature range is 90-120°C.[1] A literature procedure for a similar substrate, 4-hydroxy-6,7-dimethoxyquinoline, specifies heating to 100°C for 6 hours.[1][3]

    • If you are running the reaction at the lower end of this range, consider a modest increase in temperature (e.g., in 10°C increments).

    • Increase the reaction time. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[1]

  • Adjust Reagent Stoichiometry:

    • While POCl₃ is often used in large excess as the solvent, if you are using a co-solvent, ensure you are using a sufficient molar excess of the chlorinating agent. A minimum of 1 molar equivalent is required mechanistically, but a larger excess is often necessary to drive the reaction.[4] For a structurally related quinazolinone chlorination, 10-20 volumes of POCl₃ were used.[2]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeStarting PointNotes
Reagent POCl₃Freshly distilledCritical for removing residual HCl and water.
Solvent Neat POCl₃ or high-boiling inert solvent (e.g., diglyme)Neat POCl₃Using POCl₃ as the solvent ensures a high concentration of the chlorinating agent.[2][5]
Temperature 90 - 120°C100°CMonitor for signs of decomposition (darkening of the reaction mixture).[1]
Time 4 - 12 hours6 hoursMonitor by TLC to determine the optimal time.[1]
Atmosphere Inert (N₂ or Ar)NitrogenEssential to prevent moisture contamination.[1]
Q4: My TLC plate shows multiple dark spots, and the crude product is a dark, tarry material. What is causing this, and how can I prevent it?

The formation of dark-colored impurities and tar is a strong indicator of side reactions or product/starting material decomposition.[1] The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, is susceptible to various side reactions under the harsh, acidic conditions of a POCl₃ chlorination.

Potential Side Reactions:

  • Ring Chlorination: Besides the desired chlorination at the 4-position, electrophilic chlorination can occur on the benzene ring, especially at positions activated by the methoxy groups.

  • Vilsmeier-Haack Type Reactions: If dimethylformamide (DMF) is used as a catalyst or is present as an impurity, it can react with POCl₃ to form the Vilsmeier reagent.[6][7] This can lead to formylation of the electron-rich quinoline ring, creating formyl-chloro-quinoline byproducts.[8][9]

  • Polymerization/Degradation: High temperatures and prolonged reaction times can lead to the degradation and polymerization of the quinoline derivatives, resulting in intractable tars.[10]

Mitigation Strategies:

  • Temperature Control: Do not exceed the optimal temperature range. A gradual ramp-up to the target temperature may be beneficial.[1] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

  • Minimize Reaction Time: Once TLC analysis indicates the consumption of the starting material, proceed with the work-up promptly to avoid prolonged exposure to the harsh conditions.[1]

  • High-Purity Reagents: Ensure your 4-hydroxy-7,8-dimethoxyquinoline starting material is pure. Impurities can act as catalysts for decomposition.

  • Careful Work-up: The quenching process is critical. The reaction mixture should be cooled significantly before being slowly and carefully added to crushed ice or an ice-water mixture.[2] This is a highly exothermic process that can cause localized heating and degradation if not controlled. Neutralization should also be performed cautiously with cooling.

Q5: The reaction seems to work, but I am losing a significant amount of product during the work-up and purification. What are some best practices for isolation?

Product loss during isolation is a frequent contributor to low overall yield. Here are some key areas to focus on:

Work-up Procedure:

  • Removal of Excess POCl₃: After the reaction is complete and cooled, excess POCl₃ should be removed under reduced pressure (vacuum distillation).[1][2] This minimizes the amount of POCl₃ that needs to be quenched, making the process safer and more controlled.

  • Quenching: Slowly pour the concentrated reaction residue into a vigorously stirred beaker of crushed ice/ice water.[2] Do this in a well-ventilated fume hood.

  • Neutralization and Precipitation: After the initial quench, the acidic aqueous mixture needs to be neutralized to precipitate the product. A saturated solution of sodium or potassium carbonate is often used.[1][5] Add the base slowly with stirring and cooling until the pH is neutral or slightly basic (pH 7-8). The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.[2] Wash the solid thoroughly with cold water to remove any inorganic salts, followed by a wash with a non-polar solvent like cold ether or hexane to remove non-polar impurities.

Purification:

  • Recrystallization: This is often the most effective method for purifying the crude product. A mixed solvent system of ethanol and ethyl acetate (e.g., in a 1:1 ratio) has been reported to be effective for the closely related 4-chloro-6,7-dimethoxyquinoline.[3][5]

  • Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, purification by column chromatography on silica gel is a viable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.[9]

Q6: Could there be an issue with the fundamental reaction mechanism? What is the accepted pathway for this transformation?

Understanding the mechanism is key to rational troubleshooting. The chlorination of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) with POCl₃ is believed to proceed in two main stages.[2][4]

  • Phosphorylation: The initial step is the reaction of the hydroxyl group (or the keto-enol) with POCl₃. This forms a phosphate ester intermediate. This is an essential activation step.[2][4]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), present in the POCl₃ medium, then acts as a nucleophile, attacking the C4 position and displacing the phosphate leaving group to form the final 4-chloroquinoline product.[4]

G cluster_0 Mechanism of Chlorination Start 4-Hydroxyquinoline (or 4-Quinolone tautomer) Intermediate O-Phosphorylated Intermediate Start->Intermediate + POCl₃ - HCl Product 4-Chloroquinoline Intermediate->Product + Cl⁻ - [PO₂Cl₂]⁻

Caption: Simplified mechanism of 4-hydroxyquinoline chlorination.

This mechanism highlights why anhydrous conditions are critical. If water is present, it will consume the POCl₃, preventing the initial, crucial phosphorylation step. It also underscores that a source of nucleophilic chloride is necessary for the second step.

References

  • Macor, J. E., & Wu, E. S. (2011). POCl3 chlorination of 4-quinazolones. PubMed.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • Puttaraju, M., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.
  • Jones, G. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.

Sources

Optimization of reaction conditions for 4-Chloro-7,8-dimethoxyquinoline synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-7,8-dimethoxyquinoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during the two-step synthesis, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.

The synthesis of this compound is typically achieved via a robust two-stage process:

  • Gould-Jacobs Reaction: The formation of the quinoline core by reacting 3,4-dimethoxyaniline with an appropriate malonic acid derivative, followed by a high-temperature thermal cyclization to yield 7,8-dimethoxyquinolin-4-ol.

  • Chlorination: The conversion of the intermediate 7,8-dimethoxyquinolin-4-ol to the final product using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).

This guide is structured to help you navigate the intricacies of each stage.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each Q&A entry details the potential causes and provides actionable solutions grounded in chemical principles.

Q1: My yield for the first step, the synthesis of 7,8-dimethoxyquinolin-4-ol, is very low. What are the likely causes?

Low yield in the Gould-Jacobs reaction is a common hurdle, typically stemming from issues in the critical thermal cyclization step.[1][2]

Possible Cause 1: Incomplete Initial Condensation The first part of the Gould-Jacobs reaction is the condensation between 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate (DEEM) to form the diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate intermediate.[3] If this reaction is incomplete, the subsequent cyclization will inherently have a low yield.

  • Solution: Ensure a 1:1 molar ratio of reactants. The reaction can be run neat or in a solvent like ethanol or DMF.[3][4] Monitor the consumption of the aniline starting material by Thin Layer Chromatography (TLC) to ensure the condensation is complete before proceeding.

Possible Cause 2: Suboptimal Cyclization Temperature The cyclization of the intermediate requires very high temperatures to overcome the activation energy for the intramolecular aromatic substitution.[1]

  • Solution: This reaction is typically performed in a high-boiling, inert solvent. Using a solvent with an insufficiently high boiling point will prevent the reaction from reaching the required temperature. It is crucial to carefully control and optimize the temperature, as excessively high temperatures or prolonged heating can lead to decomposition.[2]

Table 1: Recommended Conditions for Thermal Cyclization

Parameter Recommended Value Rationale & Remarks
Solvent Dowtherm A or Diphenyl Ether These solvents have boiling points >250°C, providing the necessary thermal energy for efficient cyclization.[2][5]
Temperature 240 - 260°C This temperature range is optimal for initiating cyclization without causing significant degradation of the product.[1][5]
Reaction Time 30 - 90 minutes Monitor by TLC. Prolonged heating can lead to charring and reduced yields.[1]

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the substrate and product at high temperatures.[5] |

Possible Cause 3: Product Loss During Workup The 7,8-dimethoxyquinolin-4-ol product often crystallizes from the reaction mixture upon cooling.

  • Solution: After cooling the reaction, dilute the mixture with a hydrocarbon solvent like hexanes or toluene. This helps to fully precipitate the product while keeping the high-boiling solvent in solution. Collect the solid by filtration and wash thoroughly with the hydrocarbon solvent to remove residual Dowtherm A or diphenyl ether.[2]

Q2: The chlorination of 7,8-dimethoxyquinolin-4-ol is inefficient, and my final product is contaminated. How can I improve this step?

The chlorination step is sensitive to reaction conditions and moisture. The primary issues are often incomplete conversion and the formation of hydrolysis byproducts.

Possible Cause 1: Presence of Moisture The 4-chloro position of the quinoline ring is highly electrophilic and susceptible to nucleophilic attack. Any water present in the reaction mixture can act as a nucleophile, converting the desired 4-chloro product back to the 7,8-dimethoxyquinolin-4-ol starting material, especially at elevated temperatures.[6]

  • Solution:

    • Anhydrous Reagents: Use freshly distilled or a new bottle of phosphorus oxychloride (POCl₃). Ensure the 7,8-dimethoxyquinolin-4-ol intermediate is thoroughly dried before use.

    • Dry Glassware: Oven-dry all glassware immediately before setting up the reaction.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

Possible Cause 2: Incomplete Reaction Insufficient heating or reaction time can lead to a mixture of the starting material and the final product.

  • Solution: The reaction typically requires heating to reflux in POCl₃ (b.p. ~107°C) or another suitable high-boiling solvent.[7][8] Monitor the reaction progress by TLC until the starting quinolinol spot is no longer visible. A typical reaction time is 3-12 hours.[7][8] Adding a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction.[6]

Possible Cause 3: Difficult Workup and Product Isolation The workup procedure involves quenching the excess POCl₃, which is a highly exothermic and hazardous process. Improper quenching can lead to product hydrolysis or loss.

  • Solution: A Step-by-Step Quenching Protocol

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the bulk of the excess POCl₃ under reduced pressure (use a trap with a base solution to neutralize the volatile POCl₃).[7]

    • In a separate, large beaker, prepare a slurry of crushed ice and water.

    • Crucially, slowly and carefully pour the concentrated reaction residue onto the vigorously stirred ice slurry.[9] This highly exothermic step must be done in a fume hood with appropriate personal protective equipment.

    • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonia, until the pH is approximately 7-8.[9][10] This will precipitate the solid product.

    • Stir for 30 minutes to ensure complete precipitation, then collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[9]

Troubleshooting Workflow for Chlorination Step

G start Low Yield or Impure 4-Chloro Product check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_completion Check for Reaction Completion (TLC) start->check_completion check_workup Review Workup Procedure start->check_workup solution_moisture Solution: Use dry reagents, glassware, and inert atmosphere. check_moisture->solution_moisture Yes solution_completion Solution: Increase reaction time/temperature. Consider catalytic DMF. check_completion->solution_completion Incomplete solution_workup Solution: Slow quench into ice, careful pH control to 7-8 for precipitation. check_workup->solution_workup Issues Found

Caption: Troubleshooting workflow for the chlorination of 7,8-dimethoxyquinolin-4-ol.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, offering deeper insight into the reaction mechanisms and experimental choices.

Q3: What is the mechanism of the Gould-Jacobs reaction?

The Gould-Jacobs reaction proceeds in two distinct stages:

  • Nucleophilic Substitution/Addition-Elimination: The synthesis begins with a reaction between the aniline (3,4-dimethoxyaniline) and diethyl ethoxymethylenemalonate (DEEM). This is a Michael-type addition of the aniline's nitrogen to the electron-deficient double bond of the malonate, followed by the elimination of ethanol.[1]

  • Thermal Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution at high temperatures. The electron-rich aniline ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring system after tautomerization to the more stable 4-hydroxy form.[1]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline 3,4-Dimethoxyaniline Intermediate Anilinomethylene Malonate Intermediate Aniline->Intermediate DEEM DEEM DEEM->Intermediate Intermediate_copy Anilinomethylene Malonate Intermediate Quinolinol 7,8-Dimethoxyquinolin-4-ol Intermediate_copy->Quinolinol High Temp (~250°C)

Caption: The two-stage process of the Gould-Jacobs quinoline synthesis.

Q4: Why is phosphorus oxychloride (POCl₃) used for the chlorination step? What is the mechanism?

Phosphorus oxychloride is a powerful and common dehydrating and chlorinating agent used to convert ketones, amides, and hydroxyl groups on heteroaromatic rings into chlorides. The 7,8-dimethoxyquinolin-4-ol exists in tautomeric equilibrium with its keto form, 7,8-dimethoxy-1H-quinolin-4-one. It is this keto/amide form that reacts with POCl₃.

The mechanism is analogous to the Vilsmeier-Haack reaction.[9][11]

  • The oxygen of the quinolinone's carbonyl group attacks the phosphorus atom of POCl₃.

  • A chloride ion is eliminated and then attacks the C4 position of the quinoline ring.

  • A series of eliminations generates the final 4-chloroquinoline product and dichlorophosphate byproducts.

Table 2: Comparison of Common Chlorinating Agents

Chlorinating Agent Boiling Point Typical Conditions Advantages/Disadvantages
Phosphorus Oxychloride (POCl₃) 107 °C Reflux, neat or in a high-boiling solvent. 3-12h.[8] Pro: Effective, relatively inexpensive. Con: Highly corrosive and toxic, requires careful handling and quenching.

| Thionyl Chloride (SOCl₂) | 76 °C | Reflux, often with catalytic DMF.[6][12] | Pro: Volatile byproducts (SO₂, HCl) are easily removed. Can be very effective. Con: Also highly corrosive and toxic. |

Q5: What are the critical safety precautions for this synthesis?

High-Temperature Cyclization:

  • Heating: Use an electric heating mantle with a temperature controller and sand bath for stable, even heating. Avoid open flames.

  • Solvent: Dowtherm A and diphenyl ether are stable at high temperatures but can cause severe burns. Handle with appropriate thermal gloves.

  • Ventilation: Perform the reaction in a certified chemical fume hood to avoid inhaling hot solvent vapors.

Chlorination with POCl₃/SOCl₂:

  • Toxicity & Corrosivity: Both POCl₃ and SOCl₂ are highly toxic, corrosive, and react violently with water. Always handle them in a fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.

  • Quenching: The quenching of the reaction is extremely exothermic and releases corrosive HCl gas. The addition of the reaction mixture to ice/water must be done slowly and with vigorous stirring in a well-ventilated fume hood.[9]

  • Waste: Neutralize all waste containing residual chlorinating agents before disposal according to your institution's safety guidelines.

References

  • BenchChem (2025).
  • NROChemistry. Vilsmeier-Haack Reaction.
  • ChemicalBook. 4-Chloro-7-methoxyquinoline synthesis.
  • Biotage. Gould Jacobs Quinoline forming reaction.
  • Indian Journal of Chemistry (2002).
  • MDPI (2016).
  • BenchChem.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • ResearchGate (2002).
  • BenchChem. avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.
  • Asian Journal of Chemistry (2015).
  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. optimizing reaction conditions for quinolinone synthesis.
  • Guidechem. How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Google Patents (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • Molbase. Synthesis of (A) [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester.

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Technical Support Center: Purification of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Chloro-7,8-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this key pharmaceutical intermediate.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The most common route to this compound involves the chlorination of 4-hydroxy-7,8-dimethoxyquinoline, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The crude product from this reaction often contains unreacted starting material, hydrolysis byproducts, and residual chlorinating agents, necessitating a robust purification strategy.

This guide provides a comprehensive resource for troubleshooting the two primary purification methods: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities typically encountered are:

  • 4-Hydroxy-7,8-dimethoxyquinoline: This is the unreacted starting material from the chlorination reaction. Its presence indicates an incomplete reaction.

  • Hydrolysis product: this compound can be susceptible to hydrolysis, reverting to 4-hydroxy-7,8-dimethoxyquinoline, especially in the presence of moisture during workup or purification.[1]

  • Residual Chlorinating Agent and its byproducts: Traces of phosphorus oxychloride and its hydrolysis products (phosphoric acid and HCl) can remain in the crude product.[2]

  • Byproducts from precursor synthesis: Impurities from the synthesis of 4-hydroxy-7,8-dimethoxyquinoline may also be carried over.

Q2: What is the typical appearance of crude versus pure this compound?

Crude this compound is often a grey or light brown solid.[3] After successful purification, it should be an off-white to pale yellow crystalline solid. A significant color change is a good initial indicator of successful purification.

Q3: How can I monitor the purity of my fractions during purification?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the purification process.[4][5] A suitable mobile phase, such as petroleum ether and ethyl acetate, will allow for the separation of the desired product from its impurities.[5] The product is UV active and can be visualized under a UV lamp.[5] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. This section addresses common issues and their solutions.

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[6][7] This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is highly supersaturated.[7][8]

Causality and Solution:

  • High Supersaturation: Rapid cooling can lead to a sudden drop in solubility, causing the compound to precipitate as an oil. To remedy this, reheat the solution to dissolve the oil, then allow it to cool much more slowly. A Dewar flask or insulating the flask with glass wool can facilitate slow cooling.[9]

  • Inappropriate Solvent: The solvent may be too nonpolar for the compound, leading to immiscibility at lower temperatures. Try using a more polar solvent or a mixed solvent system. A good starting point for this compound is a mixture of ethanol and ethyl acetate.[3]

  • Presence of Impurities: Impurities can lower the melting point of the product, increasing the likelihood of oiling out.[8][10] If slow cooling and solvent adjustment do not work, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

Issue 2: No crystals form upon cooling.

This is a common issue that can be attributed to either using too much solvent or the solution being supersaturated.

Causality and Solution:

  • Excess Solvent: If too much solvent is used, the solution will not be saturated upon cooling, and crystals will not form. To fix this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site to initiate crystallization. This can be induced by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[9]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystal growth.[9]

Issue 3: The yield is very low.

A low yield can be due to several factors, from the choice of solvent to the workup procedure.

Causality and Solution:

  • High Solubility in Cold Solvent: The ideal recrystallization solvent should have low solubility for the compound at low temperatures.[9] If your compound is significantly soluble in the cold solvent, you will lose a substantial amount of product in the mother liquor. A thorough solvent screening is recommended to find the optimal solvent.[11][12]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[9]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.[9]

Data Presentation: Recommended Recrystallization Solvents
Solvent/Solvent SystemRationaleReference
Ethanol/Ethyl Acetate (1:1 v/v)A commonly used mixed solvent system that provides a good balance of solubility for quinoline derivatives.[3][3]
Methanol/AcetoneAnother effective mixed solvent system for quinoline compounds.[9][9]
TolueneCan be used for the purification of related chloroquinoline compounds.[13][13]
Experimental Protocol: Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., a 1:1 mixture of ethanol and ethyl acetate) until the solid just dissolves with gentle heating and stirring.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualization: Recrystallization Troubleshooting Workflow

G start Crude Product in Hot Solvent oiling_out Compound Oils Out start->oiling_out Issue no_crystals No Crystals Form start->no_crystals Issue low_yield Low Yield start->low_yield Issue success Pure Crystals Formed start->success Ideal Outcome reheat_slow_cool Reheat & Cool Slowly oiling_out->reheat_slow_cool Solution change_solvent Change Solvent/Use Mixed Solvents oiling_out->change_solvent Solution pre_purify Pre-purify by Chromatography oiling_out->pre_purify Solution concentrate Concentrate Solution no_crystals->concentrate Solution induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Solution screen_solvents Screen for Better Solvent low_yield->screen_solvents Solution optimize_cooling Ensure Thorough Cooling low_yield->optimize_cooling Solution preheat_funnel Pre-heat Filtration Apparatus low_yield->preheat_funnel Solution

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting Guide: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[5]

Issue 1: Poor separation of the product and impurities.

This is a frequent challenge and can often be resolved by optimizing the mobile phase.

Causality and Solution:

  • Inappropriate Mobile Phase Polarity: If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel. The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for the desired compound on a TLC plate.[14]

  • Solution: Perform a systematic TLC analysis with varying ratios of a nonpolar solvent (e.g., petroleum ether or hexanes) and a polar solvent (e.g., ethyl acetate or acetone) to identify the optimal mobile phase composition.[5][14] A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can also significantly improve separation.[15]

Issue 2: The compound streaks or "tails" on the TLC plate and column.

Tailing is often observed with nitrogen-containing compounds like quinolines due to their basic nature.

Causality and Solution:

  • Strong Interaction with Acidic Silica: The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and band broadening.[14][16]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[14][16] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using a different stationary phase like alumina can be beneficial.[15]

Issue 3: The compound is not eluting from the column.

This indicates that the compound is too strongly adsorbed to the stationary phase.

Causality and Solution:

  • Insufficiently Polar Mobile Phase: The chosen eluent is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. If the compound still does not elute with your primary solvent system, a "flush" with a more polar solvent, such as 5-10% methanol in dichloromethane, can be used to recover the compound.[15]

Data Presentation: Recommended Column Chromatography Parameters
ParameterRecommendationRationaleReference
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard stationary phase for normal-phase chromatography.[5]
Mobile Phase Petroleum Ether/Ethyl Acetate or Acetone/ChloroformCommon solvent systems for the separation of quinoline derivatives.[5][17][5][17]
Loading Technique Dry LoadingRecommended for improved resolution by ensuring a concentrated band of the sample at the start of the chromatography.[5][15][5][15]
Experimental Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different solvent ratios. Aim for an Rf value of 0.25-0.35 for this compound.[14]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack it into a glass column. Ensure the packing is uniform and free of air bubbles.[5]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualization: Column Chromatography Troubleshooting Workflow

G start Crude Product Loaded onto Column poor_separation Poor Separation start->poor_separation Issue tailing Compound Tailing/Streaking start->tailing Issue no_elution Compound Not Eluting start->no_elution Issue success Pure Fractions Collected start->success Ideal Outcome optimize_eluent Optimize Mobile Phase (TLC) poor_separation->optimize_eluent Solution gradient_elution Use Gradient Elution poor_separation->gradient_elution Solution add_base Add Triethylamine to Eluent tailing->add_base Solution change_stationary_phase Use Alumina tailing->change_stationary_phase Solution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Solution flush_column Flush with Highly Polar Solvent no_elution->flush_column Solution

Caption: Troubleshooting workflow for column chromatography.

Safety Precautions

The synthesis and purification of this compound involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][20][21]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing heat and toxic fumes (hydrogen chloride and phosphoric acid).[2][20] It can cause severe burns upon contact with skin and eyes.[20][22] Always handle with extreme caution under anhydrous conditions. Quench any residual POCl₃ slowly and carefully in an ice bath.[23]

  • Solvents: Organic solvents such as dichloromethane, ethyl acetate, and petroleum ether are flammable. Keep them away from ignition sources.

References

  • 2-Propynoic acid, 3-cyclopropyl-, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available from: [Link]

  • Phosphoryl chloride - Sciencemadness Wiki. (2024-06-16). Available from: [Link]

  • US3845194A - Process for the regeneration of phosphorus oxychloride or oxybromide from reaction mixtures - Google Patents.
  • Phosphorus Oxychloride | Air Liquide Malaysia. Available from: [Link]

  • phenyldichlorophosphine - Organic Syntheses Procedure. Available from: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. Available from: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Hydrochloric acid vapours released unexpectedly - BG RCI. Available from: [Link]

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Available from: [Link]

  • Phosphorus oxychloride - Lanxess. Available from: [Link]

  • (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. Available from: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013-02-03). Available from: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available from: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available from: [Link]

  • What does it mean to oil out in recrystallization? - Answers. (2014-08-23). Available from: [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ03878A. (2024-09-24). Available from: [Link]

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. (2025-12-22). Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • 7.11: Testing Solvents for Crystallization - Chemistry LibreTexts. (2022-04-07). Available from: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. Available from: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available from: [Link]

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents.
  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. - ResearchGate. (2025-08-05). Available from: [Link]

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Technical Support Center: Preventing Byproduct Formation in 4-Chloro-7,8-dimethoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-7,8-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the chlorination of 4-hydroxy-7,8-dimethoxyquinoline. Our focus is on providing practical, cause-and-effect-based solutions to minimize byproduct formation and maximize yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the probable cause of each problem and provide a step-by-step protocol for resolution.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield, or TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

A: Low conversion is a frequent issue stemming from several potential sources. The primary causes are typically related to reaction conditions or reagent integrity.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient heating or a short reaction time. The chlorination of the 4-hydroxy position requires significant energy to proceed efficiently.[1]

    • Solution: Ensure the reaction temperature is maintained between 90-120°C. Extend the reaction time, monitoring progress every 1-2 hours using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible. A typical duration is 4-12 hours.[1][2]

  • Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are extremely sensitive to moisture. Water will rapidly decompose the reagent, reducing its effective concentration and preventing the reaction from proceeding.[1]

    • Solution: Employ strict anhydrous conditions. All glassware must be oven-dried or flame-dried before use. Use freshly distilled or newly opened, high-purity chlorinating agents and anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the system.[1][3]

  • Reagent Stoichiometry: An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion.

    • Solution: While a slight excess is often used, a large excess can sometimes promote side reactions. A good starting point is a molar ratio of 1:1 to 1:3 for 4-hydroxy-7,8-dimethoxyquinoline to the chlorinating agent.[2] If using POCl₃ as both the reagent and solvent, ensure the ratio is at least 1:2 (g/mL) and preferably higher.[2]

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem: Low Yield check_TLC Analyze TLC Plate start->check_TLC cause1 Starting Material Dominant? check_TLC->cause1 cause2 Streaking / Multiple Spots? check_TLC->cause2 cause3 New Polar Spot (Baseline)? check_TLC->cause3 solution1 Incomplete Reaction: - Increase Temperature (90-120°C) - Extend Reaction Time (4-12h) - Check Reagent Stoichiometry cause1->solution1 Yes solution2 Decomposition / Side Reactions: - Lower Reaction Temperature - Purify Starting Material - Use Inert Atmosphere cause2->solution2 Yes solution3 Hydrolysis Byproduct: - Ensure Anhydrous Conditions - Use Fresh Reagents - Careful Aqueous Work-up cause3->solution3 Yes

Caption: A logical workflow for troubleshooting byproduct formation.

Issue 2: Formation of Dark-Colored Impurities or Tar

Q: My reaction mixture turned dark brown or black, and upon work-up, I isolated a tar-like substance instead of a clean solid. Why did this happen?

A: The formation of dark, often polymeric, impurities is a sign of decomposition and unwanted side reactions.

Probable Causes & Solutions:

  • Excessive Heat: The quinoline ring, especially when activated by two electron-donating methoxy groups, is susceptible to various side reactions at elevated temperatures.[1] Prolonged exposure to temperatures above the recommended range can lead to polymerization or decomposition.

    • Solution: Carefully control the reaction temperature, using an oil bath and a contact thermometer. Maintain the temperature within the optimal 90-120°C range. A gradual ramp-up to the target temperature can also be beneficial.[1]

  • Impure Starting Material: Impurities present in the initial 4-hydroxy-7,8-dimethoxyquinoline can react with the harsh chlorinating agent to form colored byproducts.

    • Solution: Ensure the purity of your starting material before beginning the chlorination step. If necessary, recrystallize the 4-hydroxy-7,8-dimethoxyquinoline to remove any residual reagents from its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of 4-hydroxy-7,8-dimethoxyquinoline with POCl₃?

A1: The reaction is believed to follow a mechanism analogous to a Vilsmeier-Haack reaction.[1] The process can be broken down into key steps:

  • Activation: The lone pair of electrons on the hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This leads to the formation of a phosphate ester intermediate, with the departure of a chloride ion.

  • Nucleophilic Attack: A chloride ion (from POCl₃ or HCl generated in situ) then acts as a nucleophile, attacking the C4 position of the quinoline ring.

  • Product Formation: This attack displaces the phosphate group, which is an excellent leaving group, yielding the final this compound product.

Reaction_Mechanism start_material 4-Hydroxy-7,8-dimethoxyquinoline intermediate Phosphate Ester Intermediate start_material->intermediate 1. Hydroxyl Attack on P reagent POCl₃ reagent->intermediate product This compound intermediate->product 2. Nucleophilic Attack by Cl⁻ chloride Cl⁻ chloride->product leaving_group [PO₂Cl₂]⁻ + H⁺ product->leaving_group 3. Leaving Group Departs

Caption: Key steps in the Vilsmeier-Haack type chlorination mechanism.

Q2: I'm observing a significant byproduct with a mass corresponding to the starting material (4-hydroxy-7,8-dimethoxyquinoline). How can I prevent this hydrolysis?

A2: The presence of the starting "hydroxy" compound, also known as the quinolinone tautomer, in your final product is a clear indication of hydrolysis. This occurs when water reacts with the 4-chloro product, converting it back to the starting material. The C4 position is highly susceptible to nucleophilic attack, and water can act as that nucleophile.[3][4]

Prevention Strategies:

  • Anhydrous Conditions: This is the most critical factor. As detailed in Issue 1, ensure all solvents and reagents are anhydrous and the reaction is protected from atmospheric moisture.[3]

  • Careful Work-up: The work-up is a common point for hydrolysis to occur. When quenching the reaction, do so by pouring the reaction mixture slowly onto crushed ice or into a cold, basic solution (e.g., 10% potassium carbonate).[2][5] The cold temperature slows the rate of hydrolysis, and the base neutralizes the acidic environment, which can catalyze the hydrolysis. Minimize the product's contact time with the aqueous phase.

  • Non-Aqueous Bases: If a base is needed during the reaction itself (less common for this specific chlorination but relevant in subsequent substitution reactions), use a non-nucleophilic organic base like triethylamine or diisopropylethylamine instead of aqueous bases like NaOH or KOH.[3]

Hydrolysis_Byproduct product This compound (Desired Product) byproduct 4-Hydroxy-7,8-dimethoxyquinoline (Byproduct) product->byproduct Hydrolysis water H₂O (Moisture) water->byproduct

Caption: Unwanted hydrolysis pathway leading to byproduct formation.

Data Summary & Recommended Protocols

For clarity and reproducibility, the key reaction parameters and a general experimental protocol are summarized below.

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ReagentRationale & Notes
Starting Material High-purity 4-hydroxy-7,8-dimethoxyquinolineImpurities can cause side reactions and discoloration.[1]
Chlorinating Agent Phosphorus oxychloride (POCl₃)Commonly used, effective, and can serve as both reagent and solvent.[2]
Solvent POCl₃ (neat) or high-boiling anhydrous solvent (e.g., Diglyme, Toluene)Using POCl₃ neat is common. If a co-solvent is used, it must be anhydrous.[2]
Reagent Ratio 1 : 1-3 (Substrate:POCl₃) if using a co-solventEnsures complete conversion without excessive side reactions.[2]
Temperature 90 - 120 °CBalances reaction rate with minimizing thermal decomposition.[1][2]
Reaction Time 4 - 12 hoursMonitor by TLC to determine the endpoint accurately.[1][2]
Atmosphere Inert (Nitrogen or Argon)Critical for preventing hydrolysis of the chlorinating agent and product.[1][3]
Experimental Protocol: General Procedure for Chlorination

This protocol is a generalized procedure and should be adapted based on laboratory safety standards and specific experimental scale.

  • Preparation: In a fume hood, equip an oven-dried, three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Charging Reagents: Charge the flask with 4-hydroxy-7,8-dimethoxyquinoline (1.0 eq). Add phosphorus oxychloride (POCl₃) to act as the solvent and reagent (e.g., 5-10 mL per gram of starting material).[2]

  • Reaction: Begin stirring and slowly heat the mixture in an oil bath to 90-100°C. Maintain this temperature for 4-12 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture, quench them carefully, and analyze by TLC (e.g., using a mobile phase of dichloromethane:methanol 10:1) to monitor the disappearance of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, large beaker, prepare a stirred mixture of crushed ice and 10% aqueous potassium carbonate solution.[2][5] Very slowly and carefully, pour the reaction mixture into the quenching solution. A solid precipitate should form.

  • Isolation: Stir the resulting slurry for 1-2 hours. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water and then dry it. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/ethyl acetate mixture, to yield pure this compound.[2]

References
  • Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. Benchchem.
  • 4-Chloro-7-methoxyquinoline synthesis. ChemicalBook.
  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
  • Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. SAGE Journals.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions. Benchchem.
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.

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Stability of 4-Chloro-7,8-dimethoxyquinoline under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-7,8-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this key synthetic intermediate. Our goal is to empower you with the knowledge to anticipate potential challenges, diagnose issues in your experiments, and ensure the integrity of your results.

Introduction to this compound

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules, most notably as a precursor to kinase inhibitors used in oncology.[1] The reactivity of the chloro group at the 4-position makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups.[2] However, this reactivity also predisposes the molecule to certain degradation pathways under common experimental conditions. Understanding its stability profile is paramount for successful and reproducible synthetic outcomes.

Core Physical and Chemical Properties

A solid understanding of the fundamental properties of this compound is the first step in its effective application.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀ClNO₂[3]
Molecular Weight 223.66 g/mol [3]
CAS Number 35654-56-9[3]
Appearance Pale brown to light brown solid/powder[3]
Melting Point 132.0 to 136.0 °C[3]
Boiling Point 325.2 ± 37.0 °C (Predicted)[3]
Density 1.265 ± 0.06 g/cm³ (Predicted)[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]
pKa 3.95 ± 0.30 (Predicted)[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound, providing explanations grounded in its chemical properties and offering practical solutions.

FAQ 1: Hydrolytic Stability

Question: I am observing a significant amount of a more polar byproduct in my reaction mixture, especially during aqueous work-ups or when using protic solvents at elevated temperatures. What is this impurity and how can I avoid it?

Answer: The most common degradation pathway for this compound under these conditions is hydrolysis to form 4-hydroxy-7,8-dimethoxyquinoline. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack, and water can act as a nucleophile, particularly under acidic or basic conditions, or at high temperatures.[4]

Causality: The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient C4 carbon of the quinoline ring. This is followed by the expulsion of the chloride ion, a good leaving group, and subsequent deprotonation to yield the 4-hydroxy analogue.

Troubleshooting & Prevention:

  • Moisture Control: Ensure all solvents and reagents are anhydrous, especially in reactions sensitive to water. Use of drying agents or distillation of solvents may be necessary.

  • Temperature Management: If possible, conduct your reaction at a lower temperature to minimize the rate of hydrolysis.

  • pH Control: Avoid strongly acidic or basic aqueous conditions during work-up if the product is sensitive. A neutral wash (e.g., with brine) is often preferable.

  • Reaction Time: Minimize reaction times to reduce the exposure of the starting material to hydrolytic conditions.

  • Solvent Choice: If the reaction chemistry allows, consider using aprotic solvents to eliminate the source of protons that can facilitate hydrolysis.

dot

Hydrolysis_Pathway Figure 1. Hydrolysis of this compound This compound This compound 4-Hydroxy-7,8-dimethoxyquinoline 4-Hydroxy-7,8-dimethoxyquinoline This compound->4-Hydroxy-7,8-dimethoxyquinoline H₂O (Nucleophile) (Heat, Acid/Base catalysis)

Caption: Hydrolysis pathway of this compound.

FAQ 2: Stability in Acidic vs. Basic Conditions

Question: How does the stability of this compound differ in acidic versus basic media?

Answer: The stability is pH-dependent, primarily due to the basicity of the quinoline nitrogen.

  • Acidic Conditions (pH < 4): In acidic media, the quinoline nitrogen (pKa of the protonated form is predicted to be around 3.95) will be protonated.[3] This protonation further increases the electron deficiency of the quinoline ring system, making the C4 position even more susceptible to nucleophilic attack by water or other nucleophiles present. Therefore, the rate of hydrolysis is generally accelerated under acidic conditions.

  • Neutral to Mildly Basic Conditions (pH 7-9): The compound is expected to be most stable in this range, where the concentration of H⁺ and OH⁻ is low, minimizing both acid- and base-catalyzed hydrolysis.

  • Strongly Basic Conditions (pH > 10): In strongly basic solutions, direct nucleophilic attack by hydroxide ions (OH⁻) on the C4 position can occur, leading to the formation of 4-hydroxy-7,8-dimethoxyquinoline. While the quinoline ring itself is less activated than in its protonated form, hydroxide is a stronger nucleophile than water.

Recommendation: For maximum stability in solution, maintain a pH as close to neutral as possible. If pH adjustment is necessary, use buffered systems to avoid extremes.

FAQ 3: Thermal and Photolytic Stability

Question: What are the recommended storage conditions for this compound? Is it sensitive to heat and light?

Answer:

  • Thermal Stability: While the predicted boiling point is high, prolonged exposure to elevated temperatures, even in the solid state, can lead to degradation.[3] High temperatures can provide the activation energy for decomposition or reactions with atmospheric moisture. It is best to store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) in a sealed container is recommended.[3]

Storage Recommendations: Store this compound in a tightly sealed, amber-colored vial or a container protected from light.[3] Store in a cool, dry, and dark place. For long-term storage, refrigeration is advised.

FAQ 4: Reductive Stability

Question: I am performing a reaction with a reducing agent (e.g., NaBH₄, H₂/Pd-C). Is the chloro group on the quinoline ring susceptible to reduction?

Answer: Yes, the chloro group can be susceptible to reductive dehalogenation, particularly with catalytic hydrogenation. Aryl chlorides can be reduced to the corresponding arenes using hydrogen gas and a palladium catalyst (e.g., Pd/C).[7][8][9] The reaction conditions for this dehalogenation can sometimes overlap with those used for the reduction of other functional groups.

Troubleshooting & Considerations:

  • Choice of Reducing Agent: If you need to selectively reduce another functional group in the presence of the 4-chloroquinoline moiety, catalytic hydrogenation might not be the best choice. Consider alternative reducing agents that are less reactive towards aryl chlorides, such as sodium borohydride (NaBH₄) for the reduction of aldehydes and ketones.

  • Reaction Monitoring: If using catalytic hydrogenation, carefully monitor the reaction by TLC or LC-MS to check for the formation of the dehalogenated byproduct (7,8-dimethoxyquinoline).

  • Catalyst Loading and Reaction Time: Minimizing the catalyst loading and reaction time can sometimes help to improve the selectivity and reduce the extent of dehalogenation.

dot

Reductive_Dehalogenation Figure 2. Reductive Dehalogenation Pathway This compound This compound 7,8-Dimethoxyquinoline 7,8-Dimethoxyquinoline This compound->7,8-Dimethoxyquinoline H₂/Pd-C (Catalytic Hydrogenation)

Caption: Potential reductive dehalogenation of this compound.

Experimental Protocol: Forced Degradation Study

To establish the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter.

Objective: To identify potential degradation products and determine the degradation pathways of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a UV detector (or LC-MS for peak identification)

  • C18 HPLC column

  • pH meter

  • Oven

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60 °C for 48 hours. At various time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60 °C for 48 hours. At the same time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

    • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of HPLC grade water. Keep at 60 °C for 48 hours. Withdraw aliquots at the specified time points and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. Withdraw aliquots at the specified time points and dilute for analysis.

    • Thermal Degradation: Expose the solid compound to 80 °C in an oven for 7 days. At specified time points, weigh a sample, dissolve it in the solvent, and analyze.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze a control sample stored in the dark and the light-exposed sample.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • If using LC-MS, attempt to identify the mass of the degradation products to aid in structure elucidation. The primary expected degradation product from hydrolysis would have a mass corresponding to 4-hydroxy-7,8-dimethoxyquinoline.

Expected Outcomes Summary:

Stress ConditionExpected StabilityMajor Degradation ProductPrimary Mechanism
Acidic Hydrolysis Labile4-Hydroxy-7,8-dimethoxyquinolineAcid-catalyzed nucleophilic substitution
Basic Hydrolysis Labile4-Hydroxy-7,8-dimethoxyquinolineBase-catalyzed nucleophilic substitution
Neutral Hydrolysis More stable than acidic/basic, but degradation likely at elevated temperature4-Hydroxy-7,8-dimethoxyquinolineNucleophilic substitution
Oxidation (H₂O₂) Potentially labileN-oxides, ring-opened productsOxidation of the quinoline nitrogen and aromatic ring
Thermal (Solid) Generally stable at room temp; degradation at high tempDependent on atmosphere (e.g., oxidation, hydrolysis with moisture)Thermal decomposition
Photolytic LabileComplex mixture of productsPhotochemical reactions (e.g., oxidation, rearrangement)

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decision_tree Figure 3. Troubleshooting Workflow for Unexpected Byproducts start Unexpected byproduct observed check_hydrolysis Is the byproduct more polar? (Check TLC/LC) start->check_hydrolysis check_dehalogenation Does the byproduct mass correspond to loss of Cl and addition of H? check_hydrolysis->check_dehalogenation No hydrolysis_suspected Likely 4-hydroxy-7,8-dimethoxyquinoline check_hydrolysis->hydrolysis_suspected Yes dehalogenation_suspected Likely 7,8-dimethoxyquinoline check_dehalogenation->dehalogenation_suspected Yes other_byproduct Consider other side reactions (e.g., oxidation, reaction with solvent) check_dehalogenation->other_byproduct No solution_hydrolysis Implement moisture control, adjust pH, lower temperature hydrolysis_suspected->solution_hydrolysis Solution solution_dehalogenation Change reducing agent, optimize hydrogenation conditions dehalogenation_suspected->solution_dehalogenation Solution

Caption: A decision tree for troubleshooting unexpected byproducts.

References

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - MDPI . [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics - ResearchGate . [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers . [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI . [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH . [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH . [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate . [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate . [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central . [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester . [Link]

  • (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - ResearchGate . [Link]

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups - Research With Rutgers . [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7,8-dimethoxyquinoline. As a crucial intermediate in the development of advanced therapeutics, mastering its synthesis is paramount. This document moves beyond simple protocols to explain the underlying principles, troubleshoot common challenges, and ensure a safe and reproducible scale-up process.

Section 1: Recommended Synthetic Workflow & Protocol

The most reliable and widely adopted method for synthesizing this compound is a two-stage process. It begins with the Gould-Jacobs reaction to construct the core 4-hydroxyquinoline ring system, followed by a robust chlorination step.[1][2][3]

Overall Synthetic Pathway

G cluster_0 cluster_1 A 3,4-Dimethoxyaniline C Condensation Intermediate A->C Condensation (120-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-7,8-dimethoxyquinoline (Intermediate 1) C->D Thermal Cyclization (High-Boiling Solvent, ~250°C) E This compound (Final Product) D->E POCl₃ (~110°C) P1 Gould-Jacobs Reaction P2 Chlorination

Caption: Two-stage workflow for this compound synthesis.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Hydroxy-7,8-dimethoxyquinoline (via Gould-Jacobs Reaction)

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture to 120-130°C for 2 hours. The reaction is typically performed neat. Ethanol is evolved as a byproduct and can be distilled off.

  • Cyclization: To the crude condensation product, add a high-boiling solvent such as diphenyl ether (approx. 5-7 mL per gram of aniline).[4] Heat the mixture to a vigorous reflux (approx. 250°C) using a heating mantle. Maintain this temperature for 30-45 minutes. The high temperature is critical for the 6-electron electrocyclization to occur.[4]

  • Isolation: Allow the reaction mixture to cool to below 100°C. While still warm, pour the mixture into a larger volume of hexane or petroleum ether to precipitate the product. Stir vigorously during this process.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent. The crude 4-hydroxy-7,8-dimethoxyquinoline can be carried forward or recrystallized from ethanol if higher purity is required.

Stage 2: Chlorination to this compound

  • Reaction Setup: (CRITICAL: Perform in a certified chemical fume hood) . Charge a dry flask, equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution), with 4-hydroxy-7,8-dimethoxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. POCl₃ can serve as both the reagent and the solvent.[5] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, though it is often unnecessary.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture to room temperature. (EXTREME CAUTION: Highly exothermic and releases HCl gas) . Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and water. This step must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Neutralization & Isolation: The acidic aqueous mixture will contain the precipitated product. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.[6]

  • Purification: Collect the solid product by vacuum filtration. Wash the cake extensively with water to remove any inorganic salts. Dry the solid under vacuum. The crude this compound can be purified by recrystallization from an ethanol/ethyl acetate mixture to yield the final product.[5]

Reagent & Condition Summary
StageKey ReagentsSolventTemperatureTypical Time
1A: Condensation 3,4-Dimethoxyaniline, DEEMNeat120-130°C2 hours
1B: Cyclization Condensation IntermediateDiphenyl Ether~250°C30-45 min
2: Chlorination 4-Hydroxy-7,8-dimethoxyquinoline, POCl₃POCl₃ (excess)~110°C (Reflux)4-6 hours

Section 2: Troubleshooting Guide

Q1: My yield for the Gould-Jacobs cyclization (Stage 1) is consistently low. What are the likely causes?

A1: Low yields in this stage are common and typically stem from two main issues:

  • Incomplete Cyclization: The thermal cyclization step requires a high activation energy.[4] Ensure your reaction temperature is genuinely reaching ~250°C. Use a high-temperature thermometer and ensure even heating with a well-fitted heating mantle. Insufficient temperature will leave you with a high proportion of the uncyclized anilidomethylenemalonate intermediate.

  • Product Degradation: Conversely, prolonged heating at such high temperatures can lead to decomposition and tar formation.[7] The 30-45 minute window is a guideline. It is better to monitor the reaction by TLC (if feasible with high-boiling point samples) or run small time-course experiments to find the optimal duration for your specific scale.

Q2: I'm observing significant charring and a dark, tar-like residue during the high-temperature cyclization. How can I mitigate this?

A2: This indicates product or intermediate decomposition.

  • Temperature Control: Avoid "hot spots" in the flask by ensuring efficient stirring. A mechanical stirrer is recommended for larger scales.

  • Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative decomposition at these high temperatures.

  • Purity of Starting Materials: Ensure your 3,4-dimethoxyaniline is of high purity. Impurities can act as catalysts for decomposition pathways. It should be a light-colored powder; if it is dark brown, consider recrystallization or filtration through a plug of silica gel.[8][9]

Q3: The chlorination with POCl₃ (Stage 2) is sluggish or incomplete, even after several hours at reflux.

A3: This points to issues with reagent activity or reaction conditions.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water to form phosphoric acid and HCl, which deactivates the reagent.[10] Ensure your glassware is rigorously dried and that the 4-hydroxyquinoline intermediate is anhydrous before starting.

  • Insufficient Reagent or Temperature: For this conversion, POCl₃ is often used in large excess to act as the solvent.[5] Using a smaller excess in a co-solvent may require longer reaction times or higher temperatures. Ensure the mixture is truly at a vigorous reflux.

  • Poor Solubility: The 4-hydroxyquinoline intermediate may have limited solubility in POCl₃ initially. As the reaction proceeds and the more soluble 4-chloro product forms, the reaction rate should increase. Ensure good agitation to maintain a reactive slurry.

Q4: During the workup of the chlorination reaction, my final product seems to be converting back to the 4-hydroxy starting material.

A4: This is a classic case of hydrolysis. The C4 position of the 4-chloroquinoline is highly activated towards nucleophilic aromatic substitution (SNAr). Water is a nucleophile that can displace the chloride, especially in a neutral or slightly basic aqueous environment during workup.

  • Control Temperature: Keep the mixture cold (ideally <10°C) during the entire quenching and neutralization process to minimize the rate of hydrolysis.

  • Minimize Time in Water: Do not let the product sit in the aqueous mixture for extended periods. Filter the product as soon as the neutralization and precipitation are complete.

  • Workup with Organic Extraction: For smaller scales, an alternative workup is to remove excess POCl₃ under reduced pressure, dissolve the residue in a water-immiscible solvent like dichloromethane (DCM) or chloroform, and then carefully wash this organic layer with cold sodium bicarbonate solution and brine. This keeps the product in a less reactive environment.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction proceeds in two key phases. First, a nucleophilic attack from the aniline nitrogen onto the double bond of DEEM, followed by the elimination of ethanol, forms an anilidomethylenemalonate intermediate.[1] The second, and rate-limiting, step is a high-temperature 6-electron electrocyclization, which forms the quinoline ring, followed by tautomerization to the more stable 4-hydroxy (4-oxo) form.[4]

Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?

A2: Yes, thionyl chloride is a viable alternative chlorinating agent.[11][12] The reaction is typically run under similar conditions (reflux), often with a catalytic amount of DMF. The choice between POCl₃ and SOCl₂ can depend on factors like cost, scale, and downstream purification considerations. POCl₃ is generally more aggressive and often gives faster and more complete conversion for this specific substrate.

Q3: What are the most critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A3: POCl₃ is an extremely hazardous substance requiring strict safety protocols.

  • Corrosivity: It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[10][13]

  • Reactivity with Water: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[14] All operations must be conducted under anhydrous conditions, and fire extinguishers suitable for reactive chemicals (e.g., dry powder) must be available. Do not use water to extinguish a POCl₃ fire.[13]

  • Toxicity: Inhalation can cause delayed and potentially fatal pulmonary edema.[10]

  • Required PPE: Always handle POCl₃ in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber or Teflon; neoprene is also recommended, while nitrile is unsuitable), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[10][15]

  • Waste Disposal: Quench excess POCl₃ slowly and carefully in a separate, designated vessel with an ice/water mixture before neutralization and disposal according to institutional guidelines.

Q4: My starting material, 3,4-dimethoxyaniline, is a solid. Are there any specific handling concerns?

A4: 3,4-Dimethoxyaniline is classified as harmful if swallowed or in contact with skin and can cause irritation to the eyes, skin, and respiratory system.[8] It should be handled in a well-ventilated area or fume hood, wearing standard PPE including gloves, lab coat, and safety glasses. It can change color to light brown upon exposure to air, but this typically does not affect its reactivity in this synthesis.[8]

Section 4: Data & Characterization

CompoundFormulaMW ( g/mol )AppearanceExpected Yieldm.p. (°C)
4-Hydroxy-7,8-dimethoxyquinolineC₁₁H₁₁NO₃205.21Off-white to tan solid75-85%>250
This compoundC₁₁H₁₀ClNO₂223.65Off-white to light yellow solid80-90%130-133

Note: Yields are estimates and highly dependent on reaction scale and purification efficiency. Melting points are from literature and should be used for verification.[16]

References

  • BenchChem (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Indian Journal of Chemistry - Section B (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • PubMed (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.
  • Fisher Scientific (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
  • International Journal of Trend in Scientific Research and Development (n.d.). Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent.
  • DUT Open Scholar (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • NJ.gov (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • NOAA Cameo Chemicals (n.d.). phosphorus oxychloride - Report.
  • Loba Chemie (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • Air Liquide Malaysia (n.d.). Phosphorus Oxychloride.
  • ChemicalBook (n.d.). 4-Chloro-7-methoxyquinoline synthesis.
  • Wikipedia (n.d.). Gould–Jacobs reaction.
  • ChemBK (2024). 3,4-Dimethoxyaniline.
  • SAGE Journals (n.d.). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives.
  • Gould-Jacobs Reaction. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,4-Dimethoxyaniline.
  • BenchChem (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • PubChem (n.d.). 3,4-Dimethoxyaniline.
  • Guidechem (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
  • BenchChem (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.
  • BenchChem (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
  • BenchChem (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Google Patents (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents (n.d.). US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
  • ResearchGate (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride.
  • Biotage (n.d.). Gould Jacobs Quinoline forming reaction.
  • Sarna Chemicals (n.d.). 3,4 Dimethoxyaniline (3,4DMA).
  • Sigma-Aldrich (n.d.). 3,4-Dimethoxyaniline.
  • BLD Pharm (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem (n.d.). A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline.
  • Organic Preparations and Procedures International (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • MDPI (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Baxendale Group - Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Scribd (n.d.). Synthesis of 4,7-Dichloroquinoline.
  • PubChem (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • Google Patents (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Organic Syntheses Procedure (n.d.). 4,7-dichloroquinoline.
  • ResearchGate (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the functionalization of 4-Chloro-7,8-dimethoxyquinoline via palladium-catalyzed cross-coupling reactions. This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the unique challenges presented by this substrate.

Foundational Concepts: Understanding the Substrate and Mechanism

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound and the fundamental mechanism of palladium-catalyzed cross-coupling.

Why is this compound a "Challenging" Substrate?

This particular quinoline derivative presents a distinct set of challenges primarily due to its electronic and structural features:

  • Electron-Rich Heterocycle : The quinoline ring, particularly with two electron-donating methoxy groups, is electron-rich. This can make the initial, rate-limiting oxidative addition of the palladium catalyst to the C-Cl bond more difficult compared to electron-deficient systems.[1]

  • C-Cl Bond Inertness : Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in oxidative addition.[2][3] Activating this bond requires highly active catalyst systems.

  • Catalyst Inhibition/Poisoning : The quinoline nitrogen atom possesses a lone pair of electrons and can act as a Lewis base, coordinating to the palladium center. This coordination can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the catalyst and stalling the reaction.[4][5]

The General Catalytic Cycle

A firm grasp of the general Pd(0)/Pd(II) catalytic cycle is essential for rational troubleshooting. The process consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Any factor that inhibits one of these steps will adversely affect the overall reaction efficiency.

Catalytic_Cycle pd0 Active LₙPd(0) Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex LₙPd(II)(Ar)(X) Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + R-M pd_r_complex LₙPd(II)(Ar)(R) Complex transmetal->pd_r_complex - M-X red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 + Ar-R (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Frequently Asked Questions (FAQs): Catalyst System Selection

This section addresses common questions regarding the initial selection of a catalyst system for various cross-coupling reactions with this compound.

Q1: My initial attempts at a Suzuki-Miyaura coupling are failing. What catalyst system should I start with?

A: For challenging, electron-rich aryl chlorides, the choice of ligand is paramount.[3][5] Standard ligands like PPh₃ are often ineffective. You require a system that promotes the difficult oxidative addition step.

  • Causality : Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are the industry standard for this challenge.[3][8] Their steric bulk creates a coordinatively unsaturated palladium center that is more reactive in oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium, further facilitating its insertion into the C-Cl bond.

  • Recommendation : Start with a pre-formed palladium precatalyst, such as XPhos Pd G3 or SPhos Pd G2. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using a separate palladium source (e.g., Pd(OAc)₂) and ligand.[1][2]

Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A: The Buchwald-Hartwig amination of aryl chlorides also necessitates the use of highly active catalyst systems.[2][9] The key variables are the ligand and the base.

  • Causality : Similar to the Suzuki coupling, bulky biarylphosphine ligands are required to facilitate C-Cl bond activation.[2][10] The base is critical for deprotonating the amine nucleophile, but an overly strong base can lead to side reactions, while a weak base may not be effective.[11]

  • Recommendation : For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[2] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[2][12]

Q3: I am planning a Sonogashira coupling. What adjustments are needed compared to Suzuki or Buchwald-Hartwig reactions?

A: The Sonogashira coupling typically involves a dual-catalyst system of palladium and a copper(I) co-catalyst, along with an amine base.[13][14][15]

  • Causality : The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The amine base is crucial for deprotonating the alkyne and neutralizing the HX generated during the reaction.

  • Recommendation : A common starting point is a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) salt such as CuI. An amine like triethylamine (TEA) or diisopropylamine (DIPA) serves as both the base and, in some cases, the solvent.

Recommended Starting Conditions

The following table provides empirically derived starting points for catalyst system screening. Optimization will likely be required for your specific coupling partner.

Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura XPhos Pd G3 (2-4)(Internal to precatalyst)K₃PO₄ (2.0)1,4-Dioxane / H₂O (10:1)100-110
Buchwald-Hartwig RuPhos Pd G3 (2-4)(Internal to precatalyst)NaOtBu (1.4)Toluene or Dioxane100-110
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃ (4-10)TEA or DIPAToluene or DMF80-100
Note:For Sonogashira, add CuI (5-10 mol%) as a co-catalyst.

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// Edges start -> suzuki; start -> buchwald; start -> sonogashira; suzuki -> cat_suzuki; buchwald -> cat_buchwald; sonogashira -> cat_sonogashira; }

Caption: Decision workflow for initial catalyst system selection.

Troubleshooting Guide

Even with an optimized catalyst system, experimental challenges can arise. This guide addresses the most common issues in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My reaction shows very low or no conversion. What are the first things I should check?

A: Always start with the fundamentals before assuming a complex catalyst issue.[16]

  • Verify Reagent Integrity : Ensure all reagents are pure and anhydrous. Boronic acids can degrade upon storage, and solvents/bases must be scrupulously dry.[3]

  • Ensure an Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen.[3][5] Ensure your reaction flask was properly degassed (e.g., three cycles of vacuum/backfill with argon or nitrogen) and maintained under a positive pressure of inert gas.[17] Sparging the solvent with an inert gas before use is also highly recommended.

  • Confirm Catalyst Activity : If you are not using a precatalyst, the in-situ reduction of your Pd(II) source (e.g., Pd(OAc)₂) to the active Pd(0) species may be inefficient.[16] Switching to an air-stable, well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle) often resolves this issue by ensuring efficient generation of the active catalyst.[1][2]

Issue 2: Significant Side Product Formation

Q: I am observing a significant amount of 4,5-dimethoxyquinoline (hydrodehalogenation product). How can I prevent this?

A: Hydrodehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. It often competes with the desired cross-coupling pathway.

  • Causality : This can be promoted by certain bases, high temperatures, or the presence of trace water. It can occur via β-hydride elimination from a palladium-hydride species that can form during the catalytic cycle.

  • Solutions :

    • Screen Bases : Strong alkoxide bases can sometimes promote this pathway. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Lower Temperature : Reducing the reaction temperature may disfavor the hydrodehalogenation pathway relative to the productive cross-coupling.

    • Ligand Choice : The ligand can influence the rates of competing reactions. Screening a different class of bulky ligand may be beneficial.

Q: In my Suzuki reaction, I see a lot of biaryl product from the homocoupling of my boronic acid. What can I do?

A: Homocoupling of the boronic acid is a classic side reaction, often promoted by the presence of oxygen.[3]

  • Causality : Oxygen can facilitate the oxidative homocoupling of boronic acids, consuming your nucleophile and reducing the yield of the desired product.

  • Solutions :

    • Rigorous Degassing : This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst.[3]

    • Stoichiometry : Using a slight excess (1.1-1.2 equivalents) of the this compound can sometimes suppress homocoupling.

    • Base and Temperature : The choice of base and reaction temperature can also influence this side reaction. Anhydrous conditions with a base like K₃PO₄ are often preferred.[3][18]

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents 1. Verify Reagent Purity (Aryl Halide, Coupling Partner, Solvent, Base) start->check_reagents check_inert 2. Confirm Rigorous Inert Atmosphere (Degassing, Ar/N₂ Purge) check_reagents->check_inert screen_catalyst 3. Screen Catalyst System check_inert->screen_catalyst ligand Vary Ligand (e.g., XPhos, RuPhos, SPhos) screen_catalyst->ligand base Vary Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) screen_catalyst->base solvent Vary Solvent (e.g., Dioxane, Toluene, THF) screen_catalyst->solvent temp Vary Temperature screen_catalyst->temp analyze Analyze Results (TLC, LC-MS, NMR) ligand->analyze base->analyze solvent->analyze temp->analyze optimize Optimize Leading Conditions analyze->optimize

Caption: Systematic troubleshooting workflow for optimizing the cross-coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point. They should be performed by trained personnel under appropriate laboratory safety conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (0.4 mL)

  • Oven-dried reaction vial with a magnetic stir bar and septum cap

Procedure:

  • Vessel Preparation : To the oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the magnetic stir bar.

  • Inert Atmosphere : Seal the vial with the septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[17]

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and degassed water (0.4 mL) via syringe.

  • Reaction : Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous and degassed (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and septum cap

Procedure:

  • Vessel Preparation (Glovebox Recommended) : Inside an inert atmosphere glovebox, add this compound, RuPhos Pd G3, NaOtBu, and the magnetic stir bar to the reaction vial. If the amine is a solid, add it at this stage.

  • Inert Atmosphere (If not using a glovebox) : If a glovebox is unavailable, add the solids as described above, seal the vial, and then perform three vacuum/argon backfill cycles.[17]

  • Solvent and Amine Addition : Add the degassed toluene (5 mL) via syringe. If the amine is a liquid, add it via syringe at this point.

  • Reaction : Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification : Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Optimization of Buchwald-Hartwig amin
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
  • CROSS-COUPLING reactions - everything YOU need to know! - YouTube.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Palladium-catalyzed cross-coupling reactions - Fiveable.
  • Technical Support Center: Cross-Coupling Reactions of 4-Chloroquinoline-6-carbaldehyde - Benchchem.
  • Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloroquinoline Hydrochloride - Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - YouTube.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
  • Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines - Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - NIH.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts.

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Validation & Comparative

A Senior Application Scientist's Guide to Chlorinating Agents in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a chlorine atom onto the quinoline ring system dramatically enhances its utility as a synthetic intermediate, paving the way for a multitude of functionalization reactions. However, the choice of chlorinating agent is critical and can significantly impact yield, regioselectivity, and scalability. This guide provides an in-depth comparison of common chlorinating agents for the synthesis of chloroquinolines, with a focus on the conversion of quinolinones (carbostyrils) and related precursors. We will delve into the mechanistic underpinnings of each reagent, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Workhorses: Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)

Phosphorus-based reagents, particularly phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), are the most widely employed agents for the conversion of hydroxylated quinolines (quinolinones) to their corresponding chloro derivatives. This transformation is a crucial step in the synthesis of many biologically active molecules.

Mechanism of Action

The chlorination of a quinolinone with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair of the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This is followed by the elimination of the phosphate group and subsequent aromatization to yield the chloroquinoline. The driving force for this reaction is the formation of the stable P-O bond.

Caption: Proposed mechanism for the chlorination of 2-quinolinone with POCl₃.

The addition of PCl₅ to POCl₃ often results in a more potent chlorinating system.[1] While POCl₃ alone can be effective, the mixture can enhance the reaction rate and is particularly useful for less reactive substrates.[1] PCl₅ is a strong Lewis acid and can further activate the phosphate intermediate, making it a better leaving group.

Comparative Performance
Chlorinating AgentSubstrateTemperature (°C)Time (h)Yield (%)Reference
POCl₃2-QuinolinoneReflux3>90 (typical)[2]
POCl₃/PCl₅6-Nitroquinazolin-4(1H)-oneWater bath6-8Not specified, but effective[3]
PCl₅/DMFAcetanilide100472 (for 2-chloroquinoline-3-carbaldehyde)[4]

Expertise & Experience: In our experience, for the routine synthesis of 2-chloro and 4-chloroquinolines from their respective quinolinones, neat POCl₃ at reflux is often sufficient and provides high yields. The POCl₃/PCl₅ mixture is a more aggressive reagent and should be reserved for substrates that are resistant to chlorination with POCl₃ alone. A key consideration is the work-up procedure; excess POCl₃ must be quenched carefully with ice-water, which can be a highly exothermic process.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline from 2-Quinolinone using POCl₃

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-quinolinone (1.0 eq).

  • Carefully add phosphorus oxychloride (10-15 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol or another suitable solvent may be performed for further purification.

Protocol 2: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde using POCl₃/DMF (Vilsmeier-Haack Reaction) [5]

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place substituted acetanilide (1 mmol) and N,N-Dimethylformamide (DMF) (3 mmol).

  • Cool the mixture in an ice bath with stirring for 20 minutes.

  • Add phosphoryl chloride (POCl₃) (15 mmol) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 7-10 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • The product precipitates as a solid. Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-chloro-6-methylquinoline-3-carbaldehyde (yield: 86%).[5]

Caption: Vilsmeier-Haack reaction workflow for 2-chloroquinoline-3-carbaldehyde synthesis.

The Milder Alternative: Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), serves as another effective reagent for the chlorination of quinolinones. It is generally considered a milder reagent than POCl₃ and can be advantageous when dealing with sensitive functional groups.

Mechanism of Action

The reaction of a quinolinone with SOCl₂ is believed to proceed through the formation of a chlorosulfite intermediate. The carbonyl oxygen attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. This intermediate can then undergo nucleophilic attack by the displaced chloride ion at the carbonyl carbon, leading to the formation of the chloroquinoline and the evolution of sulfur dioxide and hydrogen chloride gases.[6]

When DMF is used as a catalyst, it reacts with SOCl₂ to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is more reactive than SOCl₂ alone and facilitates the chlorination under milder conditions.

Caption: Proposed mechanism for the chlorination of a quinolinone with SOCl₂.

Comparative Performance

While direct comparative studies are scarce, SOCl₂/DMF is often employed in the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes, similar to POCl₃/DMF.[7] The choice between SOCl₂ and POCl₃ can sometimes be substrate-dependent, with one reagent providing better yields or cleaner reactions for a particular derivative.

Expertise & Experience: A significant advantage of using SOCl₂ is that the byproducts, SO₂ and HCl, are gaseous and can be easily removed from the reaction mixture, simplifying the work-up procedure. However, the toxicity of these gaseous byproducts necessitates the use of a well-ventilated fume hood and appropriate safety precautions.

Experimental Protocol

Protocol 3: General Procedure for Chlorination using SOCl₂/DMF

  • To a solution of the quinolinone (1.0 eq) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of DMF (0.1-0.2 eq).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully evaporate the solvent and excess SOCl₂ under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

The Electrophilic Chlorinator: N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile reagent for the electrophilic chlorination of aromatic and heteroaromatic compounds. Unlike the phosphorus-based reagents and thionyl chloride, which are primarily used for the conversion of hydroxyl groups, NCS is employed for the direct chlorination of the quinoline ring, particularly when activated by electron-donating groups.

Mechanism of Action

The mechanism of chlorination with NCS is typically an electrophilic aromatic substitution. The N-Cl bond in NCS is polarized, rendering the chlorine atom electrophilic. An electron-rich quinoline ring can attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a base (often the succinimide anion or a solvent molecule) restores the aromaticity and yields the chlorinated quinoline.

Caption: General mechanism for electrophilic chlorination of an activated quinoline with NCS.

Comparative Performance and Regioselectivity

The regioselectivity of NCS chlorination is highly dependent on the substitution pattern of the quinoline ring. Electron-donating groups will direct the chlorination to the ortho and para positions. For the quinoline nucleus itself, which is electron-deficient, direct chlorination with NCS is generally not effective without the presence of activating groups. For instance, the chlorination of aniline with NCS can lead to the formation of 2,4,6-trichloroaniline in good yield.[8]

Expertise & Experience: NCS is a solid, which makes it easier and safer to handle compared to the corrosive liquids POCl₃ and SOCl₂. Reactions with NCS are often carried out under milder conditions. However, its application in quinoline synthesis is more specialized and typically limited to substrates that are sufficiently activated for electrophilic substitution.

Experimental Protocol

Protocol 4: General Procedure for Electrophilic Chlorination with NCS

  • Dissolve the activated quinoline substrate (1.0 eq) in a suitable solvent such as acetonitrile, dichloromethane, or acetic acid.

  • Add N-chlorosuccinimide (1.0-1.2 eq) to the solution. The reaction may be carried out at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by a standard aqueous work-up.

  • The product is then isolated by extraction and purified by column chromatography or recrystallization.

Summary and Recommendations

The choice of chlorinating agent for quinoline synthesis is a critical decision that depends on the specific transformation required, the nature of the substrate, and the desired scale of the reaction.

FeaturePOCl₃POCl₃/PCl₅SOCl₂/DMFN-Chlorosuccinimide (NCS)
Primary Application Conversion of quinolinones to chloroquinolinesConversion of less reactive quinolinonesConversion of quinolinones; Vilsmeier-Haack reactionDirect electrophilic chlorination of activated quinolines
Reactivity HighVery HighModerate to HighModerate (substrate dependent)
Byproducts Phosphoric acid derivativesPhosphoric acid derivativesSO₂ (gas), HCl (gas)Succinimide
Handling Corrosive liquid, reacts violently with waterCorrosive solids/liquidsCorrosive liquid, toxic gas evolutionSolid, relatively easy to handle
Work-up Aqueous quench and neutralizationAqueous quench and neutralizationEvaporation of volatilesAqueous wash and extraction
Advantages High yields, widely applicableIncreased reactivity for difficult substratesGaseous byproducts, milder conditionsSolid reagent, mild conditions
Disadvantages Harsh conditions, difficult work-upVery harsh conditionsToxicity of byproductsLimited to activated substrates for direct chlorination

Recommendations:

  • For the straightforward conversion of 2- and 4-quinolinones to their corresponding chloro derivatives, POCl₃ is the reagent of choice due to its reliability and high yields.

  • For stubborn or deactivated quinolinones , the use of a POCl₃/PCl₅ mixture can be beneficial.

  • When dealing with sensitive substrates or when a simpler work-up is desired, SOCl₂ with catalytic DMF is an excellent alternative to POCl₃.

  • For the direct chlorination of an activated quinoline ring , N-Chlorosuccinimide (NCS) is the preferred reagent due to its milder nature and ease of handling.

By understanding the reactivity, mechanisms, and practical considerations of these key chlorinating agents, researchers can confidently select the optimal conditions to achieve their synthetic goals in the fascinating and ever-expanding field of quinoline chemistry.

References

  • Kumar, S., & Wengel, J. (2001). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
  • Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 47-53.
  • Pasha, M. A., & Jayashankara, V. P. (2006). A simple and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes using Vilsmeier-Haack reaction. Journal of the Serbian Chemical Society, 71(10), 1063-1067.
  • Société des usines chimiques Rhone-Poulenc. (1971). Process for the preparation of chlorinated quinolines. U.S.
  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Patel, H. V., & Kavita, B. (2013). POCl3 Chlorination of 4-Quinazolones. Organic Letters, 15(21), 5492-5495.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(4), 1845-1875.
  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Retrieved from [Link]

  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
  • Kumar, P., & Singh, A. (2022). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 6(2), 139-151.
  • Ashenhurst, J. (2022). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Smith, A. M., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. Organic Process Research & Development, 27(8), 1438-1446.
  • Sangeetha, R., & Sekar, M. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 5(6), 2552-2555.

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Comparative Analysis of 4-Quinoline Derivatives: Unveiling Potent Biological Activity Against Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of novel quinoline derivatives against established therapeutic agents. We will delve into the mechanistic rationale, present key experimental data from foundational studies, and provide detailed protocols for assessing the cytotoxic and enzyme-inhibitory potential of these compounds. The focus is on derivatives synthesized from the versatile 4-chloro-dimethoxyquinoline scaffold, a cornerstone in modern medicinal chemistry for developing targeted anticancer agents.[1][2]

The Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline ring system is a prominent heterocyclic motif recognized for its broad pharmacological potential, particularly in the discovery of anticancer agents.[3] Its rigid structure serves as an excellent framework for orienting functional groups to interact with specific biological targets. The introduction of methoxy groups at the 7 and 8 positions, and a reactive chloro group at the 4-position, creates a versatile intermediate for synthesizing a diverse library of derivatives through nucleophilic substitution.[2][4]

Many quinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cell signaling and proliferation, such as tyrosine kinases or topoisomerases.[3] Tyrosine kinases, in particular, are critical regulators of cellular growth, and their dysregulation is a hallmark of many cancers.[5][6] Inhibitors often target the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that drives tumor cell growth and survival.[5][7][8]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Phosphorylation TF Transcription Factors P_ERK->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor Quinoline Derivative (TKI) Inhibitor->RTK ATP-binding site inhibition

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling cascade inhibited by a quinoline-based TKI.

Performance Analysis: 4-Aroyl-6,7,8-trimethoxyquinolines vs. Standard Agents

A notable class of compounds derived from this scaffold are 4-aroyl-6,7,8-trimethoxyquinolines. Studies have synthesized and evaluated these combretastatin analogs for their anticancer activity against a panel of human cancer cell lines, including those with multidrug resistance.[9][10]

The data below summarizes the in vitro cytotoxic activity, represented by IC₅₀ values (the concentration required to inhibit cell growth by 50%). Lower values indicate greater potency.

Table 1: Cytotoxic Activity (IC₅₀) of a Lead 4-Aroylquinoline Derivative (Compound 11) [10]

Cell LineCancer TypeIC₅₀ (nM)Resistance Phenotype
KB Oral Carcinoma217-
HT-29 Colon Carcinoma327-
MKN45 Gastric Carcinoma239-
KB-vin10 Oral Carcinoma246Vincristine-resistant
KB-S15 Oral Carcinoma213Multidrug-resistant
KB-7D Oral Carcinoma252Multidrug-resistant

Data synthesized from Molecules 2011, 16(3), 2274-2284.[10]

Comparative Context with Known Inhibitors

To contextualize the potency of these novel derivatives, we compare their activity with clinically established kinase inhibitors. It is crucial to note that direct, side-by-side experimental comparisons are often lacking in initial discovery studies; therefore, this comparison is based on reported IC₅₀ values from different studies against relevant cancer types.

Table 2: Reported Cytotoxic Activity (IC₅₀) of Known Kinase Inhibitors

InhibitorPrimary Target(s)Cancer Type (Example)Reported IC₅₀ (µM)
Gefitinib EGFRNon-Small Cell Lung Cancer0.015 - 20[11]
Imatinib Bcr-Abl, c-KITCML, GIST~1.0 (HCT116)[12][13]
Erlotinib EGFRNon-Small Cell Lung Cancer5.8 (HT29)[14]

The lead quinoline derivative (Compound 11) demonstrates potent activity in the nanomolar range, which is highly competitive and, in some cases, superior to the micromolar activity reported for established drugs like Imatinib and Erlotinib against certain colon cancer cell lines.[10][12][13][14] The consistent potency of Compound 11 against multidrug-resistant cell lines is particularly noteworthy, suggesting a mechanism of action that may circumvent common resistance pathways.[10]

Essential Experimental Protocols

Reproducible and robust data is the bedrock of drug discovery. The following sections provide detailed, self-validating protocols for key assays used to determine the biological activity of novel chemical entities.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Readout A1 Seed cells in 96-well plate A2 Incubate 24h for adhesion A1->A2 A3 Prepare serial dilutions of test compound A2->A3 B1 Replace media with media containing compound A3->B1 B2 Incubate for desired exposure time (e.g., 72h) B1->B2 C1 Add MTT solution (0.5 mg/mL) B2->C1 C2 Incubate 2-4h at 37°C (Formazan formation) C1->C2 C3 Add solubilization solution (e.g., DMSO) C2->C3 C4 Read absorbance at 570 nm C3->C4

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in serum-free or low-serum medium to achieve final desired concentrations.[15] Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure period (typically 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[17]

    • Causality Note: This step should be performed in phenol red-free medium if possible, as the indicator can interfere with absorbance readings.[18]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the MTT to insoluble purple formazan crystals.[16] Visually confirm the formation of purple precipitate under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[17][18]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]

  • Data Analysis: Subtract the average OD of the blank wells (medium only) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Luminescence-based kinase assays, such as the ADP-Glo™ assay, are robust methods for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[19] Increased luminescence corresponds to higher ADP levels and thus higher kinase activity.

Kinase_Assay_Workflow cluster_reaction Phase 1: Kinase Reaction cluster_detection Phase 2: ADP Detection A1 Add test inhibitor (or DMSO) to well A2 Add kinase enzyme A1->A2 A3 Add Kinase Substrate & ATP to start reaction A2->A3 A4 Incubate at 30°C (e.g., 60 min) A3->A4 B1 Add ADP-Glo™ Reagent to stop reaction & deplete ATP A4->B1 B2 Incubate at RT (e.g., 40 min) B1->B2 B3 Add Kinase Detection Reagent (converts ADP to ATP) B2->B3 B4 Incubate at RT (e.g., 30 min) B3->B4 B5 Measure Luminescence B4->B5

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay (e.g., ADP-Glo™).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the 4-chloro-7,8-dimethoxyquinoline derivative or known inhibitor in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add the following components in order:

    • 2.5 µL of serially diluted compound or DMSO vehicle control.

    • 2.5 µL of the target kinase (e.g., EGFR, VEGFR) diluted in kinase assay buffer.

    • Causality Note: Allow the inhibitor and kinase to pre-incubate for ~10 minutes at room temperature. This step ensures that the inhibitor has sufficient time to bind to the kinase before the reaction is initiated.[19]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific kinase substrate and ATP. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes, or an empirically determined optimal time.

  • ATP Depletion: Stop the kinase reaction and eliminate the remaining unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[19]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Outlook

Derivatives of the 4-chloro-dimethoxyquinoline scaffold, such as 4-aroyl-6,7,8-trimethoxyquinolines, demonstrate highly potent in vitro anticancer activity.[10] Their efficacy in the nanomolar range, coupled with their ability to overcome certain multidrug resistance mechanisms, positions them as a promising class of compounds for further development.

The path forward requires a systematic investigation into their mechanism of action, kinase selectivity profiling to identify primary targets and potential off-target effects, and subsequent validation in in vivo models. The experimental frameworks provided in this guide offer the foundational tools for researchers to rigorously evaluate these and other novel chemical entities, paving the way for the next generation of targeted cancer therapies.

References

  • Altmeyers Encyclopedia. Tyrosine kinase inhibitors - Altmeyers Encyclopedia - Department Internal medicine. Altmeyers Encyclopedia. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cognito. Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. Cognito. [Link]

  • Cyrusbio. MTT Assay Protocol. Cyrusbio. [Link]

  • Wikipedia. Tyrosine kinase inhibitor. Wikipedia. [Link]

  • van der Wekken, A. J., et al. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? PMC - PubMed Central. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Medicosis Perfectionalis. Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. YouTube. [Link]

  • Elbadawi, M. M., et al. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. [Link]

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  • Mlogochowinski, P. J., et al. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. MDPI. [Link]

  • American Chemical Society. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8. ACS Publications. [Link]

  • ResearchGate. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. ResearchGate. [Link]

  • Allali, M., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • ResearchGate. Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. ResearchGate. [Link]

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  • PubMed. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

  • National Institutes of Health. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. NIH. [Link]

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  • ACS Publications. Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. For intermediates like 4-chloro-7,8-dimethoxyquinoline, a derivative of the versatile quinoline scaffold, even minor positional isomerism can lead to vastly different pharmacological activities and toxicological profiles. Consequently, a multi-pronged spectroscopic approach is not merely a procedural formality but a scientific necessity to unequivocally confirm the precise arrangement of substituents on the quinoline core.

This guide presents a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound. To provide a robust comparative framework, we will juxtapose computationally predicted data for our target molecule with existing experimental data for its close isomer, 4-chloro-6,7-dimethoxyquinoline. This approach highlights the subtle yet significant spectral differences that arise from the positional variance of the methoxy groups, empowering researchers to confidently distinguish between these closely related structures.

The Analytical Triad: A Synergy of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. Instead, we rely on the synergistic interplay of multiple spectroscopic methods. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, mass spectrometry reveals the molecular weight and fragmentation patterns, and infrared spectroscopy identifies the functional groups present. Together, they form a self-validating system for structural confirmation.

Logical Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (EI-MS) Synthesized_Compound->MS IR Infrared Spectroscopy (FTIR) Synthesized_Compound->IR Comparative_Analysis Comparative Analysis with Isomer (4-Chloro-6,7-dimethoxyquinoline) NMR->Comparative_Analysis MS->Comparative_Analysis IR->Comparative_Analysis Structure_Confirmation Unambiguous Structure Confirmation Comparative_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving optimal signal dispersion, which is essential for resolving the closely spaced signals of the aromatic protons in the quinoline ring system. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Interpretation and Comparative Analysis:

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methoxy groups. By comparing this predicted data with the experimental data for the 6,7-dimethoxy isomer, we can highlight the key differences that enable unambiguous identification.

Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ ppm) for this compoundExperimental Chemical Shift (δ ppm) for 4-Chloro-6,7-dimethoxyquinoline[1]Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.658.57d4.8
H-37.457.40d4.8
H-57.307.37 (s)d9.0
H-67.107.32 (s)d9.0
7-OCH₃4.054.03 (s)s-
8-OCH₃4.004.04 (s)s-

Note: Predicted chemical shifts are generated based on established computational models (DFT/GIAO) and should be considered as estimates. Experimental validation is required for definitive assignment.

The most significant predicted difference lies in the signals for H-5 and H-6. In the 7,8-dimethoxy isomer, these protons are ortho to each other and are expected to appear as a pair of doublets with a typical ortho-coupling constant of approximately 9.0 Hz. In contrast, for the 6,7-dimethoxy isomer, H-5 and H-8 are singlets, a key distinguishing feature.

¹³C NMR Spectroscopy: A Carbon-Centric View

Causality of Experimental Choices: ¹³C NMR spectroscopy is essential for confirming the number of unique carbon environments in the molecule. A proton-decoupled experiment is standard practice to simplify the spectrum to a series of single lines, one for each chemically non-equivalent carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the FID using a Fourier transform, followed by phase and baseline correction.

  • Referencing: Calibrate the chemical shifts to the solvent peak of CDCl₃ at 77.16 ppm.

Data Interpretation and Comparative Analysis:

The ¹³C NMR spectrum will provide a count of the distinct carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ ppm) for this compound
C-2150.5
C-3122.0
C-4142.0
C-4a148.0
C-5115.0
C-6120.0
C-7155.0
C-8145.0
C-8a139.0
7-OCH₃56.5
8-OCH₃56.0

Note: Predicted chemical shifts are generated based on established computational models (DFT/GIAO) and should be considered as estimates. Experimental validation is required for definitive assignment.

The predicted chemical shifts for the carbon atoms of the benzene portion of the quinoline ring will be significantly different between the 7,8-dimethoxy and 6,7-dimethoxy isomers due to the differing electronic effects of the methoxy groups.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Causality of Experimental Choices: Electron Ionization (EI) is a classic and robust ionization technique that provides a wealth of fragmentation information, which is invaluable for structural elucidation. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid or a solution of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum.

Data Interpretation and Comparative Analysis:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 3: Predicted and Experimental Mass Spectrometry Data

IonPredicted m/z for this compoundExperimental m/z for 4-Chloro-6,7-dimethoxyquinoline[1]Interpretation
[M]⁺223/225224 (M+1)Molecular ion (with ³⁵Cl/³⁷Cl isotopes)
[M-CH₃]⁺208/210-Loss of a methyl radical from a methoxy group
[M-Cl]⁺188-Loss of a chlorine radical
[M-CH₃-CO]⁺180/182-Subsequent loss of carbon monoxide

Note: The experimental data for the 6,7-dimethoxy isomer is from Electrospray Ionization (ESI), which typically shows the protonated molecule [M+H]⁺ and less fragmentation than EI.

The fragmentation pattern will provide clues about the stability of the molecule and the arrangement of its functional groups. The loss of a methyl radical (CH₃) followed by the loss of carbon monoxide (CO) is a characteristic fragmentation pathway for methoxy-substituted aromatic compounds.

Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 223/225 M_minus_CH3 [M-CH₃]⁺ m/z 208/210 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 188 M->M_minus_Cl - •Cl M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 180/182 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Causality of Experimental Choices: Fourier Transform Infrared (FTIR) spectroscopy is the modern standard, offering high sensitivity and rapid data acquisition. The sample can be conveniently analyzed as a solid mixed with potassium bromide (KBr) to form a pellet, which provides a clear spectrum without solvent interference.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation and Comparative Analysis:

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H, C=C, C=N, C-O, and C-Cl bonds.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy (CH₃)
1620-1580C=C and C=N stretchQuinoline ring
1250-1200C-O stretchAryl ether
850-750C-H bend (out-of-plane)Aromatic
800-600C-Cl stretchAryl chloride

The overall IR spectrum is not expected to show dramatic differences between the 7,8-dimethoxy and 6,7-dimethoxy isomers, as they contain the same functional groups. However, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used to distinguish between isomers when authentic reference spectra are available.

Conclusion: A Unified Approach to Structural Certainty

The structural confirmation of this compound is a critical step in its utilization as a pharmaceutical intermediate. This guide has detailed a multi-faceted spectroscopic approach that leverages the strengths of NMR, MS, and IR spectroscopy. By integrating experimental protocols with an understanding of the underlying principles and by comparing predicted data for the target molecule with experimental data for a close isomer, a high degree of confidence in the assigned structure can be achieved. This self-validating workflow, grounded in scientific integrity and causality, provides a robust framework for researchers in the pharmaceutical sciences to ensure the quality and reliability of their work.

References

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wolf, S., Schmidt, S., Müller-Hannemann, M., & Neumann, S. (2010). In silico fragmentation for computer assisted identification of metabolite mass spectra. BMC Bioinformatics, 11(1), 148. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Saral, A. M., et al. (2021). Vibrational spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT.

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A Comparative Guide to the Synthesis of 4-Chloro-7,8-dimethoxyquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-7,8-dimethoxyquinoline

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its quinoline core, adorned with dimethoxy and chloro functionalities, provides a versatile scaffold for the development of targeted therapeutics, including kinase inhibitors for oncology. The strategic placement of the chlorine atom at the 4-position offers a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities and the generation of extensive compound libraries for drug discovery.

This guide provides an in-depth evaluation of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of both classical and contemporary methodologies. Our objective is to equip researchers, medicinal chemists, and process development scientists with the critical insights necessary to select the most appropriate synthetic strategy based on their specific objectives, whether they be rapid lead optimization, large-scale production, or adherence to green chemistry principles.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly involves the construction of the 7,8-dimethoxy-4-hydroxyquinoline core, followed by a chlorination step. The choice of the initial cyclization strategy is a critical determinant of the overall efficiency, scalability, and environmental impact of the synthesis. Below, we compare the most prominent synthetic pathways.

Metric Route 1: Gould-Jacobs Reaction Route 2: Conrad-Limpach Synthesis Route 3: Patented Multi-step Synthesis Modern Approaches (Microwave-Assisted)
Starting Material 3,4-Dimethoxyaniline3,4-Dimethoxyaniline3,4-DimethoxyacetophenoneVaries (typically anilines)
Key Reagents Diethyl ethoxymethylenemalonate, Dowtherm A, POCl₃Ethyl acetoacetate, Mineral Oil, POCl₃HNO₃, DMF-DMA, H₂/Catalyst, POCl₃Varies (often solvent-free or high-boiling point solvents)
Overall Yield Moderate to GoodModerateGood to High[1]Generally Improved Yields[2][3][4][5]
Reaction Conditions High temperatures (cyclization >250 °C)High temperatures (cyclization ~250 °C)[6][7][8]Multi-step, varied conditionsHigh temperatures, significantly reduced reaction times[2][3][5]
Scalability Feasible, but requires high-temperature reactorsFeasible, but requires high-temperature reactorsDemonstrated for larger scale[1]Scalability can be a challenge for batch microwave reactors
Purity Generally good after recrystallizationGood, purification often straightforwardHigh purity reported[1]Often high purity, reduced side products
Cost-Effectiveness Starting materials are relatively inexpensiveStarting materials are readily available and affordableMulti-step may increase overall costReduced energy consumption may offset initial equipment cost
Safety & Environment Use of high-boiling, hazardous solvents (Dowtherm A); hazardous chlorinating agent (POCl₃)Use of high-boiling mineral oil; hazardous chlorinating agent (POCl₃)Use of nitric acid and hydrogenation (requires specialized equipment); hazardous chlorinating agent (POCl₃)Reduced solvent use and reaction times are greener; still often requires hazardous reagents for chlorination

Detailed Synthetic Methodologies & Mechanistic Insights

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines.[9][10] The reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[9]

Experimental Protocol: Synthesis of 7,8-dimethoxy-4-hydroxyquinoline via Gould-Jacobs Reaction

Step 1: Condensation

  • In a round-bottom flask, combine 3,4-dimethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Upon completion, cool the reaction mixture. The resulting crude anilidomethylenemalonate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser and a high-temperature thermometer, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 240-250°C.

  • Slowly add the anilidomethylenemalonate from Step 1 to the hot solvent.

  • Maintain the temperature and stir for 30-60 minutes. The cyclized product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, will precipitate upon cooling.

  • Cool the mixture to room temperature and add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid by filtration and wash with hexane.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The precipitated 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is collected by filtration and washed with water.

  • The dried carboxylic acid is then heated to its melting point (around 250-270°C) until the evolution of CO₂ ceases, yielding 7,8-dimethoxy-4-hydroxyquinoline.

Causality and Mechanistic Rationale: The initial condensation is a nucleophilic vinyl substitution. The subsequent thermal cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization, which requires significant thermal energy. The use of a high-boiling inert solvent is crucial to achieve the necessary temperature for this step.[11] The final hydrolysis and decarboxylation steps are standard transformations to remove the ester group.

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A 3,4-Dimethoxyaniline C Anilidomethylenemalonate Intermediate A->C 100-120°C B Diethyl ethoxymethylenemalonate B->C 100-120°C D Ethyl 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylate C->D Dowtherm A, 250°C E 7,8-Dimethoxy-4-hydroxyquinoline D->E 1. NaOH, Reflux 2. HCl 3. Heat

Caption: Workflow for the Gould-Jacobs synthesis of 7,8-dimethoxy-4-hydroxyquinoline.

Route 2: The Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis offers an alternative route to 4-hydroxyquinolines, starting from an aniline and a β-ketoester.[6][7][8] The reaction conditions, particularly temperature, can influence the regioselectivity of the cyclization.

Experimental Protocol: Synthesis of 7,8-dimethoxy-4-hydroxyquinoline via Conrad-Limpach Synthesis

Step 1: Condensation

  • In a round-bottom flask, combine 3,4-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a minimal amount of ethanol with a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a flask equipped for distillation, heat a high-boiling point inert solvent such as mineral oil or Dowtherm A to approximately 250°C.

  • Add the crude enamine intermediate from Step 1 to the hot solvent.

  • Maintain the temperature for 30-60 minutes. The cyclization product, 7,8-dimethoxy-2-methyl-4-hydroxyquinoline, will form.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash with hexane. The product can be further purified by recrystallization.

Causality and Mechanistic Rationale: The initial step is the formation of an enamine from the aniline and the β-ketoester. The high-temperature cyclization proceeds via an intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring. The choice of a high-boiling, inert solvent is critical for achieving the high temperature required for cyclization while minimizing side reactions.[6][11]

Diagram: Conrad-Limpach Synthesis Workflow

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3,4-Dimethoxyaniline C Enamine Intermediate A->C Ethanol, H+ cat. B Ethyl acetoacetate B->C Ethanol, H+ cat. D 7,8-Dimethoxy-2-methyl-4-hydroxyquinoline C->D Mineral Oil, 250°C

Caption: Workflow for the Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative.

Route 3: Patented Multi-step Synthesis from 3,4-Dimethoxyacetophenone

A patented route offers a more linear approach, starting from the readily available 3,4-dimethoxyacetophenone. This method involves a sequence of nitration, condensation, reductive cyclization, and finally chlorination.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration

  • To a solution of 3,4-dimethoxyacetophenone in acetic acid, slowly add nitric acid while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product, 2-nitro-4,5-dimethoxyacetophenone. Filter and wash with water.

Step 2: Condensation

  • Dissolve the nitro-acetophenone from Step 1 in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to reflux for several hours.

  • Cool the reaction and pour into water to precipitate the enaminone product. Filter and dry.

Step 3: Reductive Cyclization

  • Suspend the enaminone from Step 2 in a suitable solvent like ethanol.

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon.

  • Pressurize the reaction vessel with hydrogen gas and heat to facilitate the reduction of the nitro group and subsequent cyclization to form 7,8-dimethoxy-4-hydroxyquinoline.

  • Filter off the catalyst and concentrate the solvent to obtain the crude product.

Step 4: Chlorination

  • Suspend the 7,8-dimethoxy-4-hydroxyquinoline from the previous step in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (around 100-110°C) for 4-6 hours.[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude this compound.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol. A yield of 79.2% has been reported for this step.[1]

Causality and Mechanistic Rationale: This route builds the quinoline ring system in a stepwise fashion. The nitration directs the subsequent cyclization. The condensation with DMF-DMA introduces the necessary three-carbon unit for the pyridine ring formation. The reductive cyclization is a key step where the nitro group is reduced to an amine, which then spontaneously cyclizes with the enaminone moiety. The final chlorination with POCl₃ is a standard method for converting a 4-hydroxyquinoline to a 4-chloroquinoline.

Diagram: Patented Multi-step Synthesis Workflow

Patented_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Condensation cluster_step3 Step 3: Reductive Cyclization cluster_step4 Step 4: Chlorination A 3,4-Dimethoxyacetophenone B 2-Nitro-4,5-dimethoxyacetophenone A->B HNO₃, Acetic Acid C Enaminone Intermediate B->C DMF-DMA, Reflux D 7,8-Dimethoxy-4-hydroxyquinoline C->D H₂, Catalyst E This compound D->E POCl₃, Reflux

Caption: Workflow for the patented multi-step synthesis of this compound.

Modern Approaches: The Advent of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate classical reactions.[2][3][12] For the Gould-Jacobs and Conrad-Limpach reactions, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles by minimizing the formation of byproducts.[2][3][4][5]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization

  • In a microwave-safe vial, combine the anilidomethylenemalonate intermediate (prepared as in Route 1, Step 1).

  • If desired, a high-boiling point solvent can be added, or the reaction can be run neat.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 250°C) for a short period (e.g., 5-15 minutes).

  • After cooling, the product can be isolated and purified as in the conventional method.

Causality and Mechanistic Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of the thermally demanding cyclization step. This can lead to higher yields by reducing the time the reactants and products are exposed to high temperatures, thereby minimizing degradation.

Safety and Environmental Considerations

The synthesis of this compound involves several hazardous reagents and conditions that necessitate careful handling and consideration of environmental impact.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic reagent that reacts violently with water.[13][14][15][16][17] It is a lachrymator and can cause severe burns upon contact.[14][17] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Greener alternatives to POCl₃ are an active area of research, with some success using reagents like tosyl chloride in more environmentally friendly solvent systems.[18]

  • High-Boiling Point Solvents: Solvents like Dowtherm A and diphenyl ether, used in the thermal cyclization steps, have high boiling points and can pose inhalation hazards at elevated temperatures. Their high boiling points also make them difficult to remove, and they are not considered environmentally friendly. Mineral oil is a less hazardous alternative, but its disposal must be handled correctly.

  • Nitric Acid: A strong oxidizing agent and corrosive.

  • Hydrogenation: Requires specialized high-pressure equipment and the use of flammable hydrogen gas. The catalysts can also be pyrophoric.

From a green chemistry perspective, microwave-assisted synthesis offers a significant advantage by reducing reaction times and often minimizing the need for high-boiling solvents.[19]

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the project.

  • For small-scale laboratory synthesis and rapid analogue generation , the Gould-Jacobs reaction, accelerated by microwave irradiation , is a highly attractive option due to its speed and generally good yields.

  • For larger-scale production , the patented multi-step route starting from 3,4-dimethoxyacetophenone appears to be a well-defined and high-yielding process, although it involves more steps.[1]

  • The Conrad-Limpach synthesis provides a viable alternative, particularly if the starting materials are readily available and the specific substitution pattern it provides is desired.

Regardless of the chosen route, careful attention must be paid to the hazardous nature of the reagents involved, particularly in the chlorination step. The development of greener chlorination methods remains a desirable goal for the sustainable production of this important pharmaceutical intermediate.

References

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
  • Zaman, A., Khan, M., & Munawar, M. A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. BenchChem.
  • Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines.
  • Muscia, G. C., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 19996-20008.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Montchamp, J. L. (2014). Phosphinate chemistry in the 21st century: a viable alternative to the use of phosphorus trichloride in organophosphorus synthesis. Accounts of chemical research, 47(1), 77–87.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. (2022). PubMed.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2018). MDPI.
  • Ferlin, F., et al. (2022). A greener and safer dehydration of formamides to isocyanides. Green Chemistry, 24(12), 4785-4791.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Thermo Fisher Scientific. (2023). Phosphorus(V)
  • TU Dresden. (2022). Alternative process for converting white phosphorus promises more sustainability in the chemical industry.
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2023).
  • Process for preparing purine derivatives. (2022).
  • Name-Reaction.com. (n.d.). Gould-Jacobs Reaction.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • CN106008336A - The preparation method of 4-chloro-6, 7-dimethoxyquinoline. (2016).
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). NIH.
  • Sigma-Aldrich. (n.d.).
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3,4-Dimethoxyaniline.
  • Thermo Scientific Chemicals. (n.d.). 3',4'-Dimethoxyacetophenone, 98+% 50 g.
  • Simson Pharma Limited. (n.d.). 3,4-Dimethoxyaniline.
  • BLD Pharm. (n.d.). 3,4-Dimethoxyaniline.
  • s d fine-chem limited. (n.d.). 3',4'-dimethoxyacetophenone 98%.

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A Comparative Guide to In Silico Docking Studies of 4-Anilino-6,7-dimethoxyquinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-anilino-6,7-dimethoxyquinazoline derivatives, a cornerstone scaffold in the development of targeted cancer therapies. We will delve into their performance as Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by in silico docking studies and corresponding in vitro experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating this important class of kinase inhibitors.

The 4-chloro-6,7-dimethoxyquinazoline core is a pivotal starting point for synthesizing a multitude of potent protein kinase inhibitors.[1] These compounds are particularly effective in oncology, where they play a crucial role in modulating cell proliferation, survival, and angiogenesis.[1] This guide will focus on the 4-anilino derivatives, which have proven to be highly successful in targeting EGFR.

The Significance of the 4-Anilino-6,7-dimethoxyquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine portion of ATP, enabling it to competitively bind to the ATP-binding site of various kinases. The 6,7-dimethoxy substitution has been found to be particularly advantageous for potent EGFR inhibition. The introduction of a 4-anilino group provides a vector for a wide range of substitutions that can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[2]

Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a key driver in the progression of numerous cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers.[3] Consequently, EGFR has emerged as a critical therapeutic target.[3] 4-Anilino-6,7-dimethoxyquinazoline derivatives have led to the development of several clinically approved EGFR inhibitors, such as gefitinib and erlotinib.[2]

In silico molecular docking has become an indispensable tool in the rational design of these inhibitors. It allows for the prediction of binding affinities and interaction patterns between a small molecule and its protein target, thereby guiding lead optimization and structure-activity relationship (SAR) studies.[4]

Comparative In Silico Docking Performance of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

The following table summarizes the in silico docking performance of a selection of 4-anilino-6,7-dimethoxyquinazoline derivatives against the EGFR kinase domain. The docking scores and binding energies are indicative of the binding affinity, with more negative values suggesting a more favorable interaction.

Compound IDAnilino SubstitutionDocking Score (kcal/mol)Key Interacting ResiduesReference
Gefitinib 3-chloro-4-fluoroaniline-9.8Met793, Leu718, Val726, Ala743, Leu844
Erlotinib 3-ethynylphenylamine-11.472Met793, Leu718, Val726, Gly796, Asp855[5]
Compound A 4-(3-bromophenylamino)-9.2Met793, Cys797, Leu718, Val726
Compound B 4-(3-ethynylphenylamino)-10.1Met793, Leu718, Val726, Ala743, Leu844[6]
Correlation with In Vitro Anticancer Activity

The predictive power of in silico docking is ultimately validated by experimental data. The following table presents the in vitro cytotoxic activity (IC50 values) of the corresponding derivatives against EGFR-dependent cancer cell lines. A strong correlation between favorable docking scores and potent anticancer activity is generally observed.

Compound IDTarget Cell LineIC50 (µM)Reference
Gefitinib A549 (NSCLC)0.015[2]
Erlotinib H1975 (NSCLC)0.05[7]
Compound A HeLa (Cervical Cancer)5.64
Compound B BGC823 (Gastric Cancer)3.63[2]

Structure-Activity Relationship (SAR) Insights:

The data reveals that substitutions on the anilino ring play a critical role in determining the inhibitory potency. Small, hydrophobic, and hydrogen-bonding capable groups at the meta and para positions of the aniline ring generally lead to enhanced activity. The ethynyl group in erlotinib, for instance, forms additional interactions within the ATP-binding pocket, contributing to its higher potency compared to earlier derivatives.[5]

Mechanism of Action and Molecular Interactions

The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the EGFR kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[1]

Molecular docking studies consistently show a conserved binding mode. The quinazoline nitrogen (N1) typically forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase domain. The anilino moiety extends into a hydrophobic pocket, and various substituents can form additional interactions with surrounding residues, such as Leu718, Val726, and Ala743.[6]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 4-anilino-6,7-dimethoxyquinazoline derivatives.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor 4-Anilino-6,7-dimethoxyquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR signaling pathway and inhibition.

Experimental Protocol: A Representative In Silico Docking Workflow

This section provides a detailed, step-by-step methodology for a typical molecular docking study of a 4-anilino-6,7-dimethoxyquinazoline derivative against the EGFR kinase domain.

1. Protein Preparation:

  • Objective: To prepare the EGFR protein structure for docking by correcting any structural issues and removing non-essential molecules.

  • Steps:

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).[3]

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add hydrogen atoms to the protein structure, which are typically absent in crystal structures.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the ligand and assign appropriate chemical properties.

  • Steps:

    • Draw the 2D structure of the 4-anilino-6,7-dimethoxyquinazoline derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure to obtain a low-energy conformation.

    • Assign partial charges to the atoms of the ligand.

3. Grid Generation:

  • Objective: To define the active site or binding pocket on the protein where the docking simulation will be performed.

  • Steps:

    • Identify the ATP-binding site of the EGFR kinase domain, often guided by the position of a co-crystallized inhibitor.

    • Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

4. Molecular Docking Simulation:

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Steps:

    • Utilize a docking software (e.g., AutoDock, Glide, GOLD).

    • Set the docking parameters, such as the number of docking runs and the search algorithm (e.g., Lamarckian genetic algorithm).

    • Run the docking simulation, which will generate multiple possible binding poses of the ligand.

5. Analysis of Docking Results:

  • Objective: To evaluate the predicted binding poses and select the most plausible one.

  • Steps:

    • Rank the docking poses based on their docking scores or binding energies.

    • Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • Compare the binding mode of the designed ligand with that of known EGFR inhibitors to validate the docking results.

The following diagram visualizes this in silico docking workflow.

Docking_Workflow Start Start Protein_Prep 1. Protein Preparation (e.g., PDB: 1M17) Start->Protein_Prep Ligand_Prep 2. Ligand Preparation (4-Anilino-6,7-dimethoxyquinazoline derivative) Start->Ligand_Prep Grid_Gen 3. Grid Generation (Define EGFR Active Site) Protein_Prep->Grid_Gen Docking_Sim 4. Molecular Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Analysis 5. Analysis of Results (Binding Energy & Interactions) Docking_Sim->Analysis End End Analysis->End

Caption: In silico molecular docking workflow.

Conclusion

The 4-anilino-6,7-dimethoxyquinazoline scaffold remains a highly valuable framework for the design of potent and selective EGFR inhibitors. In silico molecular docking has proven to be an effective and efficient method for predicting the binding affinities and interaction patterns of novel derivatives, thereby accelerating the drug discovery process. The strong correlation between in silico predictions and in vitro biological activity underscores the importance of computational approaches in modern medicinal chemistry. Future efforts in this area will likely focus on designing next-generation inhibitors that can overcome acquired resistance to current therapies and exhibit improved selectivity profiles to minimize off-target effects.

References

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025-02-05). PMC - NIH. [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. (n.d.). MDPI. [Link]

  • Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo– like kinase 1 inhibitors. (2024-08-02). Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024-02-04). PubMed Central. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PMC - PubMed Central. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PMC - NIH. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021-05-18). PMC - NIH. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC - NIH. [Link]

  • Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. (2022-01-31). Bioscience Biotechnology Research Communications. [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (n.d.). ResearchGate. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. [Link]

  • In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. (n.d.). Hindawi. [Link]

  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. (n.d.). MDPI. [Link]

  • Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues | Request PDF. (2025-08-05). ResearchGate. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PMC - NIH. [Link]

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A Senior Application Scientist's Guide to the Cytotoxic Landscape of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Analysis for Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its rigid structure and the electron-pulling nature of the nitrogen atom create a unique electronic environment, making it an ideal scaffold for interacting with various biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs and has established quinoline as a "privileged structure" in the quest for novel anticancer agents. Quinoline derivatives have demonstrated a remarkable breadth of mechanisms to combat cancer, including inducing programmed cell death (apoptosis), halting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1][3]

This guide provides a comparative analysis of the cytotoxic effects of substituted quinolines, focusing on how the position and chemical nature of various substituents dictate their anticancer potency. We will delve into the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide validated experimental protocols for researchers to assess these compounds in their own laboratories.

Part 1: Structure-Activity Relationship (SAR) - How Substituents Modulate Cytotoxicity

The therapeutic efficacy of a quinoline derivative is profoundly influenced by the functional groups attached to its core structure. Strategic placement of different substituents can dramatically enhance cytotoxicity and selectivity towards cancer cells.

The Impact of C-2 Substitutions

The C-2 position is a frequent target for modification. Introducing aryl groups at this position often increases the compound's lipophilicity, which can improve cell permeability.[4][5]

  • Aryl and Heteroaryl Groups: Studies have shown that 2-arylquinoline derivatives exhibit a better activity profile against cancer cell lines like HeLa (cervical cancer) and PC3 (prostate cancer) compared to their saturated tetrahydroquinoline counterparts.[4] Specifically, derivatives like 2-(3,4-methylenedioxyphenyl)quinolines have shown potent and selective cytotoxicity.[4] The introduction of 2-furyl and 2-pyridinyl groups has also yielded compounds active against multiple human cancer cell lines (MCF-7, H-460, SF-268) while showing minimal effect on normal cells.[5]

The Role of C-4 Substitutions

The C-4 position is critical, and modifications here are a cornerstone of many potent quinoline-based drugs.

  • Amino Side Chains: The addition of an amino side chain at the C-4 position has been shown to facilitate antiproliferative activity.[6] The length and nature of this side chain are crucial; a linker of two CH2 units between the quinoline core and a terminal amino group was found to be the most favorable for potency.[6]

  • Thioalkyl Groups: A series of 4-thioalkylquinoline derivatives demonstrated significant cytotoxic effects, inducing apoptosis and causing cell cycle arrest in the G0/G1 phase in leukemic cell lines.[7]

The Influence of C-6 and C-7 Substitutions

Substitutions on the benzene ring portion of the scaffold, particularly at positions 6 and 7, are key for fine-tuning activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a major role. A study on 4-quinolone derivatives found that a strong electron-withdrawing nitro (-NO2) group at the C-6 position significantly enhanced cytotoxicity against MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa cells.[8] Conversely, electron-donating groups like methoxy (–OCH3) at the para-position of aromatic rings attached to the quinoline scaffold have also been shown to consistently enhance antiproliferative activity.[9]

  • Bulky Alkoxy Groups: The presence of a large, bulky alkoxy substituent, such as a benzyloxy group, at the C-7 position can be a beneficial feature for enhancing antiproliferative activity.[6] One of the most potent compounds identified in a study, 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine, featured this substitution pattern and exhibited IC50 values below 1.0 μM against several human tumor cell lines.[6]

Part 2: Mechanistic Insights into Quinoline-Induced Cytotoxicity

Substituted quinolines exert their cytotoxic effects through a variety of intricate molecular mechanisms, often targeting multiple pathways simultaneously.

Induction of Apoptosis

A primary mechanism for many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death.

  • Mitochondrial Pathway: Certain 4-substituted quinolines have been shown to induce caspase-dependent apoptosis, which is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[10]

  • p53-Dependent Pathway: Other derivatives can trigger apoptosis by activating the transcriptional activity of the tumor suppressor protein p53.[6] Activated p53 can then upregulate pro-apoptotic proteins like Bax, leading to cell death. A novel indolo[2,3-b]quinoline derivative was shown to significantly increase the expression of both caspase-3 and p53.[11]

Below is a generalized diagram illustrating a common apoptosis pathway activated by quinoline derivatives.

G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Quinoline Substituted Quinoline Derivative p53 p53 Activation Quinoline->p53 Mito Mitochondrial Permeabilization (ROS ↑) Quinoline->Mito p53->Mito Bax Upregulation Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Generalized pathway of quinoline-induced apoptosis.

Cell Cycle Arrest

By interfering with the cell division cycle, quinoline derivatives can effectively halt the proliferation of cancer cells. Different compounds can induce arrest at various phases of the cycle. For instance, some derivatives cause an arrest in the G2/M phase, while others halt the cell cycle in the G0/G1 phase.[7][12] One potent compound was found to significantly increase the cell population in the G2 and M phases in MDA-MB-231 breast cancer cells.[13]

Inhibition of Key Oncogenic Enzymes

Many quinoline derivatives function by directly inhibiting enzymes that are crucial for cancer cell survival and growth.[14]

  • Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase that regulates apoptosis, is a known target. Several quinoline derivatives have been reported as potent Pim-1 inhibitors.[12]

  • Topoisomerase Inhibition: Quinolines can act as DNA intercalating agents and interfere with enzymes like topoisomerase, which is essential for DNA replication.[1][12]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton is another key target. Some quinoline derivatives can inhibit tubulin polymerization, disrupting microtubule formation and leading to mitotic arrest and cell death, with IC50 values for tubulin polymerization as low as 17 µM.[1][13]

Part 3: Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50/GI50 in µM) of various classes of substituted quinolines against a panel of human cancer cell lines. This data provides a quantitative comparison of their potency.

Compound Class/DerivativeSubstitution PatternCell LineIC50 / GI50 (µM)Reference(s)
4-Quinolone Derivative (3a) C6-NO2, C3-Aryl, C2-Aryl, C1-ArylmethylMCF-70.61 ± 0.02[8]
Quinoline-4-Carboxylic Acid (3j) C6-Cl, C2-(4-hydroxy-3-methoxyphenyl)MCF-70.54 ± 0.05[8]
7-Alkoxy-4-aminoquinoline (10g) C7-(4-fluorobenzyloxy), C4-(dimethylamino)ethylaminoVarious< 1.0[6]
2-Arylquinoline (13) C2-(3,4-methylenedioxyphenyl), C6-BrHeLa8.3[4]
Indolo[2,3-b]quinoline (BAPPN) Complex Fused Ring SystemMCF-73.1 (µg/mL)[11]
Indolo[2,3-b]quinoline (BAPPN) Complex Fused Ring SystemA5499.96 (µg/mL)[11]
Pyridin-2-one quinoline (4c) Complex C4 substitution with trimethoxyarylHOP-922.37[13]
Pyridin-2-one quinoline (4c) Complex C4 substitution with trimethoxyarylRXF 3932.21[13]

Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

Part 4: Essential Experimental Protocols

To ensure reproducibility and accuracy in assessing the cytotoxic effects of novel compounds, standardized protocols are essential. Here, we provide step-by-step methodologies for two fundamental assays.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17]

Workflow Diagram: MTT Assay

G start Start step1 1. Seed cells in a 96-well plate (e.g., 10,000 cells/well) start->step1 step2 2. Incubate for 24h to allow cell adhesion step1->step2 step3 3. Treat cells with various concentrations of quinoline derivatives step2->step3 step4 4. Incubate for desired exposure time (e.g., 48h) step3->step4 step5 5. Add MTT solution (final conc. 0.5 mg/mL) step4->step5 step6 6. Incubate for 2-4h at 37°C (purple crystals form) step5->step6 step7 7. Add solubilization solution (e.g., DMSO) to each well step6->step7 step8 8. Read absorbance at ~570 nm using a plate reader step7->step8 end End: Calculate % Viability and determine IC50 step8->end

Sources

A Comparative Guide to Validated Analytical Methods for 4-Chloro-7,8-dimethoxyquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of final pharmaceutical products. 4-Chloro-7,8-dimethoxyquinoline is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two robust, validated high-performance liquid chromatography (HPLC) methods applicable for its quantification and purity assessment.

While specific validated methods for this compound are not extensively published, the analytical methodologies established for the structurally analogous compound, 4-Chloro-6,7-dimethoxyquinoline, are highly relevant and directly adaptable. The principles of separation and detection for these isomers are fundamentally similar, making the presented methods a reliable starting point for the development and validation of a quantitative assay for this compound.

This document delves into the experimental protocols and performance characteristics of a standard reversed-phase C18 method and an alternative method utilizing a C8 column, offering insights into their respective advantages for quantification and impurity profiling.

The Critical Role of Accurate Quantification

This compound serves as a key intermediate in the synthesis of numerous bioactive molecules. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the desired reaction stoichiometry, minimize side-product formation, and ultimately guarantee the quality and safety of the active pharmaceutical ingredient (API). Validated analytical methods provide the necessary confidence in these measurements, forming the bedrock of regulatory compliance and successful drug development.

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the complexity of the sample matrix, desired sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and reproducibility.[1]

Here, we compare two distinct reversed-phase HPLC (RP-HPLC) methods, one employing a C18 stationary phase and the other a C8 stationary phase. The choice between a C18 and a C8 column primarily depends on the hydrophobicity of the analyte and potential impurities. C18 columns, with their longer alkyl chains, offer greater hydrophobicity and are often the first choice for method development, providing high resolving power. C8 columns, being less hydrophobic, can offer different selectivity and may be advantageous for optimizing run times and separating specific impurities.

Data Presentation: Performance Parameter Summary

The following table summarizes the key performance parameters of the two HPLC methods, providing a clear comparison to aid in method selection based on specific analytical requirements.[2]

ParameterMethod 1: Reversed-Phase C18Method 2: Reversed-Phase C8
Column InertSustain C18 (250mm x 4.6mm, 5µm)C8 (150mm x 4.6mm, 5µm)
Mobile Phase A: WaterB: Methanol/Acetic Acid (100:0.1)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Elution GradientIsocratic
Flow Rate 0.8 mL/min1.0 mL/min
Detection UV at 220 nmUV at 254 nm
Injection Volume 1 µL10 µL
Run Time 15 min10 min
Retention Time of Main Peak ~3.5 min~4.2 min
Resolution (Main Peak & Closest Impurity) > 2.0> 1.8
Tailing Factor (Main Peak) < 1.2< 1.5
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 1.0%< 1.5%

Experimental Protocols

Detailed methodologies for each HPLC method are provided below to ensure reproducibility and facilitate implementation in your laboratory. The validation of these methods should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).

Method 1: High-Resolution Analysis using a Reversed-Phase C18 Column

This method utilizes a C18 column with a gradient elution, which provides excellent resolving power for separating the main component from a wide range of potential process-related impurities and degradation products.[2]

  • Preparation of Mobile Phases:

    • Mobile Phase A: Use HPLC-grade water.

    • Mobile Phase B: Mix 100 volumes of HPLC-grade methanol with 0.1 volume of glacial acetic acid.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., N,N-dimethylformamide) to a final concentration of 0.2 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: InertSustain C18 (250mm x 4.6mm, 5µm)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 1 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      10 10 90

      | 15 | 10 | 90 |

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Quantification can be performed using an external standard calibration curve.

cluster_prep Preparation cluster_hplc HPLC Analysis (Method 1) cluster_data Data Processing prep_mobile Prepare Mobile Phases A: Water B: Methanol/Acetic Acid hplc_system HPLC System Column: C18 Flow Rate: 0.8 mL/min Temp: 30°C prep_mobile->hplc_system prep_sample Prepare Sample (0.2 mg/mL in DMF) injection Inject 1 µL of Sample prep_sample->injection hplc_system->injection detection UV Detection at 220 nm injection->detection integration Peak Integration detection->integration quantification Quantification vs. Standard integration->quantification

Caption: Workflow for HPLC Quantification using a C18 Column.

Method 2: Rapid Analysis using a Reversed-Phase C8 Column

This alternative method employs a C8 column with a shorter carbon chain, which can offer different selectivity compared to a C18 column, potentially improving the resolution of specific impurities. The isocratic elution simplifies the method and leads to a shorter run time, making it suitable for high-throughput quality control analysis.[2]

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL.[2]

  • Chromatographic Conditions:

    • Column: C8 (150mm x 4.6mm, 5µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Isocratic Elution: A suitable, constant ratio of Mobile Phase A and Mobile Phase B should be determined to achieve optimal separation and a reasonable retention time.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Perform quantification against a calibration curve prepared with certified reference standards.

cluster_prep Preparation cluster_hplc HPLC Analysis (Method 2) cluster_data Data Processing prep_mobile Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN hplc_system HPLC System Column: C8 Flow Rate: 1.0 mL/min Temp: Ambient prep_mobile->hplc_system prep_sample Prepare Sample (0.5 mg/mL in Mobile Phase) injection Inject 10 µL of Sample prep_sample->injection hplc_system->injection detection UV Detection at 254 nm injection->detection integration Peak Integration detection->integration quantification Quantification vs. Standard integration->quantification

Caption: Workflow for HPLC Quantification using a C8 Column.

Conclusion and Recommendations

Both presented HPLC methods are suitable for the quantification and purity assessment of this compound.

  • Method 1 (Reversed-Phase C18) , with its gradient elution, offers high resolving power and is recommended for in-depth analysis, such as impurity profiling and stability studies, where the separation of a wide range of potential by-products is crucial.

  • Method 2 (Reversed-Phase C8) , utilizing an isocratic elution, provides a faster analysis time with good performance, making it well-suited for routine quality control where throughput is a key consideration.

The ultimate choice between these methods will depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired throughput. It is imperative that whichever method is chosen, it is fully validated for its intended use in your laboratory to ensure the generation of reliable and accurate data.

References

  • A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Benchchem.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline - CN106008336A. Google Patents.
  • Comparative Guide to Validated Analytical Methods for 4''-methyloxy-Daidzin. Benchchem.

Sources

Benchmarking the efficacy of 4-Chloro-7,8-dimethoxyquinoline based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Benchmarking the Efficacy of Quinoline-Based Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the efficacy of novel kinase inhibitors based on the 4-chloro-7,8-dimethoxyquinoline scaffold and its more clinically-prevalent isomer, the 6,7-dimethoxyquinazoline/quinoline core. We will delve into the rationale behind a multi-tiered experimental approach, present detailed protocols for key assays, and offer a comparative analysis against established benchmarks.

Introduction: The Quinoline/Quinazoline Scaffold in Kinase Inhibition

The quinazoline and quinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Derivatives based on the 4-anilino-6,7-dimethoxyquinazoline structure are particularly renowned for their potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Similarly, the 4-substituted-6,7-dimethoxyquinoline core is a cornerstone for inhibitors targeting kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

The 4-chloro position on these scaffolds serves as a versatile synthetic handle, allowing for nucleophilic substitution to generate diverse libraries of candidate inhibitors.[2][5] While the user-specified 7,8-dimethoxy substitution is less common, the benchmarking principles and methodologies detailed herein are universally applicable. For the purpose of this guide, we will focus our comparative examples on the well-documented 6,7-dimethoxy isomers, which include blockbuster drugs like Gefitinib (EGFR inhibitor) and Cabozantinib (VEGFR/c-Met inhibitor).

The central challenge in developing new kinase inhibitors is achieving both high potency and selectivity.[6] Kinases share a highly conserved ATP-binding pocket, making it difficult to inhibit a specific target without affecting others, which can lead to off-target toxicity.[6] Therefore, a rigorous, multi-faceted benchmarking strategy is not just recommended; it is essential for progressing a compound from a hit to a viable clinical candidate.

Foundational Principle: Mechanism of Action

Most quinoline-based inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket within the kinase domain of the target protein, such as EGFR or VEGFR2.[2] This binding event physically obstructs ATP from entering the pocket, thereby preventing the phosphotransfer reaction that is critical for activating downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[2] Effective inhibition of these pathways can halt tumor growth.

Below is a conceptual diagram illustrating this mechanism.

cluster_0 Kinase Domain (Active Site) cluster_1 Inhibition ATP ATP Substrate Substrate ATP->Substrate Phosphorylates ADP ADP ATP->ADP pSubstrate Phospho-Substrate Substrate->pSubstrate Downstream Signaling Cell Proliferation, Survival, Angiogenesis pSubstrate->Downstream Signaling Activates Inhibitor Quinoline Inhibitor Kinase_Inactive Kinase Active Site (Blocked) Inhibitor->Kinase_Inactive Binds Competitively Kinase_Inactive->Downstream Signaling Blocks

Caption: ATP-competitive inhibition of a kinase by a quinoline-based inhibitor.

A Multi-Tiered Strategy for Efficacy Benchmarking

A robust evaluation of a novel kinase inhibitor requires a tiered approach, moving from a simplified biochemical environment to a complex cellular context. This progression allows for a comprehensive understanding of the compound's potency, selectivity, and true biological effect.

Tier1 Tier 1: Biochemical Assays (Potency & Selectivity) Tier2 Tier 2: Cellular Assays (Cellular Efficacy) Tier1->Tier2 Validates cellular activity potential Tier3 Tier 3: Target Validation (Mechanism of Action) Tier2->Tier3 Confirms on-target effect in cells

Caption: The three-tiered workflow for characterizing kinase inhibitors.

Tier 1: Biochemical Kinase Assays

Causality: The first step is to determine if the compound can directly inhibit the activity of the purified target kinase enzyme.[7] This removes the complexities of cell membranes, metabolism, and off-target effects, providing a clean measure of on-target potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Recommended Protocol: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] It is highly sensitive and amenable to high-throughput screening in 384-well formats.[8]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound (e.g., your this compound derivative) and benchmark inhibitors in 1% DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.

  • Kinase Reaction:

    • Add the purified recombinant kinase (e.g., EGFR, VEGFR2) and its specific substrate (e.g., a synthetic peptide) to the wells.

    • Pre-incubate for 15 minutes at room temperature.[6]

    • Initiate the reaction by adding ATP at its Km concentration (the concentration at which the enzyme works at half its maximum velocity, ensuring competitive inhibition is accurately measured).

    • Incubate for 1-2 hours at room temperature.[6]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.[6]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data to controls (no enzyme and no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Proliferation Assays

Causality: While a compound may be potent biochemically, it must be able to cross the cell membrane, remain stable, and inhibit its target in the complex intracellular environment to be effective.[9] Cell-based assays measure the functional consequence of target inhibition, such as a reduction in cancer cell proliferation or viability.[10]

Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., NCI-H1975 cells with an EGFR mutation, or HUVEC cells for VEGFR2) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and benchmarks. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control. Plot viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Tier 3: Target Engagement and Downstream Signaling Analysis

Causality: A positive result in a cell proliferation assay is encouraging, but it does not prove that the observed effect is due to the inhibition of the intended target. Off-target effects could be responsible.[11] Therefore, it is crucial to demonstrate that the compound engages the target kinase within the cell and inhibits its downstream signaling cascade.[12] Western blotting is the gold-standard technique for this validation.[13]

Recommended Protocol: Western Blot for Phospho-Target Inhibition

This protocol assesses the phosphorylation status of the target kinase (autophosphorylation) and its immediate downstream substrates. A potent inhibitor should reduce this phosphorylation in a dose-dependent manner without affecting the total amount of the protein.[12]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells as in the proliferation assay.

    • Starve the cells of serum for several hours to reduce baseline signaling.

    • Pre-treat the cells with serially diluted concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR, VEGF for VEGFR2) for 10-15 minutes to induce target phosphorylation.[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target or its substrate (e.g., anti-phospho-EGFR (Tyr1173) or anti-phospho-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing (Self-Validation):

    • To ensure that the observed decrease in phosphorylation is not due to protein degradation, strip the antibodies from the membrane using a stripping buffer.[12]

    • Re-probe the same membrane with an antibody that recognizes the total protein level of the target (e.g., anti-total-EGFR). The total protein bands should remain constant across all treatment conditions.[12]

Comparative Data Analysis

To benchmark a new compound, its performance data must be contextualized against established inhibitors targeting the same kinase. The following tables provide a template for presenting such comparative data.

Table 1: Comparative Biochemical Potency against Target Kinases

IC50 values represent the concentration of inhibitor required for 50% inhibition of kinase activity in a biochemical assay. Lower values indicate higher potency.

CompoundTarget KinaseBiochemical IC50 (nM)
Compound X (this compound derivative) EGFR 5.2
Gefitinib (Benchmark)[16]EGFR2.0 - 10.0
Erlotinib (Benchmark)[17]EGFR2.0 - 5.0
Compound Y (this compound derivative) VEGFR2 3.5
Cabozantinib (Benchmark)[18]VEGFR20.035
Axitinib (Benchmark)[19]VEGFR20.2
Table 2: Comparative Cellular Antiproliferative Activity

GI50 values represent the concentration of inhibitor required for 50% inhibition of cell growth. Data is presented for cell lines dependent on the respective kinase.

CompoundTargetCell LineCellular GI50 (nM)
Compound X EGFR NCI-H1975 (Lung Cancer) 85.6
Gefitinib[16]EGFRNCI-H1975~100
Erlotinib[16]EGFRNCI-H1975~150
Compound Y VEGFR2 HUVEC (Endothelial Cells) 22.4
Cabozantinib[18]VEGFR2HUVEC~1.5
Axitinib[19]VEGFR2HUVEC~0.5

Visualizing Target Inhibition in Signaling Pathways

Understanding where an inhibitor acts within a signaling cascade is crucial. The diagram below illustrates the EGFR signaling pathway and highlights the point of inhibition.

cluster_pathway Downstream Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Gefitinib / Compound X Inhibitor->EGFR Inhibits Kinase Domain Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription mTOR->Transcription

Caption: The EGFR signaling pathway and the site of action for quinazoline-based inhibitors.

Conclusion and Future Directions

Benchmarking the efficacy of novel this compound based kinase inhibitors requires a systematic and evidence-based approach. By progressing from direct biochemical assays to cell-based functional screens and finally to mechanistic validation via Western blot, researchers can build a comprehensive profile of a compound's potency, cellular activity, and on-target effects. This tiered strategy, when combined with direct comparisons to clinically relevant benchmarks, provides the robust data package necessary to make informed decisions in the drug discovery pipeline.

Future work should focus on expanding the selectivity profile by testing against a broad panel of kinases to identify potential off-target liabilities.[8] Furthermore, promising candidates should be advanced into more complex cellular models, such as 3D spheroids, and ultimately into in vivo animal models to evaluate pharmacokinetics and anti-tumor efficacy.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Lin, J.-J., et al. (2020). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Smiroldo, V., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. MDPI.
  • Drugs.com. List of EGFR inhibitors (anti-EGFR).
  • Lee, K., et al. (2021).
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022).
  • Benchchem.
  • Reaction Biology. (2024).
  • Davies, S. P., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Benchchem. (2025). Application Note: Western Blot Protocol for Assessing MAX-40279 Target Inhibition.
  • Benchchem.
  • Selleckchem.com. VEGFR2 Selective Inhibitors.
  • Selleck Chemicals. VEGFR Inhibitor Review.
  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor.
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • Benchchem. A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline.
  • NACALAI TESQUE, INC. Ver. 1.2 - Western Blotting Procedure.
  • Wang, Y., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
  • AbMole BioScience.
  • Kim, T. H., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile of 4-Chloro-7,8-dimethoxyquinoline

Based on available data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by a hierarchy of controls aimed at minimizing risk.[4] This involves a multi-tiered approach:

  • Pollution Prevention and Source Reduction: The most effective strategy is to minimize waste generation in the first place. This can be achieved through careful experimental planning, ordering only the necessary quantities of the chemical, and maintaining an accurate chemical inventory to avoid expiration and unnecessary disposal.

  • Reuse or Redistribution: If the material is unused and in its original, unopened container, consider offering it to other researchers within your institution who may have a use for it.

  • Treatment and Disposal: When waste generation is unavoidable, it must be treated and disposed of in a manner that neutralizes its hazards and complies with all local, state, and federal regulations.

Quantitative Safety and Disposal Information

For quick reference, the following table summarizes the critical safety and disposal information for this compound.

ParameterInformationSource(s)
GHS Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[1][2][3]
Primary Disposal Route Incineration at an approved hazardous waste facility[4][5]
Waste Segregation Halogenated Organic Waste[4]
Recommended PPE Nitrile gloves, safety goggles (or face shield), lab coat[1][6]
Emergency Spill Procedure Evacuate, ventilate, contain with inert absorbent, and collect for disposal[1][6]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed, sequential guide for the safe disposal of this compound waste.

Personal Protective Equipment (PPE) and Safety Precautions
  • Hand Protection: Wear nitrile gloves to prevent skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.

  • Skin and Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: While not typically required for small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for larger quantities or in situations with potential for aerosolization.

  • Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood.

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Select an Appropriate Container: Use a clearly labeled, leak-proof container that is compatible with chlorinated organic compounds. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

Disposal of Solid Waste
  • Collection: Carefully transfer solid this compound waste into the designated halogenated organic waste container using a chemically resistant spatula or scoop.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[6]

Disposal of Solutions
  • Direct Disposal: If the this compound is in a solvent, the entire solution should be disposed of in the halogenated organic liquid waste container.

  • Solvent Compatibility: Ensure that the solvent is compatible with the other contents of the waste container.

Disposal of Contaminated Materials
  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.

  • Labware: Glassware and other labware that are grossly contaminated should be rinsed with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as halogenated organic waste. The cleaned labware can then be washed according to standard laboratory procedures.

  • PPE: Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.

Final Disposal Pathway
  • Incineration: The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[4][5] For wastes containing more than 1% halogenated organic substances, an incineration temperature of at least 1100°C is recommended to ensure complete destruction and prevent the formation of toxic byproducts such as dioxins.[5]

  • Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste hauler for the pickup and transport of chemical waste to the disposal facility.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill:

    • Small Spill: For a small spill, ensure the area is well-ventilated. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Large Spill: Evacuate the immediate area and alert your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: This compound Waste Generated ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_form Assess Waste Form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (in solution) assess_form->liquid_waste Liquid contaminated_materials Contaminated Materials (e.g., gloves, glassware) assess_form->contaminated_materials Contaminated collect_solid Carefully transfer to 'Halogenated Organic Waste' container solid_waste->collect_solid collect_liquid Pour into 'Halogenated Organic Liquid Waste' container liquid_waste->collect_liquid decontaminate Decontaminate (rinse glassware) Collect rinsate as waste contaminated_materials->decontaminate ppe->assess_form waste_container Securely close and label waste container collect_solid->waste_container collect_liquid->waste_container decontaminate->waste_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) waste_container->ehs_pickup incineration High-Temperature Incineration (≥1100°C) at a licensed facility ehs_pickup->incineration end End of Process incineration->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and the use of appropriate disposal channels, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety office for any questions or clarification.

References

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A Senior Application Scientist's Guide to Handling 4-Chloro-7,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 4-Chloro-7,8-dimethoxyquinoline, a heterocyclic aromatic compound, represents a class of molecules with significant potential. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of meticulous handling protocols. This guide provides an in-depth, field-proven framework for researchers and scientists, ensuring that safety and experimental integrity remain paramount.

Critical Safety Synopsis: Understanding the Risks

This compound and its structural analogs are classified as irritants.[1] Based on data from similar chlorinated quinoline compounds, the primary hazards include:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): The compound can cause serious irritation if it comes into contact with the eyes.[1][3][4]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[1][3]

The causality behind these hazards lies in the reactive nature of the chlorinated heterocyclic structure. Understanding this profile is not merely a regulatory formality; it is the foundation upon which all safe handling procedures are built. All work must be predicated on the principle of minimizing exposure through a combination of engineering controls, administrative procedures, and personal protective equipment.[5]

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is your primary defense against accidental exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Handling Solid Double Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldN95-rated (or higher) Particulate RespiratorFull-Sleeve Laboratory Coat
Preparing Solutions Double Nitrile or Neoprene GlovesChemical Splash GogglesAir-purifying respirator with organic vapor cartridges (if solvent is volatile or heating)Full-Sleeve Laboratory Coat; Chemical-Resistant Apron
Conducting Reactions Double Nitrile or Neoprene GlovesChemical Splash GogglesUse within a certified chemical fume hood is the primary control.Full-Sleeve Laboratory Coat; Chemical-Resistant Apron
Cleanup & Disposal Double Nitrile or Neoprene GlovesChemical Splash GogglesAs required by the specific cleanup task.Full-Sleeve Laboratory Coat

Expert Rationale:

  • Hand Protection: Double-gloving with nitrile or neoprene provides robust protection against chlorinated organic compounds.[6] This practice minimizes the risk of exposure from a single point of failure (e.g., a small puncture). Always inspect gloves for any signs of degradation before use.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from accidental splashes.[8] A face shield worn over the goggles is required when handling the powder or during transfers of solutions, as it provides a secondary barrier for the entire face.[9]

  • Respiratory Protection: The primary risk from the solid form is inhalation of fine particulates. An N95-rated respirator is essential to mitigate this.[6] When working with solutions, especially those involving volatile solvents, an air-purifying respirator with organic vapor cartridges may be necessary if the work cannot be contained within a fume hood.[6]

  • Body Protection: A lab coat protects skin and personal clothing from contamination.[10] A chemical-resistant apron provides an additional layer of protection against significant splashes when handling larger quantities.[6]

Safe Handling Workflow: A Step-by-Step Guide

Adherence to a systematic workflow is critical for ensuring safety and reproducibility. All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][6]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution (Slow Addition) weigh->dissolve react 5. Conduct Reaction dissolve->react decon 6. Decontaminate Glassware react->decon dispose 7. Segregate & Label Waste decon->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment and reagents before introducing the compound.[11]

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.[3]

  • Weighing: Carefully weigh the solid compound on a weigh boat or paper inside the fume hood. Avoid creating dust by handling the material gently.[2]

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing and aerosol generation.[6]

  • Reaction: Maintain a safe distance from the reaction apparatus and use appropriate shielding if necessary.

  • Cleanup and Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container, followed by a thorough wash.[6]

  • PPE Removal: Remove PPE in the designated area, ensuring not to cross-contaminate surfaces. Disposable items like gloves should be placed directly into the hazardous waste stream.[6]

Waste Disposal and Decontamination Plan

Improper disposal of chlorinated organic compounds can lead to significant environmental harm. A strict, self-validating disposal plan is mandatory.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous waste container.[4][6] The label should read "Hazardous Waste: Chlorinated Organic Solids."

  • Liquid Waste: All liquid waste, including reaction mother liquors and decontamination rinses, must be collected in a separate, clearly labeled hazardous waste container.[2] The label should read "Hazardous Waste: Chlorinated Organic Liquids." Never pour this waste down the drain.[12]

  • Decontamination: To decontaminate glassware, rinse it with a small amount of a suitable organic solvent (like acetone) to dissolve any residue. This rinse solvent must be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed normally.[6]

By rigorously segregating and labeling waste streams, you ensure compliant disposal and prevent the accidental mixing of incompatible chemicals.[13]

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Guidechem. (n.d.). 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS download.
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  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline.
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  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
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  • POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual.
  • Fisher Scientific. (2025). 4-Chloro-6,7-dimethoxyquinazoline Safety Data Sheet.
  • BLD Pharm. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • Tokyo Chemical Industry Co., Ltd. (2023). (E)-4'-Chloro-4-methoxychalcone Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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  • Morris County Municipal Utilities Authority. (n.d.). Pool Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.